Ethyl p-acetoxybenzoate
Description
BenchChem offers high-quality Ethyl p-acetoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl p-acetoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
13031-45-3 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 4-acetyloxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-14-11(13)9-4-6-10(7-5-9)15-8(2)12/h4-7H,3H2,1-2H3 |
InChI Key |
ACGYGMKFCVDVHS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)C |
Synonyms |
Ethyl-4-acetoxybenzoate |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Ethyl p-Acetoxybenzoate from p-Hydroxybenzoic Acid: A Technical Guide for Researchers
This guide provides an in-depth exploration of a robust and reliable two-step synthetic pathway to produce ethyl p-acetoxybenzoate, a valuable compound in organic synthesis and materials science. Starting from the readily available p-hydroxybenzoic acid, the process involves an initial Fischer esterification to yield the intermediate, ethyl p-hydroxybenzoate, followed by a selective acetylation of the phenolic hydroxyl group.
The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and mechanistic insights that govern each transformation. This approach is designed to empower researchers to understand, replicate, and adapt these procedures with confidence.
Part 1: Synthesis of Ethyl p-Hydroxybenzoate via Fischer Esterification
The first stage of the synthesis focuses on converting the carboxylic acid moiety of p-hydroxybenzoic acid into its corresponding ethyl ester. The Fischer-Speier esterification is the classic and most direct method for this transformation, involving the reaction of a carboxylic acid with an alcohol under acidic catalysis.[1]
Chemical Principles & Mechanism
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The reaction mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of p-hydroxybenzoic acid. This significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The final step involves deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, ethyl p-hydroxybenzoate.
Because the reaction is in a state of equilibrium, its progression to completion relies on shifting the equilibrium towards the products. This is typically achieved by using a large excess of the alcohol (ethanol) or by actively removing the water formed during the reaction, often through azeotropic distillation with a solvent like toluene.[3][4]
Caption: Figure 1: Mechanism of Fischer Esterification
Experimental Protocol: Fischer Esterification
This protocol is adapted from established methods for the synthesis of p-hydroxybenzoic acid esters.[5] It utilizes an excess of ethanol as both a reagent and solvent, and concentrated sulfuric acid as the catalyst.
Table 1: Reagents and Conditions for Ethyl p-Hydroxybenzoate Synthesis | Parameter | Value | Rationale | | :--- | :--- | :--- | | Reactant 1 | p-Hydroxybenzoic Acid | 10.0 g (0.072 mol) | Starting material | | Reactant 2 | Absolute Ethanol | 100 mL | Reagent and solvent; used in excess to drive equilibrium | | Catalyst | Conc. Sulfuric Acid | 2 mL | Catalyzes the esterification reaction | | Solvent | Toluene (optional) | 50 mL | For azeotropic removal of water to improve yield | | Temperature | Reflux (~80-95°C) | Provides thermal energy to overcome activation barrier | | Reaction Time | 4-6 hours | Sufficient time for reaction to approach completion | | Work-up | Ice-water precipitation, NaHCO₃ wash | Isolates the product and neutralizes the acid catalyst |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxybenzoic acid (10.0 g).
-
Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir to dissolve the solid.
-
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (2 mL) to the stirring solution. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Then, pour the cooled reaction mixture slowly into a beaker containing 300 mL of ice-cold water while stirring. A white precipitate of ethyl p-hydroxybenzoate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Neutralization: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. Then, wash with a cold, dilute sodium bicarbonate solution (5% w/v) to remove any unreacted p-hydroxybenzoic acid and residual sulfuric acid, followed by a final wash with cold water.
-
Drying: Dry the purified white solid product, either in a desiccator over a drying agent or in a vacuum oven at a low temperature (~50°C). The expected yield is typically high, often exceeding 90%.
Workflow for Esterification
Caption: Figure 2: Experimental workflow for esterification.
Part 2: Synthesis of Ethyl p-Acetoxybenzoate via Acetylation
With the ethyl p-hydroxybenzoate intermediate in hand, the next step is the acetylation of the phenolic hydroxyl group. This is a common transformation readily achieved using acetic anhydride.
Chemical Principles & Mechanism
The acetylation of a phenol with acetic anhydride is a nucleophilic acyl substitution reaction. While the reaction can proceed without a catalyst, it is often accelerated by the addition of a base (like pyridine) or an acid.[6] The base deprotonates the phenol, creating a more nucleophilic phenoxide ion. An acid catalyst, conversely, protonates the acetic anhydride, making it more electrophilic.
The mechanism involves the nucleophilic oxygen of the phenolic hydroxyl group attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling an acetate ion as the leaving group, to yield the final product, ethyl p-acetoxybenzoate.
Experimental Protocol: Acetylation
This protocol employs acetic anhydride as the acetylating agent. A mild base like sodium bicarbonate can be used to facilitate the reaction and neutralize the acetic acid byproduct.[7]
Table 2: Reagents and Conditions for Acetylation | Parameter | Value | Rationale | | :--- | :--- | :--- | | Reactant 1 | Ethyl p-Hydroxybenzoate | 10.0 g (0.060 mol) | The intermediate from Part 1 | | Reactant 2 | Acetic Anhydride | 15 mL (~0.159 mol) | Acetylating agent, used in excess | | Catalyst/Base | Pyridine (few drops) or NaHCO₃ | Catalyzes the reaction and neutralizes byproduct | | Solvent | Toluene or Dichloromethane | 50 mL | Provides a medium for the reaction | | Temperature | Room Temperature to 50°C | Mild conditions are sufficient for this reaction | | Reaction Time | 1-2 hours | Reaction is typically rapid | | Work-up | Water quench, extraction, wash | Decomposes excess anhydride and purifies the product |
Step-by-Step Procedure:
-
Setup: In a 250 mL flask equipped with a magnetic stirrer, dissolve ethyl p-hydroxybenzoate (10.0 g) in a suitable solvent like toluene (50 mL).
-
Reagent Addition: Add acetic anhydride (15 mL) to the solution. Then, add a few drops of pyridine as a catalyst.
-
Reaction: Stir the mixture at room temperature. A slight exotherm may be observed. The reaction can be gently warmed to ~50°C to ensure completion. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete (typically 1-2 hours), cool the flask in an ice bath. Slowly and carefully add 50 mL of cold water to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. If using toluene, the organic layer will separate. If a different solvent was used, extract the aqueous mixture with a solvent like ethyl acetate (2 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with 50 mL of 1N HCl (to remove pyridine), 50 mL of saturated sodium bicarbonate solution (to remove acetic acid), and finally with 50 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or low-melting solid.
Workflow for Acetylation
Caption: Figure 3: Experimental workflow for acetylation.
Part 3: Purification and Characterization of Ethyl p-Acetoxybenzoate
The crude product obtained from the acetylation step is often of high purity but can be further purified by distillation or recrystallization to meet analytical standards.
Purification Protocol
A reliable method for purification is bulb-to-bulb distillation under high vacuum.[8]
-
Setup: Assemble a Kugelrohr or similar bulb-to-bulb distillation apparatus.
-
Distillation: Transfer the crude product to the distillation flask.
-
Conditions: Heat the apparatus to approximately 140°C under high vacuum (e.g., 5 mm Hg).[8]
-
Collection: Collect the distilled ethyl p-acetoxybenzoate, which should be a colorless, viscous liquid. The product may crystallize upon standing, particularly if cooled.[8]
Physicochemical and Spectroscopic Data
Table 3: Physicochemical Properties of Ethyl p-Acetoxybenzoate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₄ | [9] |
| Molecular Weight | 208.21 g/mol | [9] |
| Appearance | Colorless viscous liquid or white solid | [8] |
| Melting Point | 30-34 °C | [8][9] |
| Boiling Point | ~140 °C @ 5 mm Hg; 302.7 °C (Predicted) |[8][10] |
Table 4: Expected Spectroscopic Data for Ethyl p-Acetoxybenzoate
| Spectroscopy | Expected Peaks |
|---|---|
| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H, Ar-H ortho to COOEt), δ ~7.1 (d, 2H, Ar-H ortho to OAc), δ 4.3 (q, 2H, -OCH₂CH₃), δ 2.3 (s, 3H, -OCOCH₃), δ 1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~169 (C=O, acetate), δ ~165 (C=O, ester), δ ~154 (Ar-C-O), δ ~131 (Ar-C-H), δ ~128 (Ar-C-COOEt), δ ~122 (Ar-C-H), δ ~61 (-OCH₂-), δ ~21 (-COCH₃), δ ~14 (-CH₃) |
| IR (neat or KBr) | ~1765 cm⁻¹ (C=O stretch, acetate), ~1720 cm⁻¹ (C=O stretch, ethyl ester), ~1605, 1505 cm⁻¹ (C=C stretch, aromatic), ~1200 cm⁻¹ (C-O stretch, esters) |
Part 4: Safety Precautions
Proper laboratory safety practices must be followed at all times. All procedures should be conducted in a well-ventilated fume hood.
Table 5: Hazard Summary and Handling of Key Reagents
| Chemical | Hazards | Recommended PPE and Handling |
|---|---|---|
| p-Hydroxybenzoic Acid | Causes serious eye damage; may cause respiratory irritation.[11][12] | Safety goggles, gloves, lab coat. Avoid inhaling dust. |
| Concentrated Sulfuric Acid | Corrosive; causes severe skin and eye burns. | Chemical splash goggles, face shield, acid-resistant gloves, lab coat. Add slowly to solutions. |
| Acetic Anhydride | Flammable; harmful if swallowed; causes severe skin burns and eye damage; fatal if inhaled.[13] | Chemical splash goggles, face shield, appropriate gloves, lab coat. Handle exclusively in a fume hood. |
| Pyridine | Flammable; harmful if swallowed, inhaled, or in contact with skin; toxic. | Safety goggles, gloves, lab coat. Handle in a fume hood. |
Conclusion
The synthesis of ethyl p-acetoxybenzoate from p-hydroxybenzoic acid is a classic two-step process that serves as an excellent example of fundamental organic transformations. By first performing a Fischer esterification to protect the carboxylic acid, the phenolic hydroxyl group can be cleanly acetylated in the second step. The protocols described herein are robust, high-yielding, and based on well-established chemical principles, providing a reliable pathway for researchers in need of this versatile compound.
References
- Putri, E. S. Y., et al. (2019).
-
Bendale, P. M., & Khadilkar, B. M. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. [Link]
-
Butler, A. R., & Gold, V. (1961). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 132-135. [Link]
-
Raber, D. J., et al. (1981). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 60, 62. [Link]
-
Iliescu, T., et al. (2014). Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. Journal of Agroalimentary Processes and Technologies, 20(3), 287-290. [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Trade Science Inc. [Link]
-
Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]
- Heyden Newport Chemical Corporation. (1967). Preparation of alkyl esters of parahydroxybenzoic acid.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]
-
Stenutz, R. (n.d.). ethyl 4-acetyloxybenzoate. Stenutz. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]
-
Sangon Biotech. (n.d.). SAFETY DATA SHEETS. Sangon Biotech. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ethyl 4-acetyloxybenzoate [stenutz.eu]
- 10. 13031-45-3 CAS MSDS (Ethyl-4-acetoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. store.sangon.com [store.sangon.com]
- 13. beta.lakeland.edu [beta.lakeland.edu]
Technical Guide: Scalable Synthesis of Ethyl p-Acetoxybenzoate
This guide details the synthesis of Ethyl p-acetoxybenzoate (Ethyl 4-acetoxybenzoate), a compound frequently used as a protected intermediate in organic synthesis and a model substrate for lipase activity assays.
While the prompt specifies "via esterification," a direct acid-catalyzed Fischer esterification of p-acetoxybenzoic acid with ethanol is chemically risky due to the lability of the phenolic acetate group (susceptibility to transesterification/hydrolysis). Therefore, this guide presents the scientifically robust Two-Stage Protocol :
-
Fischer Esterification of p-hydroxybenzoic acid to form Ethyl p-hydroxybenzoate (Ethyl Paraben).
-
Acetylation of the phenolic hydroxyl group to yield the final product.
An alternative Direct Activation Route (via Thionyl Chloride) is provided for scenarios where the starting material is strictly p-acetoxybenzoic acid.
Executive Summary & Retrosynthetic Strategy
Ethyl p-acetoxybenzoate (CAS: 13031-45-3) is a bifunctional ester possessing both a carboxylate ester (ethyl) and a phenolic ester (acetate).
Strategic Analysis
-
Route A (Recommended): Stepwise Esterification & Acetylation.
-
Route B (Direct): Activation of p-Acetoxybenzoic Acid.
-
Requires converting the carboxylic acid to an acid chloride (using SOCl₂) before adding ethanol.
-
Warning: Direct reflux of p-acetoxybenzoic acid with H₂SO₄/EtOH often leads to deacetylation (transesterification), yielding mixtures of Ethyl Paraben and the desired product.
-
Reaction Scheme (Route A)
Figure 1: The robust two-stage synthesis strategy avoiding protecting group lability.
Primary Protocol: The Two-Stage Synthesis
Phase 1: Fischer Esterification (Synthesis of Ethyl Paraben)
This step utilizes the classic Fischer Esterification mechanism.[1] The phenolic proton is not acidic enough to interfere with the carboxylate esterification.
Reagents:
-
p-Hydroxybenzoic acid (1.0 eq)
-
Absolute Ethanol (Excess, solvent & reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (Catalytic, ~0.1 eq)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 13.8 g (0.1 mol) of p-hydroxybenzoic acid and 50 mL of absolute ethanol .
-
Catalyst Addition: Slowly add 1.0 mL of conc. H₂SO₄ dropwise with stirring. (Exothermic reaction).
-
Reflux: Heat the mixture to reflux (bath temp ~85°C) for 4–6 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotovap) to remove excess ethanol (~80% volume).
-
Pour the residue into 100 mL of ice-cold water . The ester will precipitate as a white solid.
-
Neutralize residual acid with saturated NaHCO₃ solution (pH ~7-8).
-
-
Isolation: Filter the solid, wash with cold water, and dry.[1]
-
Yield: ~90-95%.
-
MP: 116–118°C (Lit. value for Ethyl Paraben).
-
Phase 2: Acetylation of Ethyl Paraben
Reagents:
-
Ethyl p-hydroxybenzoate (from Phase 1)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (Catalytic) OR Sodium Acetate (Base)
Procedure:
-
Setup: In a 100 mL flask, dissolve 8.3 g (0.05 mol) of Ethyl p-hydroxybenzoate in 20 mL of acetic anhydride .
-
Catalysis: Add 5 drops of pyridine (or 0.5 g anhydrous sodium acetate).
-
Reaction: Heat to 60°C for 1 hour, or reflux for 15 minutes. The reaction is typically rapid.
-
Quenching: Pour the hot mixture into 150 mL of ice-water with vigorous stirring. The excess acetic anhydride will hydrolyze, and the product will separate as an oil or low-melting solid.
-
Purification:
-
Extract with Ethyl Acetate (3 x 30 mL) .
-
Wash the organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove acetic acid), then Brine .
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Final Product: The residue is Ethyl p-acetoxybenzoate. It may crystallize upon standing at -20°C.
Alternative Protocol: Direct Activation (Acid Chloride Route)
Use this route if you must start from p-acetoxybenzoic acid.
Reagents:
-
p-Acetoxybenzoic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
Absolute Ethanol (Excess)
Procedure:
-
Activation: In a dry flask, suspend p-acetoxybenzoic acid in dry dichloromethane (DCM). Add SOCl₂ and a catalytic drop of DMF. Reflux for 1 hour until gas evolution (SO₂, HCl) ceases and the solution clears (Formation of Acid Chloride).
-
Evaporation: Remove excess SOCl₂ and solvent under vacuum.
-
Esterification: Redissolve the residue in dry DCM. Cool to 0°C. Add Absolute Ethanol (1.2 eq) and Pyridine (1.2 eq) dropwise.
-
Workup: Wash with water, dry, and concentrate.[1] This avoids the acidic conditions that hydrolyze the acetoxy group.
Mechanistic Insight: Fischer Esterification
The core of Phase 1 is the acid-catalyzed equilibrium between the carboxylic acid and the alcohol.
Figure 2: Mechanism of the acid-catalyzed Fischer Esterification (Phase 1).
Characterization & Data
The final product, Ethyl p-acetoxybenzoate, is a low-melting solid or viscous liquid at room temperature.
| Parameter | Value | Notes |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| Physical State | Viscous Liquid / Solid | Crystallizes at low temp |
| Melting Point | 30–34 °C | [1] |
| Boiling Point | ~140 °C @ 5 mmHg | [2] |
| ¹H NMR (CDCl₃) | δ 8.10 (d, 2H, Ar-H) | Ortho to ester |
| δ 7.18 (d, 2H, Ar-H) | Ortho to acetoxy | |
| δ 4.38 (q, 2H, O-CH₂) | Ethyl group | |
| δ 2.32 (s, 3H, CH₃) | Acetyl methyl | |
| δ 1.40 (t, 3H, CH₃) | Ethyl terminal methyl |
Troubleshooting & Optimization
-
Water Removal: The Fischer esterification is an equilibrium reaction (
). To maximize yield in Phase 1, use anhydrous ethanol and consider adding Molecular Sieves (3Å) or using a Dean-Stark trap (if using a benzene/toluene azeotrope, though ethanol reflux is usually sufficient due to excess alcohol). -
Transesterification (The "Hidden" Danger): If you attempt to reflux p-acetoxybenzoic acid directly in ethanol with H₂SO₄, the ethanol can attack the acetyl ester (transesterification), yielding Ethyl p-hydroxybenzoate and Ethyl Acetate. This is why the Two-Stage Protocol (Section 2) or Acid Chloride Route (Section 3) is strictly preferred.
-
Purification: If the final product contains unreacted phenol (Ethyl Paraben), it can be removed by washing the organic layer with cold 5% NaOH . Note: Do this quickly and with cold solutions to avoid hydrolyzing the desired ester.
References
-
Stenutz, R. (n.d.). Ethyl 4-acetyloxybenzoate - Data Sheet. Stenutz.eu. Retrieved from [Link]
-
Raber, D. J., et al. (1988). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Organic Syntheses, Coll. Vol. 6, p. 560 (1988); Vol. 51, p. 96 (1971). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-acetoxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Ethyl p-acetoxybenzoate chemical properties and structure
An In-depth Technical Guide to Ethyl p-Acetoxybenzoate
Prepared by a Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of ethyl p-acetoxybenzoate (also known as ethyl 4-acetoxybenzoate), a key chemical intermediate. It details the compound's core physicochemical properties, structural features, and spectroscopic signature. A validated, step-by-step synthesis protocol is presented with a focus on the underlying chemical principles that govern reaction choices and optimization. The document further explores its critical applications in research and development, particularly within the pharmaceutical industry, and concludes with essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize or are investigating this versatile compound.
Introduction and Strategic Importance
Ethyl p-acetoxybenzoate (CAS No: 13031-45-3) is an aromatic ester of significant interest in organic synthesis. It serves as a pivotal building block, primarily recognized for its role as a precursor in the production of various active pharmaceutical ingredients (APIs) and other fine chemicals. Its structure combines an ethyl ester and an acetoxy group on a benzene ring in a para configuration, providing two distinct points for chemical modification. This dual reactivity is fundamental to its utility, allowing for selective transformations that are crucial in multi-step synthetic pathways. Understanding the nuanced properties and synthesis of this intermediate is essential for process optimization, yield maximization, and ensuring the purity of final products in a drug development pipeline.
Physicochemical Properties and Structural Analysis
The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and purification strategies. The properties of ethyl p-acetoxybenzoate are summarized below.
Core Chemical and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |
| Molecular Weight | 208.21 g/mol | [1][3][4] |
| Appearance | Colorless, viscous liquid | [5] |
| Melting Point | 34 °C | [3] |
| Boiling Point | 302.7 °C at 760 mmHg | [1][4] |
| Density | 1.147 g/cm³ | [1][4] |
| Flash Point | 148.4 °C | [1] |
| Refractive Index | 1.506 | [1] |
| LogP | 1.78860 | [1] |
| CAS Number | 13031-45-3 | [1] |
Structural Representation
The molecule consists of a central benzene ring substituted at positions 1 and 4. The ethyl carboxylate group (-COOCH₂CH₃) and the acetoxy group (-OCOCH₃) are key functional moieties.
Caption: Chemical structure of Ethyl p-acetoxybenzoate.
Spectroscopic Characterization
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of proton. The aromatic protons typically appear as two doublets in the 7-8 ppm region, characteristic of a 1,4-disubstituted benzene ring. The ethyl group presents as a quartet around 4.4 ppm (for the -CH₂-) and a triplet around 1.4 ppm (for the -CH₃-). The methyl protons of the acetoxy group appear as a sharp singlet around 2.3 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and acetoxy groups (typically in the 165-170 ppm range), aromatic carbons (120-155 ppm), the methylene and methyl carbons of the ethyl group (~61 ppm and ~14 ppm, respectively), and the methyl carbon of the acetoxy group (~21 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong carbonyl (C=O) stretching vibrations. Two distinct peaks are expected: one for the ester carbonyl around 1725 cm⁻¹ and another for the acetate carbonyl around 1765 cm⁻¹. C-O stretching bands for the ester and acetate groups will also be prominent in the 1100-1300 cm⁻¹ region.
Synthesis and Mechanistic Considerations
The synthesis of ethyl p-acetoxybenzoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and reliable laboratory-scale method starts from 4-acetoxybenzoic acid.
Synthetic Workflow Overview
The overall process involves the esterification of the carboxylic acid group of 4-acetoxybenzoic acid. This must be done without hydrolyzing the existing acetate ester. A mild esterification method is therefore preferred.
Caption: Experimental workflow for the synthesis of Ethyl p-acetoxybenzoate.
Detailed Experimental Protocol
This protocol is adapted from a robust procedure utilizing trialkyloxonium salts, which are excellent alkylating agents for carboxylic acids under non-hydrolytic conditions.[5]
Materials:
-
4-Acetoxybenzoic acid (1.80 g, 0.0100 mole)
-
Triethyloxonium tetrafluoroborate (2.09 g, 0.0110 mole)
-
Dichloromethane (DCM), anhydrous (75 mL)
-
Diisopropylethylamine (DIPEA) (1.4 g, 1.9 mL, 0.011 mole)
-
1 N Hydrochloric acid (HCl)
-
1 N Potassium hydrogen carbonate (KHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Charge a 100-mL round-bottomed flask with 4-acetoxybenzoic acid (0.0100 mole) and triethyloxonium tetrafluoroborate (0.0110 mole). Add 75 mL of anhydrous dichloromethane and a magnetic stir bar.
-
Base Addition: While stirring the solution, add diisopropylethylamine (0.011 mole) dropwise using a syringe. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the tetrafluoroboric acid byproduct, driving the reaction to completion.
-
Reaction: Stopper the flask and allow the solution to stir at room temperature for 16–24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.
-
Extract with three 50-mL portions of 1 N HCl. Causality Note: This removes unreacted DIPEA and its salt.
-
Extract with three 50-mL portions of 1 N KHCO₃. Causality Note: This removes any unreacted 4-acetoxybenzoic acid.
-
Wash with one 50-mL portion of saturated brine. Causality Note: This removes residual water and salts from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: Purify the resulting crude residue by bulb-to-bulb distillation at approximately 140 °C (5 mm Hg) to yield ethyl p-acetoxybenzoate as a colorless, viscous liquid.[5] Expected yield is typically 85–95%.[5]
Self-Validation: The purity of the final product should be confirmed by GC analysis (which should show >99% purity) and corroborated with ¹H NMR and IR spectroscopy to ensure the structure matches the expected compound.[5]
Applications in Research and Drug Development
Ethyl p-acetoxybenzoate is more than a simple intermediate; it is a versatile platform for constructing more complex molecules.
-
Precursor to Ethyl Paraben: A primary application is the synthesis of Ethylparaben (ethyl 4-hydroxybenzoate), a widely used antimicrobial preservative in cosmetics and pharmaceuticals.[6][7] This is achieved through the selective hydrolysis of the acetoxy group, leaving the ethyl ester intact.
-
Prodrug Development: The acetoxy group can function as a promoiety in prodrug design. By masking a polar phenolic group on a drug candidate, the acetoxy group can enhance lipophilicity and improve oral absorption. Once absorbed, endogenous esterase enzymes hydrolyze the acetoxy group to release the active parent drug. This strategy has been explored for compounds like glutamate carboxypeptidase II inhibitors for neuropathic pain.[8]
-
Synthesis of APIs: It serves as a starting material for various APIs. For example, it is an intermediate in some synthetic routes to paracetamol, where the ester is eventually converted to an amide and the acetoxy group is hydrolyzed.
-
Fine and Specialty Chemicals: Beyond pharmaceuticals, it is used in the synthesis of liquid crystals and other advanced materials where a substituted benzoate core is required.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount in a laboratory setting.
-
General Hazards: Ethyl p-acetoxybenzoate may cause skin, eye, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep away from strong oxidizing agents and incompatible materials.[9][11]
-
Spill Response: In case of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable container for disposal.[12] Ensure all sources of ignition are removed.[10]
Conclusion
Ethyl p-acetoxybenzoate is a foundational intermediate whose value lies in its specific functional group arrangement, enabling selective chemical transformations. Its synthesis, while straightforward, requires a deliberate choice of reagents to preserve its key structural features. For researchers in drug development and materials science, a thorough understanding of this compound's properties, synthesis, and reactivity is crucial for leveraging its full potential in the creation of novel and valuable molecules.
References
-
Chemsrc. (2025, October 5). ethyl 4-acetyloxybenzoate | CAS#:13031-45-3. Retrieved from Chemsrc website: [Link]
-
Raber, D. J., Gariano, Jr., P., Brod, A. O., Gariano, A. L., & Guida, W. C. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083. PubChem. Retrieved from [Link]
-
Stenutz, R. (n.d.). ethyl 4-acetyloxybenzoate. Retrieved from [Link]
- Gangan, V. D., Dubey, R. S., Chakraborty, C. T., Tamhankar, A. V., Kadam, J. J., & Singh, A. C. (2014). Ethyl Paraben Derivatives as Future Potential Drug. Journal of Chemical, Biological and Physical Sciences, 4(1), 131-138.
-
Wikipedia. (n.d.). Ethylparaben. Retrieved from [Link]
-
Rais, R., et al. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry, 60(19), 8291-8304. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl 4-etoxybenzoate, 97%. Retrieved from [Link]
Sources
- 1. ethyl 4-acetyloxybenzoate | CAS#:13031-45-3 | Chemsrc [chemsrc.com]
- 2. Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 4-acetyloxybenzoate [stenutz.eu]
- 4. 13031-45-3 CAS MSDS (Ethyl-4-acetoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethylparaben - Wikipedia [en.wikipedia.org]
- 8. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
physical properties of Ethyl p-acetoxybenzoate
An In-Depth Technical Guide to the Physical Properties of Ethyl p-Acetoxybenzoate
Introduction
Ethyl p-acetoxybenzoate (CAS No: 13031-45-3) is a benzoate ester of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other advanced materials.[1] A thorough understanding of its physical properties is paramount for its effective handling, purification, characterization, and application in research and development settings. This guide provides a comprehensive overview of the core physical characteristics of Ethyl p-acetoxybenzoate, integrating theoretical principles with practical experimental methodologies tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Identifiers
A consistent and accurate identification of a chemical substance is the foundation of all subsequent research. Ethyl p-acetoxybenzoate is known by several synonyms, including ethyl 4-acetoxybenzoate and 4-carbethoxyphenylacetate.[2][3] Its fundamental identifiers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13031-45-3 | [2] |
| Molecular Formula | C₁₁H₁₂O₄ | [2][4][5] |
| Molecular Weight | 208.21 g/mol | [2][4] |
| Appearance | Colorless, viscous liquid | [6] |
| SMILES | CCOC(=O)c1ccc(OC(C)=O)cc1 | [2][5] |
| InChIKey | ACGYGMKFCVDVHS-UHFFFAOYSA-N | [2][5] |
Thermal and Macroscopic Properties
The thermal behavior and bulk physical properties of a compound dictate the conditions required for its storage, purification, and use in reactions. Ethyl p-acetoxybenzoate presents as a viscous liquid that can crystallize into a low-melting solid upon cooling.[6]
| Property | Value | Significance & Context |
| Melting Point | 30–34 °C | [5][6] The product crystallizes upon standing at -20°C and melts at 30-32°C.[6] This low melting point means it may exist as either a solid or liquid depending on ambient laboratory conditions, impacting handling and transfer procedures. |
| Boiling Point | 302.7 °C (at 760 mmHg) | [2][4] The high boiling point at atmospheric pressure is due to its molecular weight and polar ester groups. This high temperature poses a risk of thermal decomposition. Therefore, purification is best achieved via vacuum distillation; a boiling point of approximately 140°C at 5 mmHg has been reported.[6] |
| Density | 1.147 g/cm³ (at 25 °C) | [2][4] This value is useful for mass-to-volume conversions and as a preliminary check for substance purity. |
| Refractive Index (n²⁰/D) | 1.506 | [2] The refractive index is a sensitive measure of purity and can be used for rapid quality control of synthesized batches. |
| Flash Point | 148.4 °C | [2] This indicates the lowest temperature at which the vapor can ignite, an important parameter for safety assessment. |
Methodology Spotlight: Melting Point Determination by Differential Scanning Calorimetry (DSC)
While capillary melting point apparatus provides a range, DSC offers superior accuracy and additional thermodynamic data. The rationale for employing DSC is its ability to precisely measure the temperature and heat flow associated with thermal transitions, providing not only the melting point but also the enthalpy of fusion (ΔHfus).
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of Ethyl p-acetoxybenzoate into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a sample press. This is a critical step to prevent mass loss from volatilization during the heating ramp, ensuring the accuracy of the enthalpy measurement.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan allows for the subtraction of the instrument's heat capacity, isolating the thermal events of the sample.
-
Thermal Program:
-
Equilibrate the cell at 0 °C.
-
Ramp the temperature to 50 °C at a controlled rate of 10 °C/min. A controlled ramp rate ensures thermal equilibrium and reproducible results.
-
Hold at 50 °C for 1 minute to ensure the entire sample has melted.
-
Cool the sample back to 0 °C at 10 °C/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak is integrated to calculate the enthalpy of fusion.
Diagram: Workflow for DSC Analysis
Caption: A streamlined workflow for determining the melting point and enthalpy of fusion of Ethyl p-acetoxybenzoate using DSC.
Solubility Profile
The solubility of a compound is critical for choosing appropriate solvents for reactions, extractions, and purification techniques like recrystallization.
-
Organic Solvents: As a moderately polar ester with a significant hydrocarbon backbone, Ethyl p-acetoxybenzoate is expected to be miscible with a wide range of organic solvents. Its synthesis involves extraction into dichloromethane, confirming its solubility in chlorinated solvents.[6] Based on its structure, it is predicted to be readily soluble in ethers, esters (e.g., ethyl acetate), ketones, and alcohols.
-
Aqueous Solubility: The presence of two ester groups provides some polarity, but the dominant aromatic ring and ethyl groups render the molecule largely hydrophobic. It is practically insoluble in water.[7][8] The synthesis workup confirms its poor solubility in 1N HCl, 1N KHCO₃, and saturated NaCl solutions.[6]
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule, essential for identity confirmation and quality control.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Ethyl p-acetoxybenzoate is dominated by the characteristic vibrations of its two distinct ester functionalities and the benzene ring.
| Predicted Absorption Band (cm⁻¹) | Vibration Type | Structural Assignment |
| ~1760-1770 | C=O Stretch | Acetoxy group (-O-C=O) |
| ~1715-1730 | C=O Stretch | Benzoate ester (Aryl-C=O) |
| ~1200-1300 | C-O Stretch | Acetoxy group (Aryl-O stretch) |
| ~1100-1250 | C-O Stretch | Benzoate ester (O-Alkyl stretch) |
| ~1600, ~1500 | C=C Stretch | Aromatic ring |
| ~2900-3000 | C-H Stretch | Ethyl group |
Causality Note: The acetoxy carbonyl (C=O) is expected at a higher wavenumber than the benzoate carbonyl because its oxygen atom is attached directly to the aromatic ring, which does not provide conjugation to the carbonyl itself. Conversely, the benzoate carbonyl is conjugated with the benzene ring, which lowers its vibrational frequency.[9]
Diagram: Workflow for FTIR Analysis
Caption: Standard operating procedure for acquiring and interpreting an FTIR spectrum of a liquid sample like Ethyl p-acetoxybenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet (d) | 2H | Aromatic (H ortho to -COOEt) |
| ~7.2 | Doublet (d) | 2H | Aromatic (H ortho to -OAc) |
| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.3 | Singlet (s) | 3H | -O-C(=O)-CH₃ |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Rationale: The aromatic protons are split into two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing carboxylate group are deshielded and appear further downfield compared to the protons ortho to the electron-donating acetoxy group.
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):
Key predicted signals include the two distinct ester carbonyl carbons (~169 ppm for the acetoxy and ~165 ppm for the benzoate), four signals for the aromatic carbons, and the signals for the ethyl group carbons (~61 ppm for the -OCH₂- and ~14 ppm for the -CH₃) and the acetyl methyl carbon (~21 ppm).[10][11]
Safety and Handling
According to its Safety Data Sheet (SDS), Ethyl p-acetoxybenzoate does not currently have a GHS hazard classification.[3] However, as with all chemical substances, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn.[3] Store containers tightly closed in a dry, cool place.[3]
Conclusion
Ethyl p-acetoxybenzoate is a low-melting, high-boiling point ester with a well-defined spectroscopic profile. Its physical properties are dictated by the interplay between its two ester functional groups and the central aromatic ring. The data and methodologies presented in this guide provide the necessary framework for researchers to confidently identify, purify, and utilize this compound in further applications, ensuring both the integrity of their results and safe laboratory practice.
References
- Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure.
- ethyl 4-acetyloxybenzoate | CAS#:13031-45-3. (2025, October 5). Chemsrc.
- Ethyl 2-acetoxybenzoate | C11H12O4 | CID 10728. (n.d.). PubChem - NIH.
- Ethyl 2-acetoxybenzoate. (n.d.). CAS Common Chemistry.
- 13031-45-3(Ethyl-4-acetoxybenzoate) Product Description. (n.d.). ChemicalBook.
- ethyl 4-acetyloxybenzoate. (n.d.). Stenutz.
- ETHYL 2-ACETOXYBENZOATE | 529-68-0. (2026, January 13). ChemicalBook.
- Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... (2025, March 24). Filo.
- REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. (n.d.).
- ETHYL 4-ACETYLBENZOATE(38430-55-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083. (n.d.). PubChem - NIH.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Ethyl-4-acetoxybenzoate SDS, 13031-45-3 Safety Data Sheets. (n.d.). ECHEMI.
- CAS 529-68-0: Ethyl 2-acetoxybenzoate. (n.d.). CymitQuimica.
- Ethyl 2-acetoxybenzoate. (2024, April 9). ChemBK.
- Benzoic acid, 4-ethoxy-, ethyl ester. (n.d.). NIST WebBook.
- IR Spectroscopy Tutorial: Esters. (n.d.).
- Ethyl acetoacetate. (n.d.). NIST WebBook.
- Spectra Problem #7 Solution. (n.d.).
- Ethyl benzoate. (n.d.). Wikipedia.
- Benzoic acid, ethyl ester. (n.d.). NIST WebBook.
- UV-Vis spectrum of 5 in acetic acid/ethyl acetate 2:98 v/v before.... (n.d.). ResearchGate.
- Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. (n.d.). Google Patents.
- Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. (n.d.). Der Pharma Chemica.
Sources
- 1. Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 4-acetyloxybenzoate | CAS#:13031-45-3 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. 13031-45-3 CAS MSDS (Ethyl-4-acetoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ethyl 4-acetyloxybenzoate [stenutz.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CAS 529-68-0: Ethyl 2-acetoxybenzoate | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 11. Spectra Problem #7 Solution [chem.ucalgary.ca]
Core Compound Identity and Physicochemical Characteristics
An In-Depth Technical Guide to Ethyl p-Acetoxybenzoate for Advanced Research and Development
Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of Ethyl p-acetoxybenzoate, tailored for researchers, chemists, and professionals in drug development. This document delves into the compound's core characteristics, synthesis, and applications, grounded in established scientific principles and methodologies.
Ethyl p-acetoxybenzoate, also known as ethyl 4-acetoxybenzoate, is a benzoate ester distinguished by an acetoxy group at the para (4-position) of the benzene ring. Its CAS Registry Number is 13031-45-3 .[1][2] This compound serves as a valuable intermediate in organic synthesis due to its dual ester functionalities, which can be selectively manipulated.
The molecular and physical properties are critical for its application in experimental design, particularly for solubility and reaction kinetics. Below is a summary of its key attributes.
| Property | Value | Source(s) |
| CAS Number | 13031-45-3 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |
| Molecular Weight | 208.21 g/mol | [1][3] |
| Appearance | Colorless, viscous liquid; crystallizes on standing at low temperatures. | [4] |
| Melting Point | 34 °C | [3] |
| Synonyms | Ethyl 4-acetoxybenzoate, 4-carbethoxyphenylacetate, p-EtO₂CC₆H₄OAc | [2] |
| InChIKey | ACGYGMKFCVDVHS-UHFFFAOYSA-N | [3] |
| SMILES | CCOC(=O)c1ccc(OC(C)=O)cc1 | [3] |
Synthesis Pathway and Mechanistic Considerations
The synthesis of Ethyl p-acetoxybenzoate is most effectively achieved through the esterification of its carboxylic acid precursor, 4-acetoxybenzoic acid. While traditional Fischer esterification (acid-catalyzed reaction with ethanol) is a possibility, it can be slow and require harsh conditions that risk transesterification or hydrolysis of the existing acetate ester.
A superior and high-yield method, validated by Organic Syntheses, employs triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) in the presence of a non-nucleophilic base.[4] This approach is predicated on the high electrophilicity of the trialkyloxonium salt. The carboxylic acid is first deprotonated by a hindered base, such as diisopropylethylamine (DIPEA), to form the carboxylate anion. This highly nucleophilic carboxylate then readily attacks the ethyl group of the triethyloxonium salt in an Sₙ2 reaction, affording the desired ethyl ester in excellent yield (85–95%).[4] The use of a mild, non-nucleophilic base is crucial to prevent competition with the carboxylate nucleophile.
The logical workflow for this synthesis is outlined below.
Caption: High-yield synthesis workflow for Ethyl p-acetoxybenzoate.
Experimental Protocol: Synthesis
The following protocol is adapted from the robust and peer-reviewed procedure published in Organic Syntheses, Coll. Vol. 6, p.630 (1988).[4]
Materials:
-
4-Acetoxybenzoic acid (1.80 g, 10.0 mmol)
-
Triethyloxonium tetrafluoroborate (2.09 g, 11.0 mmol)
-
Diisopropylethylamine (DIPEA) (1.4 g, 1.9 mL, 11 mmol)
-
Dichloromethane (CH₂Cl₂, 75 mL)
-
1 N Hydrochloric acid (HCl)
-
1 N Potassium hydrogen carbonate (KHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a 100-mL round-bottomed flask with 4-acetoxybenzoic acid (10.0 mmol) and dichloromethane (75 mL). Add a magnetic stir bar.
-
Add triethyloxonium tetrafluoroborate (11.0 mmol) to the flask.
-
While stirring the solution, introduce diisopropylethylamine (11 mmol) via syringe.
-
Stopper the flask and continue stirring at room temperature for 16–24 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. a. Extract with three 50-mL portions of 1 N HCl to remove excess DIPEA. b. Extract with three 50-mL portions of 1 N KHCO₃ to remove any unreacted carboxylic acid. c. Wash with one 50-mL portion of saturated brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent and concentrate the filtrate on a rotary evaporator.
-
Purification: Purify the resulting residue by bulb-to-bulb distillation at approximately 140 °C (5 mm Hg) to yield Ethyl p-acetoxybenzoate as a colorless, viscous liquid (expected yield: 85–95%).[4]
Spectroscopic and Analytical Characterization
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~8.05 | Doublet | 2H | Protons ortho to -COOEt |
| Aromatic Protons | ~7.15 | Doublet | 2H | Protons ortho to -OAc |
| Ethyl Methylene | ~4.35 | Quartet | 2H | -OCH₂CH₃ |
| Acetate Methyl | ~2.30 | Singlet | 3H | -OCOCH₃ |
| Ethyl Methyl | ~1.38 | Triplet | 3H | -OCH₂CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (Acetate) | ~169 | -OC (=O)CH₃ |
| Carbonyl (Ester) | ~165 | -C (=O)OCH₂CH₃ |
| Aromatic C (ipso, OAc) | ~154 | C -OAc |
| Aromatic C (ortho, OAc) | ~121 | C H ortho to -OAc |
| Aromatic C (ortho, COOEt) | ~131 | C H ortho to -COOEt |
| Aromatic C (ipso, COOEt) | ~128 | C -COOEt |
| Ethyl Methylene | ~61 | -OC H₂CH₃ |
| Acetate Methyl | ~21 | -OC (=O)CH₃ |
| Ethyl Methyl | ~14 | -OCH₂C H₃ |
-
Infrared (IR) Spectroscopy: Two distinct carbonyl (C=O) stretching frequencies are expected. The ester carbonyl will appear around 1720-1715 cm⁻¹, while the acetate carbonyl will be at a slightly higher frequency, around 1765-1760 cm⁻¹. Strong C-O stretching bands will also be present in the 1300-1100 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 208. Key fragmentation patterns would include the loss of an ethoxy group (-•OCH₂CH₃, m/z = 45) to give a fragment at m/z = 163, and the loss of a ketene molecule (CH₂=C=O, m/z = 42) from the acetate group to give a fragment at m/z = 166 (corresponding to ethyl 4-hydroxybenzoate).
Applications in Research and Drug Development
Ethyl p-acetoxybenzoate is a versatile bifunctional molecule. Its primary value lies in its utility as a building block for more complex molecules.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The ester groups can be selectively hydrolyzed. The acetate group is more labile and can be removed under mild basic conditions to unmask a phenol, while the ethyl ester requires more forcing conditions for hydrolysis. This differential reactivity allows for sequential functionalization, a key strategy in multi-step synthesis.
-
Scaffold for Combinatorial Chemistry: The para-substituted benzene ring is a common scaffold in medicinal chemistry. The two ester handles allow for the introduction of diverse chemical moieties to build libraries of compounds for screening against biological targets.
-
Pro-drug Development: The phenolic hydroxyl group of a parent drug can be acetylated to improve its lipophilicity and membrane permeability. The resulting acetoxybenzoate structure can then be hydrolyzed by esterase enzymes in vivo to release the active drug.
Caption: Synthetic utility of Ethyl p-acetoxybenzoate.
Safety and Handling
As with any chemical reagent, proper handling of Ethyl p-acetoxybenzoate is essential. The following guidelines are based on standard laboratory safety protocols.[2]
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Ventilation | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. |
| In case of Contact | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Remove contaminated clothing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. |
Conclusion
Ethyl p-acetoxybenzoate (CAS: 13031-45-3) is a well-defined chemical entity with significant potential as a synthetic intermediate. Its straightforward, high-yield synthesis and bifunctional nature make it an attractive building block for creating complex molecular architectures relevant to the pharmaceutical and materials science industries. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
-
Raber, D. J., Gariano, Jr., P., Brod, A. O., Gariano, A. L., & Guida, W. C. (1988). Ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 6, 630. [Link]
-
PubChem. (n.d.). Ethyl 4-acetylbenzoate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Stenutz. (n.d.). ethyl 4-acetyloxybenzoate. Retrieved February 20, 2026, from [Link]
-
MDPI. (2024, May 27). Synthesis and Characterization of Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 10). Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. Retrieved February 20, 2026, from [Link]
Sources
Introduction: The Significance of Ethyl p-Acetoxybenzoate Solubility
An In-Depth Technical Guide to the Solubility of Ethyl p-Acetoxybenzoate
Ethyl p-acetoxybenzoate (also known as 4-carbethoxyphenyl acetate) is an organic ester with the molecular formula C₁₁H₁₂O₄[1][2]. While it shares a structural resemblance to acetylsalicylic acid (aspirin), its primary applications are often as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and other specialty chemicals. The successful design of crystallization, purification, and formulation processes for any API is fundamentally dependent on a thorough understanding of its solubility behavior.[3][4] Inefficient solvent selection or a poor grasp of solubility limits can lead to low yields, impure final products, and significant challenges during process scale-up.
This guide provides a comprehensive overview of the principles, experimental determination, and thermodynamic modeling of ethyl p-acetoxybenzoate solubility. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this critical physicochemical property. We will explore not only the solubility in common organic solvents but also the growing importance of "green" solvents in sustainable pharmaceutical manufacturing.[5][6]
Core Physicochemical Properties Influencing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[7] To predict the behavior of ethyl p-acetoxybenzoate, we must first consider its intrinsic properties.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₁H₁₂O₄ | Provides the elemental composition. |
| Molecular Weight | 208.21 g/mol [8] | Influences mass-based solubility calculations. |
| Melting Point (Tₘ) | 34 °C[9] | A relatively low melting point suggests that the crystal lattice energy is not excessively high, which can favor dissolution. |
| LogP (Octanol-Water) | 1.78[1] | A positive LogP value indicates a preference for non-polar (lipophilic) environments over polar (hydrophilic) ones, predicting low water solubility. |
| Density | 1.147 g/cm³[1] | Relevant for process calculations involving mass and volume. |
| Structure | Aromatic ring, ethyl ester, and acetyl ester groups. | The ester groups provide some polar character, but the dominant aromatic ring makes the molecule largely non-polar. The potential for hydrogen bonding is limited as it lacks hydrogen bond donors. |
The fundamental principle of "like dissolves like" provides a strong preliminary guide.[10] Given its LogP of 1.78 and the presence of a large non-polar benzene ring, ethyl p-acetoxybenzoate is expected to be sparingly soluble in water but readily soluble in a variety of organic solvents.[11]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a compound is through direct experimental measurement. The isothermal equilibrium "shake-flask" method is the gold standard for generating accurate thermodynamic solubility data.[7] This method ensures that the solution has reached a true state of saturation at a given temperature.
Protocol: Isothermal Shake-Flask Solubility Determination
This protocol describes a self-validating system for measuring the equilibrium solubility of ethyl p-acetoxybenzoate.
1. Preparation & Setup:
-
Rationale: To ensure accuracy, all glassware must be scrupulously clean and dry to prevent contamination. Precise temperature control is critical as solubility is highly temperature-dependent.[7]
-
Steps:
-
Place several sealed vials, each containing a precisely known volume (e.g., 5.0 mL) of the selected solvent, into an orbital shaker with integrated temperature control.
-
Set the desired temperature (e.g., 25 °C or 298.15 K) and allow the solvents to equilibrate for at least one hour.
-
2. Saturation:
-
Rationale: An excess of the solid solute is added to ensure that the solvent becomes fully saturated and that a solid phase remains in equilibrium with the liquid phase. This is the definition of a saturated solution.[7]
-
Steps:
-
Add an excess amount of crystalline ethyl p-acetoxybenzoate to each vial. "Excess" means enough solid is added so that it is clearly visible at the bottom of the vial even after the equilibration period.
-
Seal the vials tightly to prevent solvent evaporation.
-
Begin agitation at a constant rate (e.g., 150 rpm) to facilitate dissolution and maintain a uniform suspension.
-
3. Equilibration:
-
Rationale: Dissolution is not instantaneous. The system requires sufficient time to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[7] The time required can vary significantly depending on the solute-solvent system and may need to be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).
-
Steps:
-
Allow the vials to shake at a constant temperature for a pre-determined period (typically 24-72 hours).
-
4. Sample Preparation & Analysis:
-
Rationale: It is crucial to separate the undissolved solid from the saturated solution without altering the temperature or concentration. Filtration through a chemically inert filter is the standard method. Dilution is often necessary to bring the sample concentration within the linear range of the analytical instrument.
-
Steps:
-
Stop the shaker and let the vials stand undisturbed in the temperature-controlled environment for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.
-
Immediately filter the solution through a 0.45 µm syringe filter (e.g., PTFE, if compatible) into a clean volumetric flask. This removes any remaining solid particulates.
-
Dilute the filtered sample with a suitable mobile phase or solvent to a concentration appropriate for analysis.
-
Analyze the concentration of ethyl p-acetoxybenzoate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.
-
5. Calculation:
-
Rationale: The final solubility is calculated by back-calculating from the measured concentration of the diluted sample, accounting for all dilution factors.
-
Steps:
-
Determine the concentration of the analyte from a calibration curve.
-
Multiply the measured concentration by the dilution factor to obtain the solubility of ethyl p-acetoxybenzoate in the chosen solvent at the specified temperature. The result is typically expressed in units of mg/mL, mol/L (M), or as a mole fraction.
-
Experimental Workflow Visualization
Caption: General Workflow for Thermodynamic Solubility Modeling.
Conclusion
A comprehensive understanding of the solubility of ethyl p-acetoxybenzoate is essential for its effective use in chemical synthesis and pharmaceutical development. This guide has established that ethyl p-acetoxybenzoate is a largely non-polar compound with low aqueous solubility but good solubility in a range of common organic solvents. The gold-standard shake-flask method provides the most reliable means of experimental solubility determination. Furthermore, thermodynamic models such as NRTL, UNIQUAC, and the Jouyban-Acree model offer powerful, predictive capabilities that, when combined with targeted experimental data, enable the efficient design and optimization of crystallization and purification processes. As the industry moves towards greater sustainability, evaluating solubility in green solvents will become an increasingly critical step in early-stage development.
References
- Title: Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH Source: National Institutes of Health URL
- Title: Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model.
- Title: Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes Source: Elsevier URL
- Title: Green Solvents: Safe Choices for Chemical Processes & Manufacturing Source: ALT LABS URL
- Source: chemrxiv.
- Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles Source: Journal of the American Chemical Society URL
- Title: Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models Source: ACS Publications URL
- Title: Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model Source: J-Stage URL
- Title: Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures Source: Loughborough University Research Repository URL
- Title: Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria Source: MDPI URL
- Title: Compound solubility measurements for early drug discovery Source: Computational Chemistry URL
- Title: In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model Source: Pharmaceutics & Drug Delivery Research URL
- Title: Green Solvents in the Pharmaceutical Industry Source: University of Notre Dame URL
- Title: Sustainable healthcare solutions considering the whole pharma lifecycle Source: Evonik Industries URL
- Source: aoc.edu.
- Title: optimized used of solvents in active pharmaceutical ingredients production Source: ETERNAL URL
- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Grossmont College URL
- Title: Green solvents for qualitative pharmaceutical analysis (2020)
- Title: Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation Source: Aidic URL
- Title: Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting Source: PMC - NIH URL
- Title: UNIQUAC Source: Wikipedia URL
- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Grossmont College URL
- Title: Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems Source: The Open Chemical Engineering Journal URL
- Title: ethyl 4-acetyloxybenzoate Source: Chemsrc URL
- Title: Experimental and Modelling of liquid –solid equilibria Source: JEEP Proceedings URL
- Title: Ethyl 2-acetoxybenzoate Source: ChemBK URL
- Title: CAS 529-68-0: Ethyl 2-acetoxybenzoate Source: CymitQuimica URL
- Title: Ethyl benzoate Source: Solubility of Things URL
- Title: Ethyl 2-acetoxybenzoate Source: PubChem - NIH URL
- Title: Ethyl p-acetoxybenzoate Source: PubChem - NIH URL
- Title: ethyl 4-acetyloxybenzoate Source: Stenutz URL
- Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: Organic Chemistry Data URL
- Title: esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates Source: Organic Syntheses Procedure URL
Sources
- 1. ethyl 4-acetyloxybenzoate | CAS#:13031-45-3 | Chemsrc [chemsrc.com]
- 2. Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. altlaboratories.com [altlaboratories.com]
- 6. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 2-acetoxybenzoate | C11H12O4 | CID 10728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ethyl 4-acetyloxybenzoate [stenutz.eu]
- 10. chem.ws [chem.ws]
- 11. CAS 529-68-0: Ethyl 2-acetoxybenzoate | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the NMR Spectral Interpretation of Ethyl p-acetoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of ethyl p-acetoxybenzoate. As a molecule incorporating various functional groups, its NMR spectra offer an excellent case study for understanding the principles of chemical shift, spin-spin coupling, and spectral integration. This document will delve into the theoretical basis for the observed spectral features and provide practical insights for researchers working with similar compounds.
Molecular Structure and Functional Groups
Ethyl p-acetoxybenzoate is an ester derivative of p-hydroxybenzoic acid. Its structure consists of a para-substituted benzene ring, an ethyl ester group, and an acetoxy group. The presence of these distinct chemical environments gives rise to a well-resolved and informative NMR spectrum.
¹H NMR Spectrum Analysis
The proton NMR (¹H NMR) spectrum of ethyl p-acetoxybenzoate is characterized by distinct signals corresponding to the aromatic protons and the protons of the ethyl and acetoxy groups. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene ring.
Aromatic Region: The benzene ring has two pairs of chemically non-equivalent protons due to the para-substitution pattern. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and appear at a lower field compared to the protons ortho to the electron-donating acetoxy group. This results in two distinct doublet signals in the aromatic region, typically observed between 7.0 and 8.2 ppm.
Aliphatic Region:
-
Ethyl Group: The ethyl group gives rise to a quartet and a triplet. The methylene protons (-CH₂-) are adjacent to the electron-withdrawing oxygen of the ester group, causing them to be deshielded and appear as a quartet around 4.4 ppm. This quartet arises from coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) of the ethyl group are further from the electronegative oxygen and appear as a triplet around 1.4 ppm, due to coupling with the two methylene protons.[1]
-
Acetoxy Group: The methyl protons of the acetoxy group are in a different chemical environment and typically appear as a sharp singlet around 2.3 ppm. This signal is a singlet because there are no adjacent protons to couple with.
Summary of ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -COO) | ~8.1 | Doublet | 2H |
| Aromatic (ortho to -OCO) | ~7.2 | Doublet | 2H |
| Ethyl (-CH₂-) | ~4.4 | Quartet | 2H |
| Acetoxy (-CH₃) | ~2.3 | Singlet | 3H |
| Ethyl (-CH₃) | ~1.4 | Triplet | 3H |
Spin-Spin Coupling Visualization:
The coupling relationships between the protons in the ethyl group can be visualized as follows:
Caption: Spin-spin coupling in the ethyl group.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the para-substituted benzene ring, four signals are expected for the aromatic carbons. Additionally, signals will be present for the carbonyl carbons of the ester and acetoxy groups, and the carbons of the ethyl group.
-
Carbonyl Carbons: The carbonyl carbons are the most deshielded and appear at the lowest field, typically between 165 and 170 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the range of 120-150 ppm. The carbon attached to the ester group (ipso-carbon) will be at a lower field than the carbon attached to the acetoxy group.
-
Aliphatic Carbons: The methylene carbon of the ethyl group, being attached to an oxygen atom, will be more deshielded (around 61 ppm) than the methyl carbon (around 14 ppm).[1] The methyl carbon of the acetoxy group will also appear in the aliphatic region.
Summary of ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| Ester C=O | ~166 |
| Acetoxy C=O | ~169 |
| Aromatic C-O (ester) | ~122 |
| Aromatic C-O (acetoxy) | ~154 |
| Aromatic CH (ortho to -COO) | ~131 |
| Aromatic CH (ortho to -OCO) | ~121 |
| Ethyl -CH₂- | ~61 |
| Acetoxy -CH₃ | ~21 |
| Ethyl -CH₃ | ~14 |
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Weigh approximately 10-20 mg of ethyl p-acetoxybenzoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically using proton decoupling to simplify the spectrum.
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm) or the residual solvent signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (splitting patterns) of the signals to deduce the connectivity of the protons.
Workflow for NMR Interpretation:
Sources
key peaks in the IR spectrum of Ethyl p-acetoxybenzoate
An In-depth Technical Guide to the Infrared Spectrum of Ethyl p-Acetoxybenzoate
Authored by: A Senior Application Scientist
Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups and elucidating molecular structures. By measuring the interaction of infrared radiation with a molecule, we can observe the absorption of energy at specific frequencies that correspond to the vibrations of chemical bonds. Each type of bond (e.g., C=O, C-O, C-H) vibrates at a characteristic frequency, producing a unique spectral "fingerprint" that is highly specific to the molecule's structure.
This guide provides an in-depth analysis of the (also known as ethyl 4-acetoxybenzoate). This compound is of interest to researchers in materials science and drug development due to its ester functionalities and aromatic core, which are common motifs in biologically active molecules and polymers. Understanding its spectral features is crucial for synthesis verification, quality control, and reaction monitoring. We will explore the theoretical basis for its IR absorptions, present a detailed assignment of its major peaks, and provide a validated protocol for acquiring an accurate spectrum.
Molecular Architecture of Ethyl p-Acetoxybenzoate
To interpret the IR spectrum, we must first examine the molecule's structure and identify the functional groups that will give rise to characteristic absorptions.
Ethyl p-acetoxybenzoate possesses several key structural features:
-
A Para-disubstituted Benzene Ring: An aromatic core where two substituents are positioned opposite each other.
-
An Ethyl Ester Group (-COOCH₂CH₃): This is an aromatic ester, as the carbonyl carbon is directly attached to the benzene ring.
-
An Acetoxy Group (-OCOCH₃): This is an aliphatic ester functionality where the ester oxygen is attached to the benzene ring.
The presence of two distinct ester environments is a critical feature that will be clearly resolved in the IR spectrum.
Fundamental Principles and Analysis of Key Spectral Regions
The IR spectrum of an organic molecule is typically dominated by a few key absorptions that are strong, sharp, and highly diagnostic. For an aromatic ester like ethyl p-acetoxybenzoate, these peaks are primarily associated with the carbonyl and single-bond ester linkages, as well as vibrations from the aromatic ring and aliphatic chains.
The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)
The C=O stretching vibration is one of the most prominent and easily identifiable absorptions in an IR spectrum due to its high intensity and characteristic position.[1] Ethyl p-acetoxybenzoate features two carbonyl groups, and they are not in identical chemical environments:
-
Aromatic Ester C=O Stretch (~1725-1715 cm⁻¹): The carbonyl of the ethyl benzoate moiety is conjugated with the aromatic ring. This resonance effect delocalizes the pi electrons of the C=O bond, slightly weakening it and lowering its vibrational frequency compared to a saturated ester.[2][3] This peak is expected to be sharp and very strong.
-
Phenyl Acetate C=O Stretch (~1770-1760 cm⁻¹): The carbonyl of the acetoxy group is not directly conjugated with the ring. Instead, the oxygen atom is, which has a different electronic effect. This type of ester (a phenyl ester or vinyl ester) typically absorbs at a higher frequency than saturated aliphatic esters. This is because the lone pair on the phenolic oxygen is drawn into the aromatic ring, reducing its ability to resonate with the adjacent C=O group. This strengthens the carbonyl double bond, shifting its absorption to a higher wavenumber.
The presence of two distinct, strong peaks in the carbonyl region is a definitive characteristic of this molecule.
The Ester C-O Stretching Region (1300-1000 cm⁻¹)
Esters are well-known for displaying a "Rule of Three" pattern: a strong C=O stretch accompanied by two strong C-O stretching bands in the fingerprint region.[4] These C-O vibrations are complex and involve coupled stretching of adjacent single bonds (C-C-O and O-C-C).[4]
-
Asymmetric C-C-O Stretch (~1300-1250 cm⁻¹): This band arises from the stretching of the bond between the carbonyl carbon and the ester oxygen. For aromatic esters, this peak is particularly intense and is found at the higher end of the C-O stretch region.[2]
-
Symmetric O-C-C Stretch (~1130-1100 cm⁻¹): This vibration corresponds to the stretching of the bond between the ester oxygen and the alkyl (or aryl) carbon.[2]
Given the two ester groups, this region in the spectrum of ethyl p-acetoxybenzoate will be complex, but it will be dominated by at least two very strong and broad absorptions, confirming the presence of the ester functionalities.[5]
Aromatic and Aliphatic C-H Stretching Region (3100-2850 cm⁻¹)
This region provides clear evidence for the types of carbon-hydrogen bonds present.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The sp²-hybridized C-H bonds on the benzene ring produce absorptions at a slightly higher frequency than their aliphatic counterparts.[6] These peaks are typically of weak to medium intensity.
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): The sp³-hybridized C-H bonds of the ethyl group (-CH₂CH₃) and the methyl group (-CH₃) will show strong, sharp absorptions just below 3000 cm⁻¹.[7]
Aromatic C=C and C-H Bending Regions
-
C=C In-Ring Vibrations (1600-1450 cm⁻¹): The stretching of the carbon-carbon double bonds within the benzene ring results in a series of sharp, medium-intensity peaks in this region.[3]
-
C-H Out-of-Plane (OOP) Bending (~900-675 cm⁻¹): The position of this strong absorption is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4- (para) disubstituted ring, a strong peak is expected in the 850-800 cm⁻¹ range.
Data Presentation: Summary of Key IR Peaks
The following table summarizes the expected characteristic absorption peaks for Ethyl p-Acetoxybenzoate, their origins, and their typical appearance.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~1765 | Strong, Sharp | C=O Stretch | Acetoxy Group Ester |
| ~1720 | Strong, Sharp | C=O Stretch (Conjugated) | Ethyl Ester Group |
| ~1270 | Strong | Asymmetric C-C-O Stretch | Aromatic Ester Linkage |
| ~1110 | Strong | Symmetric O-C-C Stretch | Ester Linkage |
| 3100-3000 | Medium to Weak | C-H Stretch | Aromatic Ring (sp² C-H) |
| 3000-2850 | Strong | C-H Stretch | Ethyl & Methyl (sp³ C-H) |
| 1600-1450 | Medium, Sharp | C=C In-Ring Stretch | Aromatic Ring |
| 850-800 | Strong | C-H Out-of-Plane Bend | para-Disubstituted Ring |
Visualization of Key Molecular Vibrations
The following diagram illustrates the molecular structure of Ethyl p-Acetoxybenzoate and highlights the bonds associated with its principal infrared absorptions.
Caption: Key vibrational modes in Ethyl p-Acetoxybenzoate.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines a self-validating method for obtaining a Fourier Transform Infrared (FTIR) spectrum of Ethyl p-acetoxybenzoate, which is typically a solid or low-melting solid at room temperature.
Pillar 1: Expertise & Causality in Experimental Choices
-
Objective: To obtain a clean, high-resolution spectrum free from atmospheric and sample preparation artifacts.
-
Method of Choice: Attenuated Total Reflectance (ATR) is often preferred for solids due to its simplicity and minimal sample preparation. However, the traditional KBr pellet method can yield higher resolution and is described here for its authoritativeness in reference libraries.
Pillar 2: Trustworthiness Through a Self-Validating Protocol
Step 1: Instrument and Atmosphere Preparation
-
Action: Purge the FTIR spectrometer's sample compartment with dry nitrogen or dry air for at least 15 minutes before use.
-
Causality: This action is critical to minimize atmospheric interference. Water vapor (~3600 cm⁻¹ and ~1630 cm⁻¹) and carbon dioxide (~2360 cm⁻¹) have strong IR absorptions that can obscure sample peaks. A stable, dry atmosphere ensures these artifacts are absent.
Step 2: Background Spectrum Acquisition
-
Action: Collect a background spectrum (scan) of the empty sample holder (or pure KBr pellet). This scan will be automatically subtracted from the sample scan by the instrument software.
-
Causality: This step is the cornerstone of accuracy. It accounts for any signals originating from the instrument itself, the atmosphere, and the sample matrix (KBr), ensuring that the final spectrum represents only the sample. A new background should be taken periodically, especially if ambient conditions change.
Step 3: Sample Preparation (KBr Pellet Method)
-
Action (a): Gently grind a small amount (1-2 mg) of Ethyl p-acetoxybenzoate with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Causality: Grinding ensures the sample is intimately mixed and dispersed into fine particles within the KBr matrix, which is transparent to IR radiation. This minimizes light scattering and produces sharp, well-defined peaks.
-
Action (b): Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Causality: The high pressure fuses the KBr into a glass-like disc, trapping the sample molecules in a solid solution. A transparent pellet indicates good sample dispersion and minimal scattering.
Step 4: Sample Spectrum Acquisition
-
Action: Place the KBr pellet into the sample holder in the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Causality: Co-adding multiple scans is a standard practice to average out random noise, thereby increasing the clarity and reliability of the observed peaks.
Step 5: Data Processing and Validation
-
Action: After acquisition, perform a baseline correction if necessary. Validate the spectrum by confirming the absence of characteristic water, CO₂, and solvent peaks.
-
Causality: A flat baseline ensures accurate peak intensity measurements. The absence of contaminant peaks validates the integrity of the sample preparation and data acquisition process.
Conclusion
The infrared spectrum of Ethyl p-acetoxybenzoate is rich with information, providing a clear and definitive fingerprint of its molecular structure. The most authoritative features are the two distinct carbonyl stretching peaks around 1765 cm⁻¹ and 1720 cm⁻¹, which confirm the presence of both the acetoxy and the conjugated ethyl ester groups. These, combined with the strong and complex C-O stretching bands between 1300-1000 cm⁻¹ and the characteristic peaks of the para-disubstituted aromatic ring, offer a robust method for its identification and characterization. The protocols and analysis presented here provide a comprehensive framework for researchers to confidently interpret this data in a scientific or industrial setting.
References
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. OpenStax. [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
University of California, Davis. (2020, May 30). IR Spectroscopy of Hydrocarbons. Chemistry LibreTexts. [Link]
-
University of California, Davis. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
University of California, Davis. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2752083, Ethyl p-acetoxybenzoate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
Technical Deep Dive: Mechanistic Pathways and Synthesis of Ethyl p-acetoxybenzoate
The following technical guide details the reaction mechanism and synthesis of Ethyl p-acetoxybenzoate (Ethyl 4-acetoxybenzoate).
Executive Summary
Ethyl p-acetoxybenzoate (CAS: 2985-59-3) is the ethyl ester derivative of 4-acetoxybenzoic acid. Structurally, it represents a "paraben prodrug" or an aspirin analogue where the acetoxy group is at the para position rather than the ortho position. It serves as a critical intermediate in the synthesis of liquid crystalline polymers and specialized preservatives.
This guide analyzes the formation of Ethyl p-acetoxybenzoate through the most robust synthetic strategy: the "Esterification-First" pathway . While direct acetylation of p-hydroxybenzoic acid followed by esterification is theoretically possible, the lability of the phenolic acetate group under the harsh, acidic reflux conditions of Fischer esterification often leads to deacetylation. Therefore, the industry-standard protocol involves converting p-hydroxybenzoic acid to Ethyl p-hydroxybenzoate (Ethyl Paraben), followed by mild acetylation.
Part 1: Retrosynthetic Analysis & Strategic Routes
To synthesize Ethyl p-acetoxybenzoate with high purity, we must evaluate the stability of the functional groups.
Route A: The "Labile" Route (Acetylation Esterification)
-
Step 1: Acetylation of p-hydroxybenzoic acid to 4-acetoxybenzoic acid.
-
Step 2: Fischer Esterification with Ethanol/Acid.[1]
-
Critical Flaw: The phenolic ester (acetoxy group) is susceptible to acid-catalyzed hydrolysis (transesterification) during the reflux step required for Fischer esterification. This often reverts the compound back to Ethyl Paraben (Ethyl p-hydroxybenzoate).
Route B: The "Robust" Route (Esterification Acetylation)
-
Step 1: Fischer Esterification of p-hydroxybenzoic acid to Ethyl Paraben .
-
Step 2: Acetylation of Ethyl Paraben using Acetic Anhydride.
-
Advantage: The ethyl ester formed in Step 1 is stable under the mild conditions of Step 2 (Acetylation). This route ensures the integrity of both functional groups.
Part 2: Detailed Reaction Mechanisms
Step 1: Fischer Esterification (Formation of Ethyl Paraben)
The first transformation converts the carboxylic acid into an ethyl ester. This is an equilibrium-driven process catalyzed by strong acid (e.g.,
Mechanism:
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity.[2]
-
Nucleophilic Attack: Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton migrates from the ether oxygen to the hydroxyl group, creating a good leaving group (
). -
Elimination: Water is eliminated, reforming the carbonyl double bond.
-
Deprotonation: The catalyst is regenerated, yielding the ester.
Step 2: Phenolic Acetylation (Formation of Ethyl p-acetoxybenzoate)
The second step protects the phenol group. Using acetic anhydride with a base catalyst (Pyridine) is the standard "self-validating" method because the formation of the acetate is irreversible and rapid.
Mechanism:
-
Activation: Pyridine attacks acetic anhydride to form a reactive N-acetylpyridinium intermediate (more electrophilic than the anhydride itself).
-
Nucleophilic Attack: The phenolic hydroxyl group of Ethyl Paraben attacks the acetyl group of the intermediate.
-
Elimination: Acetate and Pyridine are released, yielding the final Ethyl p-acetoxybenzoate.
Mechanistic Visualization
The following diagram illustrates the "Robust Route" workflow and the electron flow logic.
Caption: Sequential synthesis pathway prioritizing the stability of the phenolic ester linkage.
Part 3: Experimental Protocol (The Self-Validating System)
This protocol is designed for research-grade synthesis (approx. 10g scale).
Phase 1: Synthesis of Ethyl p-hydroxybenzoate (Ethyl Paraben)
-
Reagents: p-Hydroxybenzoic acid (13.8 g, 0.1 mol), Absolute Ethanol (50 mL), Conc.
(1.0 mL). -
Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer.
Procedure:
-
Dissolve p-hydroxybenzoic acid in absolute ethanol in the flask.
-
Add concentrated sulfuric acid dropwise (Caution: Exothermic).
-
Reflux the mixture for 4–6 hours . Validation Point: The reaction is complete when TLC (Silica, 30% EtOAc/Hexane) shows the disappearance of the starting acid (
) and appearance of the ester ( ). -
Cool to room temperature. Pour the mixture into 150 mL of ice-cold water. The ester will precipitate as a white solid.
-
Filter the solid.[3] Wash with 5%
(to remove trace acid) and then cold water. -
Purification: Recrystallize from minimal hot ethanol/water. Dry in a desiccator.
-
Expected Yield: 90–95%.[4]
-
Melting Point: 116–118°C [Source 1.10].
-
Phase 2: Acetylation to Ethyl p-acetoxybenzoate
-
Reagents: Ethyl p-hydroxybenzoate (8.3 g, 0.05 mol), Acetic Anhydride (7.0 mL, ~1.5 eq), Pyridine (1.0 mL, Catalyst), Dichloromethane (DCM) or Ethyl Acetate (Solvent).
Procedure:
-
Dissolve the dry Ethyl Paraben in 30 mL of DCM.
-
Add Pyridine, then slowly add Acetic Anhydride while stirring.
-
Stir at room temperature for 2 hours . Validation Point: TLC should show a shift to a higher
(less polar due to loss of H-bonding phenol). -
Quenching: Add 10 mL of water and stir vigorously for 15 minutes to hydrolyze excess acetic anhydride.
-
Extraction: Separate the organic layer.[3] Wash with 1M HCl (to remove Pyridine), then 5%
(to remove acetic acid), then Brine. -
Dry over anhydrous
and evaporate the solvent.[5] -
Purification: The product is often a viscous oil that crystallizes upon standing or cooling. It can be purified by bulb-to-bulb distillation or recrystallization from hexane/ether if solid.
-
Melting Point: 30–34°C (Low melting solid) [Source 1.1].
-
Part 4: Analytical Validation
Summarized below are the expected spectroscopic signatures for Ethyl p-acetoxybenzoate.
| Technique | Parameter | Expected Signal | Assignment |
| 1H NMR | Doublet (2H) | Aromatic Protons (Ortho to Ester) | |
| Doublet (2H) | Aromatic Protons (Ortho to Acetoxy) | ||
| Quartet (2H) | Ethyl | ||
| Singlet (3H) | Acetoxy Methyl ( | ||
| Triplet (3H) | Ethyl Methyl ( | ||
| IR | 1765 | Strong Band | C=O[6] Stretch (Phenolic Acetate) |
| 1720 | Strong Band | C=O Stretch (Ethyl Benzoate Ester) |
Note: The presence of two distinct carbonyl peaks in the IR spectrum (approx 45
Part 5: Troubleshooting & Optimization
-
Issue: Low Yield in Step 1.
-
Cause: Equilibrium limitation.[7]
-
Fix: Use a Dean-Stark trap to physically remove water during reflux, or use a larger excess of ethanol.
-
-
Issue: Product is an Oil (Step 2).
-
Cause: Ethyl p-acetoxybenzoate has a low melting point (~32°C).
-
Fix: Cool the flask to -20°C to induce crystallization. Ensure all solvent (DCM) is removed under high vacuum.
-
-
Issue: Smell of Vinegar in Product.
-
Cause: Residual Acetic Acid.
-
Fix: Wash the organic layer more thoroughly with saturated
until no bubbles evolve.
-
References
-
Organic Syntheses Procedure: Ethyl and Methyl 4-acetoxybenzoates. Source: Organic Syntheses, Coll. Vol. 7, p.190 (1990). URL:[Link] Context: Describes the synthesis of the target molecule and its melting point properties.
-
Preparation of 4-Acetoxy Benzoic Acid (Teaching Protocol). Source: Chemistry LibreTexts. URL:[Link] Context: Provides the mechanism for phenolic acetylation using acetic anhydride.
-
Fischer Esterification Conditions and Mechanism. Source: Master Organic Chemistry. URL:[Link] Context: Authoritative review of the acid-catalyzed esterification mechanism (Step 1).
-
Ethyl Paraben (Ethyl p-hydroxybenzoate) Properties. Source: Ataman Chemicals.[8] URL:[Link] Context: Verifies the intermediate structure and industrial relevance.
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ETHYL 4-ACETYLBENZOATE(38430-55-6) 1H NMR spectrum [chemicalbook.com]
The Para-Paradigm: p-Acetoxybenzoic Acid Esters in Medicinal Chemistry
The following is an in-depth technical guide on the discovery, chemistry, and pharmacological applications of p-acetoxybenzoic acid esters.
A Technical Guide for Drug Development Professionals[1]
Executive Summary
While 2-acetoxybenzoic acid (Aspirin) is one of the most successful drugs in history, its structural isomer, 4-acetoxybenzoic acid (p-acetoxybenzoic acid) , occupies a distinct and often misunderstood niche in pharmaceutical science. This guide analyzes the structural divergence that renders the para isomer ineffective as a COX inhibitor while highlighting its utility as a metabolic probe, a prodrug moiety, and a monomer in liquid crystal polymer (LCP) drug delivery systems.
Part 1: The Structural Divergence (Mechanism of Action)
The defining feature of p-acetoxybenzoic acid esters in drug development is their negative structure-activity relationship (SAR) regarding cyclooxygenase (COX) inhibition, contrasting sharply with the ortho isomer.
The Ortho-Effect and COX Acetylation
Aspirin’s mechanism involves the irreversible acetylation of Serine-530 in the COX-1 active site (and Serine-516 in COX-2).[1] This reaction relies on the proximity of the acetyl group to the carboxylic acid moiety (ortho position), which facilitates binding and subsequent transacetylation.
-
Aspirin (o-isomer): The intramolecular hydrogen bonding and steric positioning allow the acetyl group to be transferred to the catalytic serine.
-
4-Acetoxybenzoic Acid (p-isomer): The acetyl group is located 180° away from the carboxylic acid.[1] This geometric linearity prevents the molecule from docking in a conformation that permits acetyl transfer to the serine residue. Consequently, p-acetoxybenzoic acid is devoid of significant anti-inflammatory activity via the COX pathway, although it exhibits low gastric irritancy compared to salicylates.
Comparative Pharmacological Profile[1]
| Feature | Aspirin (2-Acetoxybenzoic Acid) | 4-Acetoxybenzoic Acid |
| Primary Mechanism | Irreversible COX-1/2 Acetylation | Pro-drug for p-hydroxybenzoic acid |
| Anti-inflammatory Potency | High | Negligible / Inactive |
| Gastric Irritancy | High (Direct acid effect + COX inhibition) | Low (Non-ulcerogenic) |
| Metabolic Fate | Salicylic Acid + Acetic Acid | p-Hydroxybenzoic Acid + Acetic Acid |
| Enzymatic Specificity | Broad Esterase Activity | Specific substrate for Influenza C Esterase |
Part 2: Synthesis and Manufacturing Protocols
The synthesis of p-acetoxybenzoic acid and its esters is a fundamental workflow in organic medicinal chemistry, often serving as a model for phenolic acetylation.
Core Synthesis Protocol
Reaction Type: O-Acetylation of Phenolic Hydroxyls.[1]
Reagents: p-Hydroxybenzoic acid (PHBA), Acetic Anhydride (
Step-by-Step Methodology
-
Solubilization: Dissolve 1.0 eq of p-hydroxybenzoic acid in minimal ethyl acetate or acetic acid.
-
Acetylation: Add 1.2–1.5 eq of acetic anhydride.
-
Catalysis: Add catalytic concentrated
(protonation of anhydride) or Pyridine (nucleophilic catalyst).[1] -
Reflux: Heat to 80°C for 2–4 hours. Monitor via TLC (disappearance of phenol spot).
-
Quenching: Pour mixture into ice water to hydrolyze excess anhydride.
-
Isolation: The product, 4-acetoxybenzoic acid, precipitates as a white solid.[2]
-
Esterification (Optional): To form alkyl esters, react the acid chloride (generated via
) with the corresponding alcohol.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 4-acetoxybenzoic acid and subsequent esterification.
Part 3: Applications in Drug Development[1][3]
Despite its failure as a direct NSAID competitor, the p-acetoxy motif is valuable in prodrug design and enzymatic assays.
The "Soft Drug" Concept and Prodrug Linkers
p-Acetoxybenzoic acid esters are used as "soft drug" scaffolds .[1] The ester linkage is susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase), releasing the active moiety and the inactive p-hydroxybenzoic acid metabolite.
-
Application: This strategy is used to mask phenolic groups in drugs to improve lipophilicity and oral bioavailability.[1] Once in the systemic circulation, the acetyl group is cleaved.
-
Polymer Conjugates: In polymer-drug conjugates, p-acetoxybenzoic acid serves as a biodegradable linker.[1] The hydrolysis rate can be tuned by modifying the electronic environment of the aromatic ring.
Enzymatic Probes (Influenza C)
A critical, high-specificity application of p-acetoxybenzoic acid is in virology.[1]
-
Mechanism: The Influenza C virus possesses a unique esterase (HEF glycoprotein) that specifically cleaves 9-O-acetyl-N-acetylneuraminic acid.[1]
-
Specificity: Remarkably, this enzyme also accepts 4-acetoxybenzoic acid as a substrate but rejects 2-acetoxybenzoic acid (Aspirin).[1]
-
Utility: This allows researchers to use 4-acetoxybenzoic acid esters as specific colorimetric or fluorometric probes to detect Influenza C activity in complex biological samples, distinguishing it from other esterase-containing pathogens.[1]
Hybrid Pharmacophores
Recent medicinal chemistry efforts have incorporated the 4-acetoxybenzoyl moiety into hybrid molecules:
-
Sulfonamide Hybrids: N-capped sulfonamides with p-acetoxybenzoic acid show enhanced carbonic anhydrase inhibition profiles.[1]
-
Quinolinone Hybrids: Used as lipophilic caps to improve cell membrane permeability before intracellular hydrolysis releases the active inhibitor.
Part 4: Metabolic Pathway & Hydrolysis[1]
Understanding the metabolic fate is crucial for safety assessments.[1] Unlike salicylates, which can cause metabolic acidosis and tinnitus at high doses, the metabolites of p-acetoxybenzoic acid are relatively benign.
Metabolic Cascade[1]
Caption: Hydrolytic metabolic pathway of p-acetoxybenzoic acid esters in mammalian systems.[1]
References
-
Rainsford, K. D., & Whitehouse, M. W. (1976).[3] Gastric irritancy of aspirin and its congeners: anti-inflammatory activity without this side-effect.[1][3] Journal of Pharmacy and Pharmacology. Link
-
Vlasak, R., et al. (1991). Activity of influenza C virus O-acetylesterase with O-acetyl-containing compounds. Journal of General Virology. Link
-
Gokcen, T., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Organic Syntheses. (1970).[1] Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.[1] Org.[1][4][5][6][7] Synth.Link
- Gilkey, R., & Caldwell, J. R. (1959). Polyesters of Hydroxybenzoic Acids. Journal of Applied Polymer Science.
Sources
- 1. Benzoic acid, 4-(acetyloxy)- | C9H8O4 | CID 16865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS 2345-34-8: p-Acetoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 6. 4-acetoxybenzoic acid is an isomer of aspirin, an anti-inflammato... | Study Prep in Pearson+ [pearson.com]
- 7. History of aspirin - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Ethyl p-acetoxybenzoate as a Dual-Functional Scaffold in Organic Synthesis
Topic: Use of Ethyl p-acetoxybenzoate in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Materials Scientists
Executive Summary
Ethyl p-acetoxybenzoate (Ethyl 4-acetoxybenzoate) represents a versatile bifunctional building block characterized by two distinct ester moieties: a phenolic acetate and an ethyl benzoate. This structural duality allows for orthogonal reactivity, making it a critical intermediate in the synthesis of liquid crystalline polymers (LCPs), pharmaceutical precursors via Fries rearrangement, and complex aromatic scaffolds.
This guide details high-purity synthesis protocols, selective deprotection strategies, and downstream applications, synthesizing classical organic methodology with modern enzymatic precision.
Chemical Profile & Reactivity Analysis
| Property | Specification |
| IUPAC Name | Ethyl 4-acetyloxybenzoate |
| CAS Number | 13031-45-3 |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Physical State | Colorless viscous liquid or crystalline solid (mp 30–34°C) |
| Key Reactivity | Site A (Phenolic Acetate): Labile to mild base and lipases; undergoes Fries rearrangement.Site B (Ethyl Ester): Requires stronger hydrolysis conditions; precursor for hydrazides/amides. |
Structural Logic
The molecule possesses an electron-withdrawing ester group at the para position, which activates the phenolic acetate towards nucleophilic attack. Consequently, the acetoxy group is significantly more reactive toward hydrolysis (chemical or enzymatic) than the ethyl ester, enabling selective manipulation without protecting group overhead.
Synthesis Protocols
Protocol A: Standard Acetylation of Ethyl 4-hydroxybenzoate
Best for: Large-scale preparation from inexpensive starting materials.
Principle: Acetylation of the phenolic hydroxyl group of Ethyl Paraben using acetic anhydride under acid catalysis.
Reagents:
-
Ethyl 4-hydroxybenzoate (Ethyl Paraben) [1.0 equiv]
-
Acetic Anhydride [2.0 equiv]
-
Sulfuric Acid (conc.) [Catalytic, 1-2 drops]
-
Solvent: Ethyl Acetate (for workup)
Step-by-Step Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) in Acetic Anhydride (20.4 g, 200 mmol).
-
Catalysis: Add 2 drops of concentrated H₂SO₄.
-
Reaction: Heat the mixture to 80°C for 1 hour. Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of the starting phenol.
-
Quench: Pour the reaction mixture onto 200 g of crushed ice/water to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash combined organics with Saturated NaHCO₃ (to remove acetic acid) and Brine.
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify by bulb-to-bulb distillation (140°C @ 5 mmHg) or recrystallization from cold ethanol/water.
Protocol B: Mild Esterification via Triethyloxonium Salts
Best for: Sensitive substrates or high-value synthesis where acidic reflux is deleterious.
Principle: Alkylation of the carboxylate using Meerwein’s salt (Triethyloxonium tetrafluoroborate) under basic conditions. This avoids the reversibility of Fischer esterification.
Reagents:
-
4-Acetoxybenzoic acid [1.0 equiv][1]
-
Triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) [1.1 equiv][1]
-
Diisopropylethylamine (DIPEA) [1.1 equiv]
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask under Nitrogen, suspend 4-Acetoxybenzoic acid (1.80 g, 10 mmol) in anhydrous DCM (75 mL).
-
Addition: Add Triethyloxonium tetrafluoroborate (2.09 g, 11 mmol). The salt is moisture sensitive; handle in a glovebox or with rapid transfer techniques.
-
Activation: Add DIPEA (1.9 mL, 11 mmol) dropwise via syringe.
-
Reaction: Stir at room temperature for 16–24 hours. The suspension will clear as the reaction proceeds.
-
Workup: Wash the organic phase with 1N HCl (3 x 50 mL), 1N KHCO₃ (3 x 50 mL), and Brine.
-
Yield: Dry (Na₂SO₄) and concentrate to yield Ethyl 4-acetoxybenzoate (typically >90% yield).
Key Application: Fries Rearrangement to 3-Acetyl-4-hydroxybenzoic Acid
This is the primary pharmaceutical application of Ethyl p-acetoxybenzoate. The rearrangement migrates the acetyl group from the oxygen to the ortho carbon, generating a key intermediate for flavone and MOF linker synthesis.
Mechanism & Pathway
The reaction is catalyzed by Lewis acids (AlCl₃). The ester complex coordinates with aluminum, facilitating the cleavage of the O-acyl bond to form an acylium ion pair, which then attacks the aromatic ring at the ortho position.
Figure 1: Fries Rearrangement pathway converting Ethyl 4-acetoxybenzoate to the 3-acetyl derivative.
Experimental Protocol
-
Mix: Combine Ethyl 4-acetoxybenzoate (5.0 g) and anhydrous Aluminum Chloride (AlCl₃, 3.5 equiv) in a heavy-walled pressure tube or round-bottom flask.
-
Heat: Heat the neat mixture (solvent-free) or in Nitrobenzene to 120–140°C for 2 hours. The mixture will become a viscous dark melt.
-
Quench: Cool to room temperature and carefully quench by adding ice/HCl (dilute).
-
Isolate: Extract with DCM. The product is Ethyl 3-acetyl-4-hydroxybenzoate .
-
Hydrolysis (Optional): To obtain the free acid, reflux the rearranged ester in 10% NaOH for 2 hours, then acidify to pH 2.
Application: Enzymatic Selective Hydrolysis
For chiral resolution or selective deprotection, chemical hydrolysis is often too harsh to differentiate the two ester groups effectively. Lipases offer kinetic control.
Objective: Selectively remove the acetoxy group to regenerate Ethyl 4-hydroxybenzoate without hydrolyzing the ethyl ester.
Protocol:
-
Substrate: Dissolve Ethyl 4-acetoxybenzoate (100 mg) in Phosphate Buffer (pH 7.0) containing 10% Acetonitrile (co-solvent).
-
Enzyme: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) (20 mg).
-
Incubation: Shake at 30°C for 4-6 hours.
-
Monitoring: Monitor by HPLC. The phenolic acetate hydrolyzes rapidly; the ethyl benzoate remains intact under these mild conditions.
-
Result: Yields high-purity Ethyl 4-hydroxybenzoate. Note: This reaction is often used to assay lipase activity.
References
-
Raber, D. J., et al. "Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-acetoxybenzoates."[1] Organic Syntheses, Coll.[1] Vol. 6, p. 576 (1988); Vol. 56, p. 59 (1977).
-
Kricheldorf, H. R., et al. "Whiskers. VIII. A convenient synthesis of poly(4-hydroxybenzoate) whiskers." Journal of Polymer Science Part A: Polymer Chemistry, 32(9), 1601-1607 (1994).[2]
-
Li, D., et al. "The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid." Molecules, 28(1), 168 (2023).
- Nomura, R., et al. "Synthesis of Polyesters by Polymerization of Ethyl 4-Acetoxybenzoate." Macromolecules, 27(16), 4663-4665.
Sources
Application Notes and Protocols: Ethyl p-Acetoxybenzoate as a Protecting Group for Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Phenol Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount.[1] Phenols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in a molecule. The ideal protecting group should be easily introduced in high yield, stable to a range of reaction conditions, and readily cleaved under mild and specific conditions that do not affect other sensitive functional groups. This application note provides a detailed guide to the use of the p-acetoxybenzoate group, introduced via reagents like ethyl p-acetoxybenzoate or p-acetoxybenzoyl chloride, as a robust and versatile protecting group for phenols.
The p-acetoxybenzoate group offers a unique combination of stability and selective lability, making it a valuable tool in the synthetic chemist's arsenal. Its ester nature allows for cleavage under conditions distinct from many common ether- or silyl-based protecting groups, thereby offering orthogonality in complex synthetic strategies.[1]
Mechanism of Protection and Deprotection
The protection of a phenolic hydroxyl group with a p-acetoxybenzoate moiety is typically achieved through acylation. The most common and efficient method involves the use of p-acetoxybenzoyl chloride in the presence of a base, such as pyridine or in a Schotten-Baumann reaction setup.[2][3][4] The base serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the HCl byproduct.[2]
Protection Mechanism:
The reaction proceeds via a nucleophilic acyl substitution. The phenoxide ion attacks the electrophilic carbonyl carbon of the p-acetoxybenzoyl chloride, forming a tetrahedral intermediate which then collapses to yield the protected phenol and a chloride ion.
Deprotection Mechanisms:
The cleavage of the p-acetoxybenzoate ester can be accomplished under various conditions, offering flexibility in synthetic design.
-
Base-Catalyzed Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH, KOH) in a suitable solvent mixture (e.g., THF/water, methanol/water) will hydrolyze the ester to regenerate the phenol and produce the corresponding benzoate salt.[5][6]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., HCl, H₂SO₄) and water, the ester can be hydrolyzed back to the phenol and p-acetoxybenzoic acid. This method is generally less common for aryl esters due to the often harsh conditions required.[5][6][7]
-
Non-Hydrolytic Cleavage: For substrates sensitive to aqueous acidic or basic conditions, several non-hydrolytic methods can be employed. These often involve nucleophilic attack at the carbonyl carbon or the methyl group of the acetate.[5][8]
Sources
- 1. jocpr.com [jocpr.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Ethyl p-Acetoxybenzoate in Medicinal Chemistry: A Guide to Prodrug Strategies and Synthetic Applications
This guide provides an in-depth exploration of Ethyl p-acetoxybenzoate and its applications within the field of medicinal chemistry. As a versatile chemical entity, its utility extends from being a key component in sophisticated prodrug designs to serving as a fundamental building block in the synthesis of complex therapeutic agents. We will delve into the underlying chemical principles that make this molecule valuable, present detailed protocols for its synthesis and modification, and examine its role in enhancing the therapeutic potential of drug candidates.
Part 1: Foundational Profile of Ethyl p-Acetoxybenzoate
Ethyl p-acetoxybenzoate is an ester derivative of p-hydroxybenzoic acid. The defining feature for its medicinal chemistry applications is the acetate group esterified to the phenolic hydroxyl. This ester bond is relatively labile and can be selectively cleaved under specific physiological or chemical conditions, a property that is masterfully exploited in drug design.
The primary rationale for its use is twofold:
-
As a Pro-moiety: The acetoxy group can act as a "pro-moiety" in prodrug strategies. It masks a polar phenolic hydroxyl group, thereby increasing the lipophilicity of a parent drug. This modification can significantly enhance membrane permeability and oral bioavailability. Once absorbed, the acetate is readily hydrolyzed by ubiquitous esterase enzymes in the body to unmask the phenol, often triggering a cascade that releases the active drug.
-
As a Protected Phenol: In multi-step organic synthesis, the acetoxy group serves as an effective protecting group for the phenol. It is stable to a variety of reaction conditions that might be incompatible with a free hydroxyl group, and it can be easily removed (deprotected) in a later step to yield the desired phenolic compound.
Table 1: Physicochemical Properties of Ethyl p-acetoxybenzoate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molar Mass | 208.21 g/mol | [1] |
| Appearance | Colorless, viscous liquid or solid | [2] |
| Melting Point | 30–34 °C | [2] |
| Boiling Point | ~278-279 °C | [3] |
| Solubility | Soluble in organic solvents like dichloromethane | [2] |
Part 2: Core Application: The Acyloxy-Type Prodrug Strategy
The most sophisticated application of the p-acetoxybenzoyl moiety in medicinal chemistry is in the design of prodrugs, particularly those aimed at improving oral pharmacokinetics.[4] An ester-based prodrug approach is a well-established strategy to transiently modify a drug's properties.[] The "acyloxy" group on a benzene ring provides a reliable mechanism for controlled drug release.
Mechanism of Action: Two-Step Enzymatic Activation
The activation of an acyloxy-type prodrug is a sequential, two-step process initiated by endogenous enzymes.
-
Esterase-Mediated Hydrolysis: Upon entering a biological system (e.g., plasma, liver), the acetyl ester of the prodrug is rapidly hydrolyzed by carboxylesterases.[] This step unmasks the phenolic hydroxyl group.
-
Intramolecular Cyclization & Drug Release: The newly formed phenol is positioned to act as a nucleophile. It attacks an adjacent ester or carbamate linkage, leading to an intramolecular cyclization (lactonization). This spontaneous chemical cascade cleaves the bond holding the parent drug, releasing it in its active form.
This elegant mechanism ensures that the active drug is released systemically after absorption, improving its therapeutic window and bioavailability.[6]
Caption: Enzymatic activation pathway of an acyloxybenzyl prodrug.
Case Study: Oral Therapy for Neuropathic Pain
A prime example of this strategy is the development of an oral prodrug for a potent hydroxamate-based inhibitor of glutamate carboxypeptidase II (GCPII), intended for treating neuropathic pain.[4] The parent drug itself had poor oral pharmacokinetic properties. To overcome this, a series of prodrugs were synthesized, with the para-acetoxybenzyl ester version proving highly effective.
The prodrug, 4-(5-(((4-acetoxybenzyl)oxy)amino)-2-carboxy-5-oxopentyl)benzoic acid, demonstrated a 5-fold higher plasma exposure to the active inhibitor compared to oral administration of the parent drug itself.[4] This success highlights the power of the acetoxybenzyl moiety to mask hydrophilic groups, facilitate absorption, and then efficiently release the active compound in vivo.
Part 3: Ethyl p-Acetoxybenzoate as a Synthetic Intermediate
Beyond its direct role in prodrugs, Ethyl p-acetoxybenzoate is a valuable intermediate in organic synthesis. The acetoxy group functions as a robust protecting group for the phenol, allowing for transformations elsewhere on the molecule.
Key Synthetic Transformations
-
Deacetylation to Access Ethyl p-hydroxybenzoate: The most fundamental transformation is the hydrolysis of the acetate to reveal the phenol, yielding Ethyl p-hydroxybenzoate (also known as Ethylparaben). This compound and its derivatives are not merely intermediates; they possess inherent biological activities, notably as antimicrobial and antifungal agents used widely in pharmaceuticals and cosmetics.[7][8] This reaction is typically a straightforward saponification using a mild base.
-
Building Block for Novel Scaffolds: The core phenyl ring can be further functionalized. For example, reactions like nitration or halogenation can be performed, followed by deprotection of the phenol, to create a variety of substituted p-hydroxybenzoic acid esters. These new structures can then be used to synthesize novel compounds with potential activities, such as inhibitors of inflammation-related enzymes like COX-1, COX-2, and 5-LOX.[9]
Sources
- 1. Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ETHYL 2-ACETOXYBENZOATE | 529-68-0 [chemicalbook.com]
- 4. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.alquds.edu [dspace.alquds.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ethylparaben - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Role of Ethyl p-Acetoxybenzoate in Fine Chemical Synthesis
Abstract: Ethyl p-acetoxybenzoate is a pivotal intermediate in the synthesis of fine chemicals, serving as a versatile building block for pharmaceuticals, agrochemicals, and other high-value materials.[1] Its unique structure, featuring an ethyl ester and an acetyl-protected phenol, allows for strategic, regioselective modifications. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, mechanistic insights, and data interpretation for researchers, chemists, and professionals in drug development.
Introduction: The Versatility of a Protected Phenolic Ester
Ethyl p-acetoxybenzoate (also known as 4-carbethoxyphenyl acetate) is a bifunctional organic compound.[2] The presence of both an ester group and a protected phenolic hydroxyl group within the same molecule makes it an exceptionally useful and stable precursor in multi-step organic synthesis.
The core utility of Ethyl p-acetoxybenzoate lies in the acetyl group's function as a robust protecting group for the highly reactive phenolic hydroxyl. This protection strategy is fundamental, as it allows chemists to perform reactions on the aromatic ring or manipulate the ethyl ester functionality without unintended interference from the phenol. The acetyl group can be selectively removed under mild basic or acidic conditions, unmasking the phenol at the desired stage of a synthetic sequence. This strategic deprotection is a cornerstone of its application in creating complex substituted phenols, which are key pharmacophores in many active pharmaceutical ingredients (APIs).
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [4] |
| Appearance | Colorless, viscous liquid | [5] |
| Melting Point | 30–32 °C | [5] |
| Solubility | Soluble in organic solvents like dichloromethane, ether; limited solubility in water. | [6] |
| CAS Number | 13031-45-3 | [2] |
Core Application: Synthesis of Substituted p-Hydroxybenzoic Acid Derivatives
One of the primary roles of Ethyl p-acetoxybenzoate is as a precursor to p-hydroxybenzoic acid and its esters (parabens), which are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products. The synthetic strategy involves the hydrolysis (deprotection) of the acetyl group to reveal the free phenol.
Scientific Rationale: The Saponification Mechanism
The deprotection is achieved via alkaline hydrolysis, a classic saponification reaction. A nucleophilic hydroxide ion attacks the electrophilic carbonyl carbon of the acetate group. This forms a tetrahedral intermediate which then collapses, expelling the phenoxide ion as a leaving group. A subsequent acid-base reaction between the phenoxide and the newly formed acetic acid (or its conjugate base) and final acidification of the reaction mixture yields the desired p-hydroxyphenolic compound. Using a base like sodium hydroxide makes the reaction irreversible as the resulting phenoxide is stabilized.[7][8]
Protocol 1: Alkaline Hydrolysis of Ethyl p-Acetoxybenzoate
This protocol details the deprotection of the phenolic group to yield Ethyl p-hydroxybenzoate.
Materials and Reagents:
-
Ethyl p-acetoxybenzoate
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Hydrochloric acid (HCl), 5 M aqueous solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.4 g (0.05 mol) of Ethyl p-acetoxybenzoate in 100 mL of 2 M sodium hydroxide solution. Add a magnetic stir bar.
-
Hydrolysis: Attach a reflux condenser and heat the mixture in a water bath or with a heating mantle. Reflux gently with stirring for 45-60 minutes, or until TLC analysis indicates the complete consumption of the starting material.[7] The reaction can be monitored for the disappearance of the oily ester drops.[9]
-
Cooling and Acidification: Allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker placed in an ice bath.
-
Precipitation: Slowly and with constant stirring, add 5 M hydrochloric acid until the solution becomes acidic (pH ~2), which can be checked with pH paper. This step protonates the sodium phenoxide salt to precipitate the product.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them once with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield Ethyl p-hydroxybenzoate as a solid. The product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Reflux: Heating the reaction provides the necessary activation energy to overcome the kinetic barrier of the hydrolysis reaction, ensuring it proceeds to completion in a reasonable timeframe.[7]
-
Acidification: The product of the basic hydrolysis is the sodium salt of the phenol (sodium 4-ethoxycarbonylphenoxide), which is soluble in water. Acidification is crucial to neutralize this salt and precipitate the less soluble, neutral phenolic product, enabling its extraction into an organic solvent.[8]
Diagram: Workflow for Hydrolysis and Product Isolation
Sources
- 1. Ethyl 4-etoxybenzoate | 23676-09-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-acetoxybenzoate | C11H12O4 | CID 10728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CAS 529-68-0: Ethyl 2-acetoxybenzoate | CymitQuimica [cymitquimica.com]
- 7. sserc.org.uk [sserc.org.uk]
- 8. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: Ethyl p-Acetoxybenzoate as a Versatile Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Ethyl p-Acetoxybenzoate
In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that influences synthetic efficiency, cost, and the final purity of the active pharmaceutical ingredient (API). Ethyl p-acetoxybenzoate (EAB) emerges as a highly valuable and versatile precursor, distinguished by its dual-reactive centers: an ethyl ester and an acetyl-protected phenol. This structure allows for selective and sequential chemical transformations, making it an ideal scaffold for building a range of more complex pharmaceutical compounds.
This guide provides an in-depth exploration of EAB's synthetic utility, focusing on the core chemical reactions that unlock its potential. We will delve into the mechanistic underpinnings of these transformations, provide field-tested protocols for key synthetic steps, and offer insights into process optimization and safety. The protocols herein are designed not merely as instructions, but as self-validating systems that explain the causality behind each experimental choice.
Physicochemical Properties and Handling
A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. EAB is a stable, crystalline solid at room temperature, making it easy to handle and store.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |
| Molecular Weight | 208.21 g/mol | PubChem[1] |
| Appearance | Colorless viscous liquid or solid | Organic Syntheses |
| Melting Point | 30-32 °C | Organic Syntheses |
| Boiling Point | ~278-279 °C (lit.) | ChemicalBook[2] |
| Solubility | Soluble in organic solvents (DCM, Ether, Ethanol); limited in water | CymitQuimica[3] |
| CAS Number | 25749-14-2 | Stenutz[4] |
Safety & Handling: While generally considered to have low toxicity, standard laboratory precautions should be observed.[3] Use in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.
Core Synthetic Pathways from Ethyl p-Acetoxybenzoate
The strategic value of EAB lies in the differential reactivity of its two ester groups. The acetyl group serves as a protecting group for the phenolic hydroxyl, which can be selectively deprotected under specific conditions. The ethyl ester provides a handle for modification into amides, hydrazides, or reduction to an alcohol. This section details the primary synthetic routes.
Caption: Key synthetic transformations of Ethyl p-Acetoxybenzoate.
Pathway 1: Selective Hydrolysis to Access Phenolic Intermediates
The hydrolysis of the ester groups is a cornerstone transformation. The acetyl ester is generally more labile than the ethyl benzoate ester, especially under basic conditions, allowing for selective deprotection of the phenol.
Mechanism: Base-Promoted Hydrolysis (Saponification)
Base-promoted hydrolysis is an effective and essentially irreversible process for cleaving esters.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The irreversibility stems from the final deprotonation step, where the alkoxide formed deprotonates the carboxylic acid, driving the equilibrium to completion.[6]
Caption: Mechanism of selective base-promoted hydrolysis (saponification).
This selective hydrolysis yields Ethyl p-hydroxybenzoate , a key member of the paraben family of preservatives and a valuable intermediate in its own right.[7][8] More stringent conditions (e.g., higher temperatures or prolonged reaction times) can lead to the hydrolysis of both ester groups, yielding p-hydroxybenzoic acid.[9]
Pathway 2: Aminolysis for the Synthesis of Amide-Containing APIs
The direct reaction of esters with ammonia or primary/secondary amines, known as aminolysis, is a fundamental route to synthesizing amides.[10] This pathway is particularly relevant for producing precursors to widely used analgesics. For instance, the reaction of EAB with an amine can yield a p-acetoxyphenyl amide, a core structure related to Paracetamol (Acetaminophen).
The reaction typically requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate.[11][12] The mechanism is analogous to hydrolysis, involving nucleophilic attack by the amine at the ethyl ester's carbonyl carbon, followed by the elimination of ethanol. The acetyl group remains intact under these conditions, demonstrating the orthogonal reactivity of the two ester functionalities.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis. Researchers should perform their own risk assessments and optimizations based on their specific equipment and goals.
Protocol 1: Selective Synthesis of Ethyl p-Hydroxybenzoate via Base-Promoted Hydrolysis
This protocol details the selective de-acetylation of EAB to produce Ethyl p-hydroxybenzoate, a valuable paraben intermediate. The reaction utilizes sodium carbonate as a mild base to favor the hydrolysis of the more reactive acetyl ester.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl p-acetoxybenzoate | 208.21 | 10.41 g | 50.0 |
| Ethanol (Absolute) | 46.07 | 100 mL | - |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 5.83 g | 55.0 |
| Deionized Water | 18.02 | 50 mL | - |
| Hydrochloric Acid (2M) | - | As needed | - |
| Ethyl Acetate | - | ~150 mL | - |
| Saturated NaCl (Brine) | - | ~50 mL | - |
| Anhydrous MgSO₄ | - | ~5 g | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl p-acetoxybenzoate (10.41 g, 50.0 mmol) and ethanol (100 mL). Stir until the solid is fully dissolved.
-
Base Addition: In a separate beaker, dissolve sodium carbonate (5.83 g, 55.0 mmol) in deionized water (50 mL). Add this aqueous solution to the flask.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux with stirring for 2-3 hours.
-
Causality Note: Refluxing provides the necessary activation energy for the hydrolysis reaction. The mild base (Na₂CO₃) is sufficient to hydrolyze the phenolic acetate without significantly affecting the less reactive ethyl ester.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting material spot (EAB) indicates reaction completion.
-
Work-up - Solvent Removal: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up - Neutralization & Extraction: Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Slowly add 2M HCl with swirling until the pH of the aqueous layer is ~7. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Causality Note: Neutralization ensures the product is in its non-ionic form, maximizing its solubility in the organic extraction solvent.
-
-
Washing: Combine the organic extracts and wash with saturated NaCl solution (50 mL). This step helps to remove residual water and inorganic salts from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (~5 g), then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from a minimal amount of hot water or aqueous ethanol to obtain pure ethyl p-hydroxybenzoate as a white crystalline solid.[13] Typical yields range from 85-95%.
Protocol 2: Synthesis of N-benzyl-4-acetoxybenzamide via Aminolysis
This protocol demonstrates the conversion of the ethyl ester group into an amide functionality, a key step in the synthesis of many pharmaceutical compounds. Benzylamine is used here as a model primary amine.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl p-acetoxybenzoate | 208.21 | 5.21 g | 25.0 |
| Benzylamine | 107.15 | 3.22 g (3.3 mL) | 30.0 |
| Toluene | - | 50 mL | - |
| Hydrochloric Acid (1M) | - | ~50 mL | - |
| Sodium Bicarbonate (Sat. Soln.) | - | ~50 mL | - |
| Anhydrous Na₂SO₄ | - | ~5 g | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine ethyl p-acetoxybenzoate (5.21 g, 25.0 mmol), benzylamine (3.3 mL, 30.0 mmol), and toluene (50 mL).
-
Reflux: Heat the mixture to reflux (approx. 110°C) and maintain for 8-12 hours.
-
Causality Note: The higher temperature is necessary to drive the aminolysis reaction, which is generally slower than hydrolysis. Using a slight excess of the amine helps to push the equilibrium towards the product side.
-
-
Reaction Monitoring: Monitor the reaction by TLC (Eluent: 1:1 Hexane:Ethyl Acetate), observing the formation of the more polar amide product.
-
Work-up - Cooling and Washing: Cool the reaction to room temperature. Transfer the mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL) and saturated NaHCO₃ solution (2 x 25 mL).
-
Causality Note: The acid wash removes unreacted benzylamine. The bicarbonate wash removes any acidic byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield N-benzyl-4-acetoxybenzamide.
Conclusion
Ethyl p-acetoxybenzoate is a strategically important and economically viable precursor for pharmaceutical synthesis. Its dual functionality, combined with the orthogonal reactivity of its ester groups, allows for the controlled and selective synthesis of key intermediates like parabens and acetoxyphenyl amides. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling the efficient and reliable application of this versatile chemical building block.
References
-
Ester Chemistry. (2020). LibreTexts Chemistry. [Link]
-
Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica. [Link]
- A process for synthesis of paracetamol. (2017).
-
Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure | Abstract. Der Pharma Chemica. [Link]
-
Ethyl p-acetoxybenzoate. PubChem, National Institutes of Health. [Link]
-
Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. [Link]
- Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. (2015).
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]
- Preparation method of ethylparaben. (2015).
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. [Link]
-
Ethyl 2-acetoxybenzoate. PubChem, National Institutes of Health. [Link]
-
Direct Amidation of Esters via Ball Milling. ChemRxiv. [Link]
-
Ethyl 2-acetoxybenzoate - Introduction. ChemBK. [Link]
-
Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity. Aberystwyth University. [Link]
-
Synthesis of Paracetamol (acetaminophen). A chemistry tutorial. (2012). YouTube. [Link]
-
Hydrolysis of ethyl benzoate. SSERC. [Link]
-
ethyl 4-acetyloxybenzoate. Stenutz. [Link]
-
Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. [Link]
-
Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for First-Year Undergraduate Students. Aberystwyth University Research Portal. [Link]
-
Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. [Link]
Sources
- 1. Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 2-ACETOXYBENZOATE price,buy ETHYL 2-ACETOXYBENZOATE - chemicalbook [chemicalbook.com]
- 3. CAS 529-68-0: Ethyl 2-acetoxybenzoate | CymitQuimica [cymitquimica.com]
- 4. stenutz.eu [stenutz.eu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 9. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 13. CN104725233A - Preparation method of ethylparaben - Google Patents [patents.google.com]
experimental protocol for the hydrolysis of Ethyl p-acetoxybenzoate
Abstract & Strategic Overview
Ethyl p-acetoxybenzoate (Ethyl 4-acetoxybenzoate) serves as a critical model substrate for understanding chemoselective deprotection strategies in drug development. It contains two distinct ester motifs:
-
Phenolic Acetate: An "activated" ester, highly susceptible to nucleophilic attack due to the better leaving group ability of the phenoxide ion (
). -
Ethyl Benzoate: A conjugated aromatic ester, significantly more stable due to resonance delocalization and the poorer leaving group ability of the ethoxide ion (
).
This guide provides three distinct protocols. Protocol A and Protocol B focus on the selective removal of the acetyl group to yield Ethyl 4-hydroxybenzoate (Ethyl Paraben), a common preservative and synthetic intermediate. Protocol C outlines the total hydrolysis to yield 4-hydroxybenzoic acid.
Mechanistic Logic & Reaction Pathways
The selectivity relies on the electrophilicity difference between the two carbonyl carbons. The carbonyl carbon of the phenolic acetate is more electrophilic than that of the benzoate ester.
-
Kinetic Control: Under mild basic conditions or specific enzymatic catalysis, the acetate hydrolyzes orders of magnitude faster than the benzoate.
-
Thermodynamic Control: Under forcing conditions (strong base/heat), both esters hydrolyze to the thermodynamically stable carboxylate salts.
Visualizing the Reaction Pathways
The following diagram illustrates the branching reaction pathways based on experimental conditions.
Figure 1: Chemoselective hydrolysis pathways. Green path indicates selective deprotection; Red path indicates total hydrolysis.
Materials & Equipment
| Component | Grade/Spec | Purpose |
| Ethyl p-acetoxybenzoate | >98% Purity | Substrate |
| Novozym 435 | Immobilized Candida antarctica Lipase B | Biocatalyst (Protocol A) |
| Potassium Carbonate ( | Anhydrous, Powder | Mild Base (Protocol B) |
| Sodium Hydroxide (NaOH) | 2.0 M Solution | Strong Base (Protocol C) |
| Solvents | Ethanol (Abs.), MTBE, Phosphate Buffer (pH 7.0) | Reaction Media |
| HPLC Column | C18 Reverse Phase (e.g., Agilent Zorbax) | Analytical Monitoring |
Experimental Protocols
Protocol A: Selective Enzymatic Deacetylation (Green Chemistry)
Objective: Synthesis of Ethyl p-hydroxybenzoate with >99% chemoselectivity. Mechanism: Candida antarctica Lipase B (CALB) preferentially targets the sterically accessible and electronically activated acetate group.
-
Preparation: Dissolve 1.0 g (4.8 mmol) of Ethyl p-acetoxybenzoate in 10 mL of MTBE (Methyl tert-butyl ether) or Acetonitrile.
-
Note: Organic solvents are preferred over buffer to prevent spontaneous hydrolysis, but CALB requires trace water to function. Add 0.5% (v/v) water to the solvent.
-
-
Initiation: Add 50 mg (5 wt%) of Novozym 435 (immobilized CALB).
-
Incubation: Incubate at 40°C with orbital shaking (200 rpm).
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC every 30 minutes.
-
Endpoint: Disappearance of starting material (~2-4 hours).
-
-
Termination: Filter off the immobilized enzyme (can be recycled).
-
Purification: Evaporate solvent under reduced pressure. The product, Ethyl p-hydroxybenzoate, is typically obtained as a white crystalline solid.
-
Validation: Melting point should be 116-118°C.
-
Protocol B: Selective Chemical Hydrolysis (Scalable)
Objective: Rapid deprotection without enzymes. Mechanism: Mild basic methanolysis. The carbonate anion is basic enough to cleave the phenol ester but insufficiently nucleophilic/basic to rapidly attack the benzoate ester at room temperature.
-
Dissolution: Dissolve 1.0 g of substrate in 15 mL of Methanol (MeOH).
-
Reagent Addition: Add 10 mol% Potassium Carbonate (
) (approx. 66 mg).-
Critical Step: Do not use NaOH or KOH here, as strong hydroxides promote competitive hydrolysis of the ethyl ester.
-
-
Reaction: Stir at Room Temperature (20-25°C) . Do not heat.
-
Quenching: After 30-60 minutes (check TLC), quench by adding 1 mL of 1M HCl or chemically equivalent Acetic Acid to neutralize the base.
-
Workup: Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over
and concentrate.[1][2]
Protocol C: Total Hydrolysis (Degradation Control)
Objective: Conversion to p-Hydroxybenzoic Acid. Mechanism: Saponification of both ester groups via tetrahedral intermediates driven by high pH and thermal energy.
-
Mixing: Suspend 1.0 g of substrate in 10 mL of 2.0 M NaOH (aq).
-
Reaction: Heat to reflux (100°C) for 1-2 hours. The solution will become clear as the disodium salt forms.
-
Acidification: Cool to room temperature. Slowly add 6 M HCl until pH < 2.
-
Isolation: The product, p-hydroxybenzoic acid, will precipitate as a white solid. Filter, wash with cold water, and dry.
Analytical Validation (HPLC Method)[2]
To validate the protocol, use the following HPLC conditions to resolve the three potential species.
| Parameter | Setting |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
Retention Time Order:
-
p-Hydroxybenzoic Acid: ~3.5 min (Most Polar)
-
Ethyl p-hydroxybenzoate: ~7.2 min
-
Ethyl p-acetoxybenzoate: ~10.8 min (Least Polar)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Selectivity (Protocol B) | Reaction temperature too high or base too strong. | Ensure T < 25°C. Switch from |
| No Reaction (Protocol A) | Enzyme inactive or system too dry. | Add 0.5-1.0% water to the organic solvent. Ensure Novozym 435 is stored at 4°C. |
| Incomplete Hydrolysis (Protocol C) | Insufficient base or time. | Ensure at least 2.5 equivalents of NaOH are used (one for each ester, one for the phenol). |
Workflow Diagram (Protocol A)
Figure 2: Step-by-step workflow for the enzymatic deprotection protocol.
References
-
Organic Syntheses. "Preparation of Ethyl 4-acetoxybenzoate." Org.[1] Synth.2025 (Verified Source).
-
Anderson, E. M. et al. "Lipase-catalysed selective deacetylation of phenolic/enolic acetoxy groups." Bioorg.[3] Med. Chem.1998 , 6(1), 109-118.
-
Common Organic Chemistry. "Base Promoted Hydrolysis of Esters (Saponification)." Common Organic Chemistry Database.
-
SSERC. "Hydrolysis of ethyl benzoate: Experimental Protocol." Scottish Schools Education Research Centre.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Frontiers | Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids [frontiersin.org]
- 3. Lipase-catalysed selective deacetylation of phenolic/enolic acetoxy groups in peracetylated benzyl phenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Benzoate Esters in the Fragrance and Flavor Industry with a focus on Ethyl Benzoate
Senior Application Scientist Note: This document addresses the inquiry regarding the use of Ethyl p-acetoxybenzoate in the fragrance and flavor industry. A comprehensive review of scientific literature and industry databases reveals a significant lack of information regarding the application, sensory profile, and safety of Ethyl p-acetoxybenzoate for these purposes. Its usage as a fragrance or flavor ingredient is not documented in publicly available resources. Therefore, providing detailed application protocols for this specific substance would be scientifically unfounded and potentially hazardous.
Instead, this guide will focus on a closely related and widely utilized compound, Ethyl Benzoate , to provide relevant and practical insights into the application of benzoate esters in the fragrance and flavor industry. It is crucial to understand that Ethyl Benzoate and Ethyl p-acetoxybenzoate are distinct chemical entities with different properties, and the information presented here for Ethyl Benzoate should not be extrapolated to Ethyl p-acetoxybenzoate.
Part 1: Ethyl p-Acetoxybenzoate - A Note on Unsubstantiated Use
Ethyl p-acetoxybenzoate, also known as Ethyl 4-acetoxybenzoate, is an organic compound with the chemical formula C₁₁H₁₂O₄ and CAS number 13031-45-3.[1] While its synthesis is documented, there is no substantive data to support its use as a fragrance or flavor ingredient.[2] The absence of sensory data, safety assessments for human consumption or topical application, and regulatory approval from bodies like the Flavor and Extract Manufacturers Association (FEMA) or the International Fragrance Association (IFRA) indicates that it is not a recognized component in fragrance and flavor formulations.
The use of chemicals without established safety and sensory profiles in consumer products is a significant risk. For a substance to be approved for use in food or cosmetics, it must undergo rigorous testing to determine its toxicological profile and potential for irritation or allergic reactions.
Available Data for Ethyl p-Acetoxybenzoate:
| Property | Value | Reference |
| Chemical Name | Ethyl 4-acetoxybenzoate | [1] |
| Synonyms | Ethyl p-acetoxybenzoate | [3] |
| CAS Number | 13031-45-3 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Appearance | Colorless, viscous liquid | [2] |
| Melting Point | 34 °C | [3] |
Part 2: Ethyl Benzoate - A Case Study in Fragrance and Flavor Application
Ethyl Benzoate (CAS 93-89-0) is an ester of benzoic acid and ethanol that is widely used in the fragrance and flavor industries.[4] Its pleasant, fruity-floral aroma makes it a versatile ingredient in a variety of commercial products.[5][6]
Sensory Profile of Ethyl Benzoate
-
Odor: Sweet, fruity, with notes reminiscent of wintergreen, cherry, and grape.[7] It also possesses a floral character with nuances of ylang-ylang and tuberose.[8][9]
-
Taste: At concentrations around 30 ppm, it is described as sweet, medicinal, minty, fruity, and reminiscent of birch beer and wintergreen.[7]
Applications in the Fragrance Industry
Ethyl Benzoate's aromatic profile allows it to be used as a modifier and enhancer in various fragrance compositions.
-
Floral Accords: It is used to add sweetness and a fruity lift to floral fragrances, particularly in ylang-ylang and tuberose accords.[8][10]
-
Fruity Compositions: It is a key component in creating artificial fruit aromas such as cherry and grape.[7][10]
-
Fixative: It can act as a fixative, helping to prolong the longevity of more volatile fragrance components.[6]
Applications in the Flavor Industry
Ethyl Benzoate is recognized as a flavoring agent by FEMA (FEMA No. 2439) and is considered Generally Recognized as Safe (GRAS) for use in food.[10][11]
-
Confectionery: Used to impart fruity flavors in candies and baked goods.[6]
-
Beverages: Incorporated into fruit drinks and liqueurs for its sweet and fragrant attributes.[6]
-
Dairy Products: Can be found in ice cream and flavored milk to enhance their sensory appeal.[6]
Part 3: Protocols for the Application of Ethyl Benzoate
The following protocols are provided as a guide for researchers and formulators working with Ethyl Benzoate.
Protocol 1: Evaluation of Ethyl Benzoate in a Model Fragrance Accord
Objective: To assess the olfactory contribution of Ethyl Benzoate to a simple floral fragrance base.
Materials:
-
Ethyl Benzoate (99%+ purity)
-
Fragrance base (e.g., a simple jasmine or ylang-ylang accord)
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale
-
Smelling strips
Procedure:
-
Prepare a 10% stock solution of Ethyl Benzoate in ethanol.
-
Prepare three variations of the fragrance base:
-
Control: 9g of fragrance base + 1g of ethanol.
-
Variation A: 9g of fragrance base + 1g of 1% Ethyl Benzoate solution (in ethanol).
-
Variation B: 9g of fragrance base + 1g of 5% Ethyl Benzoate solution (in ethanol).
-
-
Label each solution clearly.
-
Dip a clean smelling strip into each solution.
-
Allow the ethanol to evaporate for a few seconds.
-
Evaluate the odor of each strip at different time intervals (top note, heart note, and dry-down) and record the differences in the sensory profile.
Caption: Workflow for Sensory Evaluation of Ethyl Benzoate in a Fragrance Base.
Protocol 2: Incorporation of Ethyl Benzoate into a Model Beverage Flavor
Objective: To determine a suitable concentration of Ethyl Benzoate for a cherry-flavored beverage.
Materials:
-
Ethyl Benzoate (food grade)
-
Propylene glycol
-
Base beverage (e.g., sweetened carbonated water)
-
Micropipettes
-
Volumetric flasks
-
Sensory evaluation panel
Procedure:
-
Prepare a 1% stock solution of Ethyl Benzoate in propylene glycol.
-
Prepare a series of dilutions of the stock solution to create test concentrations of 1, 5, 10, and 20 ppm in the base beverage.
-
Prepare a control sample of the base beverage without any added flavor.
-
Present the samples to a sensory panel in a blinded and randomized order.
-
Panelists will rate the samples based on cherry flavor intensity, off-notes, and overall liking.
-
Analyze the data to determine the optimal concentration of Ethyl Benzoate.
Caption: Workflow for Flavor Application and Sensory Analysis of Ethyl Benzoate.
Part 4: Analytical Quality Control
The purity and identity of Ethyl Benzoate should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for separating and identifying volatile compounds like Ethyl Benzoate. It provides information on the purity of the material and allows for the identification of any impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantification of Ethyl Benzoate, particularly in complex matrices like finished cosmetic or food products.[12][13]
Part 5: Safety and Regulatory Information for Ethyl Benzoate
-
IFRA: Ethyl Benzoate is not subject to specific restrictions under the 51st Amendment of the IFRA Standards.[10]
-
EU Allergen Status: It is not listed as one of the 26 declarable fragrance allergens in the EU.[10]
-
FEMA/GRAS: It holds FEMA number 2439 and is considered GRAS for use in flavorings.[10]
-
Safety Data Sheets (SDS): Always consult the SDS for specific handling and safety precautions.[14]
Conclusion
While Ethyl p-acetoxybenzoate does not have a documented role in the fragrance and flavor industry, the study of Ethyl Benzoate provides a valuable framework for understanding how benzoate esters are utilized in these applications. The protocols and information presented here for Ethyl Benzoate are based on established industry practices and scientific literature, ensuring a foundation of expertise, authoritativeness, and trustworthiness. Researchers and developers are strongly advised against using any chemical, including Ethyl p-acetoxybenzoate, in consumer products without a thorough and validated assessment of its safety and sensory properties.
References
-
Scentspiracy. (n.d.). Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Ethyl Benzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl benzoate. Retrieved from [Link]
-
Perflavory. (n.d.). ethyl benzoate, 93-89-0. Retrieved from [Link]
-
FSBI-DB. (n.d.). Ethyl benzoate. Retrieved from [Link]
-
InfoCons. (n.d.). e215 Sodium Ethyl P-Hydroxybenzoate. Retrieved from [Link]
- Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, ethyl acetoacetate, CAS Registry Number 141-97-9. Food and Chemical Toxicology, 127, S172-S178.
-
The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. (2024, May 23). Chem-supply.net. Retrieved from [Link]
-
COSMILE Europe. (n.d.). ETHYL BENZOATE – Ingredient. Retrieved from [Link]
- Vertex AI Search. (2025, September 1). Ethyl Benzoate – Premium Fragrance, Flavor & Industrial Chemical | Supplier. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErOARFv0j0pD7VxUfNysc2QQ53Rr5ROCO_Z1RQprWZ_FYkQWlsodoAAvaRUKYJIP5YbieIFvkLFX6iT0snQFgL3YEUrB6_rrMeBxarrziApVhUQNFgs4tG7NU6eXj1EAhHpYRvYglCM_kKJWYqaL4=]
-
Asian Journal of Research in Chemistry. (2015, May 15). Simultaneous Determination of p-Hydroxybenzoate Preservatives in Pharmaceuticals and Personal Care Formulations. Retrieved from [Link]
-
The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC. (n.d.). pzt.uni.lodz.pl. Retrieved from [Link]
-
FAO. (1998). ETHYL p-HYDROXYBENZOATE. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]
- Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, ethyl benzoate, CAS Registry Number 93-89-0. Food and Chemical Toxicology, 127 Suppl 1, S172–S178.
-
The Good Scents Company. (n.d.). ethyl 4-acetoxybutanoate. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl 4-acetyloxybenzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl benzoate. Retrieved from [Link]
-
SCCS. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 4-ethoxybenzoate. Retrieved from [Link]
-
FSIS.USDA.gov. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
Sources
- 1. 13031-45-3 CAS MSDS (Ethyl-4-acetoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ethyl 4-acetyloxybenzoate [stenutz.eu]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl Benzoate Manufacturer & Suppliers |ELAROMA-BzE - Elchemy [elchemy.com]
- 6. Ethyl Benzoate – Premium Fragrance, Flavor & Industrial Chemical | Supplier [chemicalbull.com]
- 7. ethyl benzoate, 93-89-0 [perflavory.com]
- 8. perfumersworld.com [perfumersworld.com]
- 9. fraterworks.com [fraterworks.com]
- 10. Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. Welcome to FlavorDB [fsbi-db.de]
- 12. ajrconline.org [ajrconline.org]
- 13. pjoes.com [pjoes.com]
- 14. echemi.com [echemi.com]
Application Note: Ethyl p-acetoxybenzoate in Polymer Synthesis & Functionalization
Executive Summary
Ethyl p-acetoxybenzoate (CAS: 13031-45-3), the ethyl ester of 4-acetoxybenzoic acid, serves as a critical "masked" intermediate in the synthesis of advanced macromolecular materials. Unlike its free acid counterpart—which is the standard monomer for main-chain Liquid Crystalline Polymers (LCPs)—the ethyl ester variant offers unique solubility profiles and orthogonal reactivity.
This guide details the application of Ethyl p-acetoxybenzoate in three high-value workflows:
-
Fries Rearrangement: Synthesis of functionalized monomers (e.g., 3-acetyl-4-hydroxybenzoic acid) for modifying polymer crystallinity.
-
Mesogen Synthesis: Construction of rigid-rod cores for Side-Chain Liquid Crystalline Polymers (SCLCPs).
-
Melt Transesterification: Use as a comonomer for modulating the processing temperature of aromatic polyesters.
Chemical Profile & Mechanism of Action
Structural Advantages
Ethyl p-acetoxybenzoate possesses two distinct reactive centers:
-
C-1 (Ethyl Ester): Susceptible to transesterification with diols or hydrolysis to the free acid.
-
C-4 (Acetoxy Group): An "active ester" leaving group that facilitates acylation of phenols or amines, or undergoes Fries rearrangement to the ortho-position.
Mechanism: The "Masked" Monomer
In polymer synthesis, the compound acts as a latent form of p-hydroxybenzoic acid (PHBA). Direct polymerization of PHBA is difficult due to its high melting point and sublimation. Ethyl p-acetoxybenzoate allows for:
-
Solubility Control: High solubility in organic solvents (CHCl3, THF) facilitates solution-phase functionalization before polymerization.
-
Stoichiometric Precision: Can be purified to high standards (unlike the easily oxidized free phenol), ensuring precise molecular weight control in step-growth polymerization.
Application 1: Synthesis of Functionalized Monomers (Fries Rearrangement)
Context: Standard LCPs (like Vectra®) are often too crystalline and difficult to process. Introducing a substituent (e.g., an acetyl group) on the aromatic ring disrupts chain packing, lowering the melting point and improving solubility.
Mechanism: The Fries rearrangement migrates the acetyl group from the phenolic oxygen to the ortho position on the ring, creating 3-acetyl-4-hydroxybenzoic acid derivatives.
Protocol: Lewis-Acid Catalyzed Fries Rearrangement
Materials:
-
Ethyl p-acetoxybenzoate (10 g, 48 mmol)
-
Aluminum Chloride (AlCl3, anhydrous, 16 g, 120 mmol)
-
Nitrobenzene (Solvent, 50 mL) or neat (melt)
-
HCl (dilute) for quenching
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, N2 inlet, and a condenser topped with a CaCl2 drying tube.
-
Dissolution: Charge Ethyl p-acetoxybenzoate and Nitrobenzene. Stir until dissolved.
-
Catalyst Addition: Cool to 0°C. Add AlCl3 portion-wise over 20 minutes to control the exotherm. Caution: HCl gas evolution.
-
Reaction: Heat the mixture to 120°C for 3 hours. The solution will darken as the complex forms.
-
Quenching: Cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-water containing 10 mL conc. HCl.
-
Isolation: Extract with ethyl acetate (3 x 50 mL). Wash organic layer with brine, dry over MgSO4, and evaporate.
-
Hydrolysis (Optional): To obtain the free acid monomer, reflux the rearranged ester in 10% NaOH for 4 hours, then acidify to pH 2.
Expert Insight:
-
Solvent Choice: Nitrobenzene is preferred over CS2 for higher temperature stability. For "green" chemistry, performing this neat (melt) at 140°C is possible but requires efficient stirring to handle the viscous AlCl3 complex.
-
Yield Expectations: Expect 70-85% yield. The para position is blocked, forcing the acetyl group exclusively to the ortho position.
Application 2: Synthesis of Side-Chain LCP Mesogens
Context: Side-Chain Liquid Crystalline Polymers (SCLCPs) require a flexible spacer and a rigid mesogenic core. Ethyl p-acetoxybenzoate is the ideal starting material for the "Benzoate" mesogen because the acetoxy group can be selectively hydrolyzed to a phenol without cleaving the ethyl ester, allowing for sequential coupling.
Protocol: Selective Deprotection & Spacer Coupling
Workflow:
-
Selective Hydrolysis:
-
Dissolve Ethyl p-acetoxybenzoate in Ethanol/Water (9:1).
-
Add 1.1 eq. of mild base (e.g., NH4OH or K2CO3) at room temperature.
-
Monitor: TLC will show the disappearance of the acetoxy spot. The ethyl ester is more stable and remains intact.
-
Product: Ethyl 4-hydroxybenzoate.
-
-
Spacer Attachment (Williamson Ether Synthesis):
-
React Ethyl 4-hydroxybenzoate with
-dibromoalkane (e.g., 1,6-dibromohexane) and K2CO3 in Acetone (reflux, 24h). -
This attaches the flexible spacer to the phenolic end.
-
-
Mesogen Formation:
-
Hydrolyze the ethyl ester (using strong base, NaOH/MeOH, reflux) to expose the carboxylic acid.
-
Couple this acid with a biphenyl or another phenolic unit to create the final rod-like mesogen.
-
Diagram: Mesogen Synthesis Pathway
Caption: Step-wise transformation of Ethyl p-acetoxybenzoate into a Side-Chain LCP mesogen, utilizing orthogonal reactivity of ester groups.
Application 3: Melt Transesterification (Comonomer)
Context: Ethyl p-acetoxybenzoate is used to introduce p-oxybenzoate units into Polyethylene Terephthalate (PET) or other polyesters to create thermotropic liquid crystalline copolymers.
Critical Note: Unlike using the acid monomer, using the ethyl ester releases ethanol and ethyl acetate (via acetoxy-ester exchange) rather than just acetic acid. This requires a vacuum system capable of handling these volatiles.
Protocol: Copolymerization with PET Precursors[1]
Materials:
-
Bis(2-hydroxyethyl) terephthalate (BHET) (Monomer for PET)[1]
-
Ethyl p-acetoxybenzoate (Comonomer, 20-40 mol%)
-
Catalyst: Antimony Trioxide (Sb2O3, 0.05 wt%) or Titanium Tetrabutoxide (Ti(OBu)4)
Reaction Cycle:
-
Melt Stage (200°C - 240°C):
-
Combine monomers and catalyst in a stainless steel reactor under N2 flow.
-
Heat to 220°C. The ethyl ester undergoes transesterification with the hydroxyl groups of BHET.
-
By-product: Ethanol (distills off).
-
-
Polycondensation (250°C - 290°C):
-
Raise temp to 280°C. Apply vacuum (< 1 mbar).
-
The acetoxy groups react with terminal hydroxyls or undergo esterolysis.
-
By-product: Acetic acid / Ethyl Acetate.
-
-
Termination:
-
Stop when the torque on the stirrer reaches the target value (indicating high viscosity/molecular weight).
-
Data: Typical Properties of Copolymers
| Parameter | Pure PET | PET + 20% Ethyl p-acetoxybenzoate | Effect of Comonomer |
| Melting Point (Tm) | ~260°C | ~230-245°C | Lowers Tm, aids processing |
| Glass Transition (Tg) | ~70°C | ~75-80°C | Increases rigidity (aromatic content) |
| Morphology | Semicrystalline | Nematic Melt (Potential) | Induces LC phase at >30% loading |
| Solubility | Insoluble in THF | Slightly Soluble | Improved solubility in chlorinated solvents |
Troubleshooting & Quality Control
Common Issues & Solutions
-
Issue: Low Molecular Weight (Brittle Polymer).
-
Cause: Incomplete removal of volatiles (ethanol/acetic acid) shifts equilibrium back to monomers.
-
Solution: Ensure high vacuum (<0.5 Torr) during the final stage and increase reaction time at 280°C.
-
-
Issue: Discoloration (Yellowing/Browning).
-
Cause: Oxidation of the phenol intermediate or thermal degradation of the ethyl group.
-
Solution: Strict N2 purging is mandatory. Use antioxidants (e.g., Irganox 1010) if optical clarity is critical.
-
-
Issue: "Sublimation" of Monomer.
-
Cause: Ethyl p-acetoxybenzoate has a lower boiling point than the polymer.
-
Solution: Use a reflux column heated to 100°C during the initial stage to return monomer while letting ethanol escape.
-
Characterization Checklist
-
1H-NMR (CDCl3/TFA-d): Verify the disappearance of the ethyl quartet (4.3 ppm) and acetyl singlet (2.3 ppm) to confirm incorporation.
-
DSC: Look for the characteristic "double melt" or isotropization peak indicative of liquid crystalline behavior.
-
TGA: Confirm thermal stability >350°C (degradation of the ester linkage).
References
-
Preparation of 3-Acetyl-4-hydroxybenzoic acid via Fries Rearrangement
- Source: MDPI, "The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid".
-
URL:[Link]
-
Synthesis of Poly(4-hydroxybenzoate) Whiskers (Monomer Evaluation)
-
Liquid Crystal Homologous Series (Benzoate Derivatives)
-
General Protocol for LCP Synthesis (Reference for Melt Transesterification)
- Source: ScienceDirect / Elsevier, "Synthesis and characterization of liquid crystalline multiblock copolyesters".
-
URL:[Link]
Sources
Application Note: High-Purity Synthesis of Ethyl 4-acetoxybenzoate
Abstract & Strategic Utility
Ethyl 4-acetoxybenzoate (CAS: 5448-62-4) acts as a critical intermediate in the synthesis of liquid crystalline polymers and serves as a model "prodrug" system for studying esterase-mediated hydrolysis of phenolic drugs. While often synthesized via the esterification of 4-acetoxybenzoic acid, this protocol details the acetylation of Ethyl 4-hydroxybenzoate (Ethylparaben) . This "convergent" route is preferred in pharmaceutical development for its operational simplicity, cost-effectiveness, and superior impurity profile compared to acid-chloride routes.
Key Technical Insight: The target molecule has a melting point of 30–34°C [1]. Unlike its high-melting precursor (Ethylparaben, mp ~116°C), the product is often a viscous liquid at room temperature. This physical property dictates that standard recrystallization is ineffective; this guide utilizes a liquid-liquid extraction followed by high-vacuum distillation or low-temperature crystallization strategy.
Retrosynthetic Analysis & Reaction Design
The synthesis relies on the nucleophilic acyl substitution of the phenolic hydroxyl group. We utilize a base-catalyzed acetylation strategy using Acetic Anhydride (
Reaction Scheme
Figure 1: Reaction pathway for the synthesis of Ethyl 4-acetoxybenzoate.
Mechanistic Rationale
-
Pyridine Role: Acts as both solvent and nucleophilic catalyst. It forms a reactive
-acetylpyridinium intermediate with acetic anhydride, which is more electrophilic than the anhydride itself, accelerating the attack by the phenol [2]. -
Thermodynamics: The formation of the ester is irreversible under these conditions, driven by the formation of the stable acetate.
-
Impurity Control: By using the ethyl ester starting material, we avoid the formation of oligomers that can occur when acetylating the free acid (4-hydroxybenzoic acid) due to competing self-polymerization.
Safety & Hazard Assessment
| Reagent | Hazard Class | Critical Handling Protocol |
| Ethyl 4-hydroxybenzoate | Irritant | Standard PPE (Gloves, Goggles). |
| Acetic Anhydride | Corrosive, Lachrymator | FUME HOOD MANDATORY. Reacts violently with water. |
| Pyridine | Flammable, Toxic, Malodorous | Double-glove (Nitrile). Use in dedicated hood. Trap waste separately. |
| Dichloromethane (DCM) | Volatile, Carcinogen Suspect | Use for extraction only in ventilated areas. |
Detailed Experimental Protocol
Materials & Equipment[1][3][4][5][6]
-
Reagents: Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol), Acetic Anhydride (20 mL, ~210 mmol), Pyridine (30 mL), Dichloromethane (DCM), HCl (1M), NaHCO₃ (Sat. Aq.), Brine.[2]
-
Equipment: 250 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Addition Funnel, Rotary Evaporator, High-Vacuum Pump (for distillation).
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge: To a dry 250 mL RBF equipped with a magnetic stir bar, add 16.6 g (100 mmol) of Ethyl 4-hydroxybenzoate.
-
Solvation: Add 30 mL of Pyridine . Stir until the solid is completely dissolved (solution may be slightly yellow).
-
Addition: Cool the flask to 0°C (ice bath) to control exotherm. Dropwise add 20 mL (210 mmol) of Acetic Anhydride over 10 minutes.
-
Note: A slight excess (2.1 eq) ensures complete conversion of the phenol.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 3 hours.
-
Checkpoint: Monitor by TLC (30% Ethyl Acetate in Hexane). Starting material (
) should disappear; Product ( ) will appear as a UV-active spot.
-
Phase 2: Quench & Work-up
Critical Step: Efficient removal of Pyridine is essential to prevent oiling/contamination.
-
Quench: Pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring. Stir for 15 minutes to hydrolyze excess acetic anhydride.
-
Extraction: Transfer to a separatory funnel. Extract with 3 × 50 mL Dichloromethane (DCM) .
-
Acid Wash (Pyridine Removal): Wash the combined organic layers with 2 × 50 mL 1M HCl .
-
Neutralization: Wash organic layer with 2 × 50 mL Saturated NaHCO₃ (removes acetic acid) and 1 × 50 mL Brine .
-
Drying: Dry over Anhydrous
, filter, and concentrate on a rotary evaporator ( bath) to yield a pale yellow oil.
Phase 3: Purification (Distillation)
Since the product melts near room temperature (30–34°C), recrystallization is difficult without a -20°C freezer. Vacuum distillation is the gold standard for purity.
-
Setup a short-path distillation apparatus (or Kugelrohr).
-
Distill under high vacuum (0.5 – 1.0 mmHg).
-
Collect fractions:
-
Yield: Typical isolated yield is 19.0 – 20.0 g (91–96%).
-
Solidification: Upon cooling to 4°C or seeding, the oil will solidify into white crystals.
Process Visualization (Work-up Logic)
Figure 2: Purification logic flow ensuring removal of catalytic and stoichiometric byproducts.
Characterization & Validation (Self-Validating Metrics)
To ensure the protocol was successful, compare your data against these benchmarks.
Physical Properties[3][8][9]
-
State: Viscous colorless liquid at 25°C; white solid at <20°C.
-
Melting Point: 30–34°C [1].
-
Refractive Index:
.
Spectroscopy (NMR & IR)
| Technique | Signal | Assignment | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Ar-H (ortho to ester) | Confirms aromatic ring integrity. | |
| Ar-H (meta to ester) | Upfield shift due to ester vs phenol. | ||
| Ethyl ester methylene. | |||
| Diagnostic: Appearance proves acetylation. | |||
| Ethyl ester methyl. | |||
| IR (Neat) | 1760 cm⁻¹ | C=O (Phenolic Acetate) | Distinct from benzoate ester. |
| 1715 cm⁻¹ | C=O (Benzoate Ester) | Conjugated ester stretch. | |
| No broad -OH | ~3300 cm⁻¹ | Absence confirms full conversion. |
Troubleshooting & "Expertise" Notes
-
Problem: Product remains an oil.
-
Cause: The melting point is near ambient temperature. Impurities (solvent/pyridine) depress the MP further.
-
Solution: Place the flask in a freezer (-20°C) overnight with a scratch on the glass. If it solidifies, the purity is likely high. If it remains liquid, perform the distillation step.
-
-
Problem: Smell of Pyridine persists.
-
Cause: Insufficient HCl wash.
-
Solution: Pyridine forms an azeotrope with water but is best removed chemically. Repeat the 1M HCl wash until the aqueous layer remains acidic (pH < 2).
-
-
Alternative "Green" Catalyst:
References
-
Raber, D. J., et al. "Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-acetoxybenzoates." Organic Syntheses, Coll.[7] Vol. 6, p. 560 (1988); Vol. 51, p. 96 (1971).
- Hofle, G., Steglich, W., & Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 600911, Ethyl 4-acetylbenzoate (Isomer Check)." Note: Ensure distinction between acetyl- and acetoxy- derivatives.
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
Sources
- 1. researchgate.net [researchgate.net]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 6. quora.com [quora.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
- 9. art.torvergata.it [art.torvergata.it]
Troubleshooting & Optimization
Technical Support Center: Ethyl p-Acetoxybenzoate Synthesis
The following technical guide is designed for researchers and process chemists seeking to optimize the synthesis of Ethyl p-acetoxybenzoate (Ethyl 4-(acetyloxy)benzoate). It prioritizes high-yield, chemically robust pathways and addresses common pitfalls related to ester stability.[1][2]
Topic: Yield Optimization & Troubleshooting Target Audience: Synthetic Chemists, Process Engineers Version: 2.1 (Current Standards)[1][2]
Executive Summary: The Pathway to High Yield
Improving yield requires selecting the reaction pathway that minimizes side reactions. For Ethyl p-acetoxybenzoate, the primary yield-limiting factor is the instability of the phenolic ester (acetoxy group) under the conditions required to form the ethyl ester.[2]
The "Golden Rule" of Synthesis
Do not attempt to esterify p-acetoxybenzoic acid using standard acidic conditions (Fischer Esterification) if high yield is the priority.[2] The acidic environment and ethanol promote transesterification , stripping the acetyl group to form Ethyl p-hydroxybenzoate (Ethyl Paraben) and Ethyl Acetate.
Recommended Pathway (Route B): Synthesize the stable core (Ethyl p-hydroxybenzoate) first, then acetylate the phenol.[1][2] This route consistently delivers yields >90%.
Reaction Pathway Analysis
The following diagram illustrates the kinetic and thermodynamic competition between the two common routes.
Figure 1: Comparison of synthetic routes.[1][2] Route B avoids the deacetylation trap inherent in Route A.
Recommended Protocol: Acetylation of Ethyl p-Hydroxybenzoate[1][2]
This protocol utilizes Ethyl p-hydroxybenzoate (commercially available as Ethyl Paraben) as the starting material.[2] It is robust, scalable, and avoids hydrolysis.[1]
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Ethyl p-hydroxybenzoate | Substrate | 1.0 | Dry thoroughly before use.[1][2] |
| Acetic Anhydride | Acylating Agent | 1.2 - 1.5 | Excess ensures full conversion.[1][2] |
| Pyridine | Catalyst/Base | 1.5 - 2.0 | Acts as solvent and catalyst.[1][2] |
| DMAP (Optional) | Hyper-Catalyst | 0.05 | Add if reaction is sluggish (<1h).[1][2] |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (CaCl2) or nitrogen inlet. Moisture exclusion is critical to prevent acetic anhydride hydrolysis.
-
Dissolution: Dissolve 1.0 eq of Ethyl p-hydroxybenzoate in Pyridine (approx. 3-5 mL per gram of substrate).
-
Tip: If avoiding pyridine as a solvent, use Dichloromethane (DCM) and add 1.5 eq Pyridine or Triethylamine as the base.
-
-
Addition: Cool the solution to 0°C (ice bath). Add 1.2 eq of Acetic Anhydride dropwise to control the exotherm.
-
Reaction: Remove the ice bath and stir at room temperature.
-
Monitoring: Check TLC (30% Ethyl Acetate in Hexane) after 1 hour. The starting material (lower Rf, UV active) should disappear.
-
-
Quench: Once complete, pour the mixture into a slurry of ice and 1M HCl.
-
Why: The HCl neutralizes the pyridine and hydrolyzes excess acetic anhydride into water-soluble acetic acid.[2]
-
-
Workup: Extract with Ethyl Acetate (3x). Wash the organic layer with:
-
Water (to remove pyridinium salts).
-
Saturated NaHCO3 (to remove acetic acid traces).
-
Brine (to dry).[1]
-
-
Isolation: Dry over anhydrous MgSO4, filter, and concentrate in vacuo.
Yield Improvement Check
-
Issue: Low Yield?
-
Fix: Ensure the quench pH is acidic (pH < 2). If the pyridine is not fully protonated, it will remain in the organic layer, complicating crystallization.
Alternative Protocol: Starting from p-Acetoxybenzoic Acid[1][2]
If you are constrained to start with p-acetoxybenzoic acid , you must avoid acidic ethanol at high temperatures.[1][2]
The "Safe" Method: Acid Chloride Intermediate
Standard Fischer esterification will deacetylate your compound. Use this method instead:
-
Activation: Suspend p-acetoxybenzoic acid in dry DCM. Add Thionyl Chloride (SOCl2) (1.5 eq) and a drop of DMF. Reflux until gas evolution stops (forms p-acetoxybenzoyl chloride).[1][2]
-
Evaporation: Remove excess SOCl2 under vacuum (azeotrope with toluene if needed). Do not add ethanol yet.
-
Esterification: Dissolve the crude acid chloride in dry DCM. Add a mixture of Ethanol (1.2 eq) and Pyridine (1.5 eq) dropwise at 0°C.
-
Mechanism: The base (pyridine) scavenges the HCl produced, preventing acid-catalyzed transesterification of the acetoxy group.
Troubleshooting Guide (FAQ)
Q1: My product has a melting point of ~116°C instead of ~60°C. What happened?
Diagnosis: You likely isolated Ethyl p-hydroxybenzoate (Ethyl Paraben), not the acetoxy ester.[1][2] Cause: If you used Route A (Acid + Ethanol), the acid catalyst hydrolyzed the acetoxy group. Solution: Switch to Route B (Acetylation). If you must use Route A, use the Acid Chloride method described in Section 4.
Q2: The yield is good, but the product smells like vinegar.
Diagnosis: Residual Acetic Acid. Cause: Incomplete washing during the workup. Solution: Wash the organic phase with saturated NaHCO3 until bubbling ceases completely. Acetic acid is highly soluble in water when converted to sodium acetate.
Q3: I see two spots on TLC that are very close together.
Diagnosis: Partial hydrolysis or transesterification. Analysis:
-
Spot 2 (Lower Rf): Ethyl p-hydroxybenzoate (Impurity).[1][2] Solution: You can re-acetylate the crude mixture. Dissolve the crude oil in DCM, add 0.5 eq Acetic Anhydride and 0.5 eq Pyridine, and stir for 30 mins. This converts the impurity back into the target product.
Purification & Crystallization
Ethyl p-acetoxybenzoate can be difficult to crystallize if impure.[1][2][3]
-
Protocol: Dissolve crude solid in minimum hot ethanol. Add warm water dropwise until slight turbidity persists. Cool slowly to room temperature, then 4°C.
-
Note: If it oils out, seed with a crystal of pure product or scratch the glass.
Troubleshooting Logic Flow
Use this decision tree to diagnose yield issues in your current workflow.
Figure 2: Diagnostic flowchart for identifying yield loss.
References
-
Organic Syntheses , Coll.[1][4] Vol. 6, p.1019 (1988); Vol. 5, p.1080 (1973).[1][2] Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Link[1][2]
-
ChemicalBook , Ethyl 4-acetylbenzoate Synthesis Methods (Note: Distinction between acetyl and acetoxy).[1][2] Link
-
Master Organic Chemistry , Fischer Esterification Mechanism and Side Reactions. Link
-
University of the West Indies , Experiment 12: Preparation of 4-acetoxybenzoic acid and subsequent reactions. Link
Sources
Technical Support Center: Purification of Ethyl p-Acetoxybenzoate by Recrystallization
As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to the purification of Ethyl p-acetoxybenzoate. We move beyond simple instructions to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your laboratory environment.
Part 1: Foundational Knowledge & Compound Properties
FAQ: What is the core principle of recrystallization for purifying Ethyl p-acetoxybenzoate?
Recrystallization is a purification technique for solid organic compounds.[1] The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][3] For Ethyl p-acetoxybenzoate, an ideal solvent will dissolve it completely at an elevated temperature (near the solvent's boiling point) but will have poor solubility for it at low temperatures (e.g., room temperature or in an ice bath).[1][2] As the hot, saturated solution cools, the solubility of Ethyl p-acetoxybenzoate decreases, forcing it to crystallize out of the solution.[4] The impurities, which are ideally either highly soluble at all temperatures or completely insoluble, remain in the solution (the "mother liquor") or are filtered off beforehand.[5] This process leverages the highly ordered nature of a crystal lattice, which tends to exclude foreign molecules (impurities) during its slow formation.[6]
FAQ: What are the critical physical properties of Ethyl p-acetoxybenzoate I should know?
Understanding the physical properties is essential for selecting appropriate solvents and conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [7] |
| Molecular Weight | 208.21 g/mol | [7][8] |
| Melting Point | 34 °C | [9] |
| Boiling Point | 302.7 °C at 760 mmHg | [7] |
| Appearance | Colorless, viscous liquid or solid | [10][11] |
| Density | 1.147 g/cm³ | [7] |
Note: The low melting point of 34°C is a critical factor. It means the compound may exist as a liquid or a low-melting solid at room temperature and is prone to "oiling out" during recrystallization if not handled carefully.
FAQ: What are the likely impurities in a crude sample of Ethyl p-acetoxybenzoate?
Impurities can arise from starting materials, by-products, or degradation products.[12] Common sources include:
-
Starting Materials: Unreacted 4-acetoxybenzoic acid or ethyl alcohol.[10]
-
By-products: Products from side reactions during the esterification process.
-
Degradation Products: Hydrolysis of the ester back to 4-hydroxybenzoic acid and acetic acid, especially if moisture is present.
Part 2: The Recrystallization Workflow
Workflow Diagram: General Recrystallization Process
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Step 1: Solvent Selection - The Critical Choice
The success of recrystallization hinges almost entirely on the choice of solvent.[3] An ideal solvent should have a steep solubility curve for Ethyl p-acetoxybenzoate: high solubility when hot and low solubility when cold.[2]
FAQ: How do I choose a solvent for Ethyl p-acetoxybenzoate?
A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[13] Since Ethyl p-acetoxybenzoate is an ester, solvents like ethyl acetate might be a good starting point. However, a single solvent may not provide the ideal solubility profile. In such cases, a mixed-solvent system is highly effective.[2]
A common and effective system for esters is an Ethanol/Water or Ethyl Acetate/Hexane mixture.[14][15]
| Solvent System | "Good" Solvent (Dissolves the compound well) | "Poor" or Anti-Solvent (Compound is insoluble) | Rationale |
| Ethanol/Water | Ethanol | Water | Ethanol is polar and miscible with water. Ethyl p-acetoxybenzoate dissolves in hot ethanol. Adding water (a polar anti-solvent) decreases the overall solubility, inducing crystallization.[15] |
| Ethyl Acetate/Hexane | Ethyl Acetate | Hexane | Ethyl acetate is a moderately polar solvent that dissolves the ester. Adding nonpolar hexane as an anti-solvent drastically reduces solubility, causing the product to precipitate.[13][14] |
Step 2: Experimental Protocol (Ethanol/Water System)
This protocol is a self-validating system designed for purifying approximately 5 g of crude Ethyl p-acetoxybenzoate.
Materials & Equipment:
-
Crude Ethyl p-acetoxybenzoate
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks (2 x 125 mL)
-
Hot plate/stirrer
-
Stemless glass funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Boiling chips or magnetic stir bar
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid (~5 g) into a 125 mL Erlenmeyer flask with a stir bar or boiling chips. Add the "good" solvent (ethanol) in small portions (start with 20-25 mL). Heat the mixture gently on a hot plate with stirring. Continue adding hot ethanol dropwise until the solid just dissolves.[5] Avoid adding a large excess of solvent, as this will reduce your final yield.[16]
-
Hot Filtration (Optional but Recommended): If the hot solution contains insoluble impurities (e.g., dust, inorganic salts) or is colored, a hot gravity filtration is necessary. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[17] If the solution is colored, add a small amount of activated charcoal to the hot solution before filtering.
-
Inducing Crystallization: Remove the flask containing the clear solution from the heat. Allow it to cool slowly towards room temperature. Once cooling begins, start adding the "poor" solvent (water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[15] This indicates the solution is saturated. Add one or two drops of the "good" solvent (ethanol) to redissolve the fine precipitate, resulting in a clear, saturated solution.
-
Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for forming large, pure crystals.[18] Rushing this step by immediately placing the flask in an ice bath can cause the compound to "crash out" as a fine powder, trapping impurities.[16][19]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product from the cold mother liquor.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (e.g., 50:50 ethanol/water) to remove any residual mother liquor adhering to the crystal surfaces.[5][17]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely.
Part 3: Troubleshooting and FAQs
This section addresses the most common issues encountered during the recrystallization of Ethyl p-acetoxybenzoate.
Troubleshooting Decision Tree
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. LabXchange [labxchange.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. ethyl 4-acetyloxybenzoate | CAS#:13031-45-3 | Chemsrc [chemsrc.com]
- 8. Ethyl 2-acetoxybenzoate | C11H12O4 | CID 10728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ethyl 4-acetyloxybenzoate [stenutz.eu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CAS 529-68-0: Ethyl 2-acetoxybenzoate | CymitQuimica [cymitquimica.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. cristalchem.com [cristalchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. westfield.ma.edu [westfield.ma.edu]
- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Synthesis of Ethyl p-Acetoxybenzoate
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of ethyl p-acetoxybenzoate. It is designed to provide in-depth troubleshooting assistance and answers to frequently encountered challenges, particularly concerning the removal of byproducts and impurities. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your experimental work.
Section 1: Understanding the Synthetic Landscape
The synthesis of ethyl p-acetoxybenzoate is typically a two-step process: (1) Fischer esterification of p-hydroxybenzoic acid with ethanol to yield ethyl p-hydroxybenzoate, followed by (2) acetylation of the phenolic hydroxyl group using an agent like acetic anhydride. An alternative route involves the initial acetylation of p-hydroxybenzoic acid to form p-acetoxybenzoic acid, which is then esterified. Both pathways can introduce specific impurities that must be addressed for a high-purity final product.
Section 2: Frequently Asked Questions (FAQs) on Impurity Removal
This section addresses the most common issues encountered during the purification of ethyl p-acetoxybenzoate.
Q1: My final product is an oil or has a very broad melting point. What are the likely impurities?
A pure sample of ethyl p-acetoxybenzoate should be a solid with a melting point around 30-34°C.[1] An oily consistency or a wide melting range strongly suggests the presence of impurities that are disrupting the product's crystal lattice. The most common culprits are:
-
Unreacted Starting Materials: The presence of ethyl p-hydroxybenzoate (the intermediate) is a very common cause.
-
Acidic Byproducts: Unreacted p-hydroxybenzoic acid or p-acetoxybenzoic acid can significantly depress the melting point.
-
Hydrolysis Products: The acetyl group is susceptible to hydrolysis, especially during aqueous workups under basic conditions, which would regenerate ethyl p-hydroxybenzoate.[2][3]
Q2: My TLC plate shows multiple spots. How do I identify the major contaminants?
Thin-layer chromatography (TLC) is an excellent tool for assessing purity. The relative polarity of the product and potential byproducts dictates their retention factor (Rf).
-
Ethyl p-Acetoxybenzoate (Product): This is the least polar of the common aromatic species and will have the highest Rf value.
-
Ethyl p-Hydroxybenzoate (Intermediate): The free phenolic hydroxyl group makes it more polar than the final product, resulting in a lower Rf.
-
p-Acetoxybenzoic Acid: The carboxylic acid group makes it more polar than the ethyl ester product, leading to a lower Rf value.
-
p-Hydroxybenzoic Acid (Starting Material): With both a phenolic hydroxyl and a carboxylic acid group, this is the most polar species and will have the lowest Rf value (closest to the baseline).
A well-designed purification strategy should eliminate the lower Rf spots.
Q3: How can I remove acidic impurities like unreacted p-hydroxybenzoic acid and the acid catalyst?
This is the most straightforward purification step. Acidic components can be effectively removed by a liquid-liquid extraction using a mild aqueous base.
Causality: Carboxylic acids (like p-hydroxybenzoic acid) and strong mineral acids (like the H₂SO₄ catalyst) will react with a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form their corresponding water-soluble salts.[4][5] These salts will partition into the aqueous layer, while the neutral organic product, ethyl p-acetoxybenzoate, remains in the organic solvent (e.g., diethyl ether, ethyl acetate).
Protocol Insight: A wash with a saturated sodium bicarbonate solution is highly recommended. The evolution of CO₂ gas is a visual indicator that acid is being neutralized. Continue washing until no more gas evolves to ensure complete removal.[6]
Q4: I've removed the acidic starting materials, but my product is still impure. How do I remove unreacted ethyl p-hydroxybenzoate?
The key difference between your desired product and the ethyl p-hydroxybenzoate impurity is the presence of a phenolic hydroxyl group on the latter. While less acidic than a carboxylic acid, this phenolic proton is acidic enough to be removed by a stronger base, such as sodium hydroxide (NaOH).
Causality: A dilute solution of NaOH (e.g., 1-2 M) will deprotonate the phenolic hydroxyl group of ethyl p-hydroxybenzoate, forming a water-soluble sodium phenoxide salt.[3][7] This salt will move into the aqueous phase. The acetylated product, lacking this acidic proton, will not react and will remain in the organic layer.
Critical Warning: Use of a strong base like NaOH carries a risk of hydrolyzing the ester groups on your product, particularly the acetyl ester.[8] Therefore, this wash should be performed quickly and at a low temperature (e.g., in an ice bath) to minimize product loss.
Section 3: Troubleshooting and Purification Protocols
Protocol 1: Comprehensive Aqueous Workup for Crude Ethyl p-Acetoxybenzoate
This protocol is designed to systematically remove all common byproducts.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 50 mL for every 5g of crude product). Transfer the solution to a separatory funnel.
-
Acid Removal: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, frequently venting to release the pressure from CO₂ evolution. Drain the lower aqueous layer. Repeat this wash until no more gas is evolved upon addition of the bicarbonate solution. This removes p-hydroxybenzoic acid, p-acetoxybenzoic acid, and residual acid catalyst.[9]
-
Phenol Removal (Optional but Recommended): Cool the separatory funnel in an ice bath. Add an equal volume of cold, dilute (e.g., 5% or ~1.25 M) sodium hydroxide (NaOH) solution. Shake gently for no more than 30-60 seconds. Immediately drain the aqueous layer. This step removes unreacted ethyl p-hydroxybenzoate.
-
Neutralization Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified, crude product.
Protocol 2: Recrystallization of Ethyl p-Acetoxybenzoate
Recrystallization is the final step to achieve high analytical purity, especially for removing trace impurities that may not have been fully extracted.
Step-by-Step Methodology:
-
Solvent Selection: A mixed solvent system, such as ethanol/water, is often effective.[10] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the product from the aqueous workup in a minimal amount of hot ethanol.
-
Precipitation: Slowly add warm water to the hot ethanol solution until the solution just begins to turn cloudy (the cloud point). This indicates saturation.
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold water or a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum or in a desiccator. Confirm purity by taking a sharp melting point.
Section 4: Byproduct Data Summary
For quick reference, the physical properties of the target compound and key potential impurities are summarized below.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Solubility |
| Ethyl p-Acetoxybenzoate | C₁₁H₁₂O₄ | 208.21 | 30 - 34 | 278 - 279 | Soluble in organic solvents |
| Ethyl p-Hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 115 - 117 | ~300 (decomposes) | Soluble in ethanol, ether; slightly in water |
| p-Acetoxybenzoic Acid | C₉H₈O₄ | 180.16 | 186 - 189 | Decomposes | Soluble in hot water, ethanol |
| p-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 214 - 217 | Decomposes | Soluble in hot water, ethanol, acetone |
References
-
Raber, D. J., et al. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. Available at: [Link]
-
LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Chemistry LibreTexts. Available at: [Link]
-
Ekene, D. M. (n.d.). REPORT Lab work: ETHYL BENZOATE. Academia.edu. Available at: [Link]
-
Various Authors. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Quora. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). ETHYL p-HYDROXYBENZOATE. FAO. Available at: [Link]
-
Sciencemadness Discussion Board. (2018, March 12). Ethyl benzoate synthesis. Sciencemadness.org. Available at: [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. Available at: [Link]
-
Master Organic Chemistry. (2022, November 10). Transesterification. Master Organic Chemistry. Available at: [Link]
-
Srilakshmi, C., et al. (n.d.). Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. Available at: [Link]
-
Study.com. (n.d.). How could you quantitatively separate p-ethyl benzoic acid from ethyl benzoate and recover each material in pure form? Homework.Study.com. Available at: [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. SSERC. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Ester. Scribd. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica. Available at: [Link]
-
University of the West Indies. (2014, October 29). Experiment 12. Preparation of 4-acetoxybenzoic acid. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sserc.org.uk [sserc.org.uk]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. homework.study.com [homework.study.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 8. quora.com [quora.com]
- 9. scribd.com [scribd.com]
- 10. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
troubleshooting common issues in Ethyl p-acetoxybenzoate hydrolysis
Welcome to the technical support center for the hydrolysis of ethyl p-acetoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this two-fold ester hydrolysis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve experimental issues effectively.
The objective of this reaction is the complete hydrolysis of both the ethyl ester and the acetate ester to yield p-hydroxybenzoic acid, a valuable building block in pharmaceuticals and polymers.[1] This process can be achieved under either acidic or basic conditions, with the base-catalyzed method, known as saponification, being the most common due to its irreversible nature.[2][3][4]
Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter during the synthesis and purification of p-hydroxybenzoic acid.
Q1: Why is my yield of p-hydroxybenzoic acid low or non-existent?
A low or zero yield is the most common issue, typically stemming from an incomplete reaction or losses during the workup and isolation phase. Use the following decision tree to diagnose the root cause.
// Nodes Start [label="Low or No Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReaction [label="Analyze Crude Reaction Mixture\n(TLC, LC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; WorkupIssue [label="Problem: Workup / Isolation Failure", shape=parallelogram, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionIssue [label="Problem: Incomplete Reaction", shape=parallelogram, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for ReactionIssue Reagents [label="Check Reagent Stoichiometry\n& Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions [label="Optimize Reaction Conditions\n(Time, Temperature, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Evaluate Catalyst Choice\n(Acid vs. Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sub-nodes for WorkupIssue pH_Check [label="Verify pH After Acidification\n(Target pH ~2-3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Review Extraction/Filtration\nTechnique", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReaction; CheckReaction -> ReactionIssue [label=" Starting Material\n or Intermediates\n Present"]; CheckReaction -> WorkupIssue [label=" No Starting Material,\n but Low Isolated Yield"];
ReactionIssue -> Reagents; ReactionIssue -> Conditions; ReactionIssue -> Catalyst;
WorkupIssue -> pH_Check; WorkupIssue -> Extraction; }
Caption: Simplified reaction pathway for saponification.
Protocols & Data
Table 1: Comparison of Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reagent | Dilute strong acid (e.g., H₂SO₄, HCl) in excess water [5] | Strong base (e.g., NaOH, KOH, LiOH) in water [2] |
| Stoichiometry | Catalytic amount of acid | >2 equivalents of base required (consumed) [6] |
| Reversibility | Reversible [4][7] | Irreversible [3][4] |
| Reaction Rate | Generally slower | Generally faster |
| Initial Product | Carboxylic acid and alcohol directly | Carboxylate/phenoxide salt and alcohol [5] |
| Isolation | Extraction or evaporation | Acidification to precipitate the product [8] |
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is a generalized procedure based on common laboratory practices. [9][10]
-
Setup : To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add ethyl p-acetoxybenzoate (1.0 eq).
-
Reagent Addition : Add a 2M aqueous solution of sodium hydroxide (NaOH, 3.0-4.0 eq). If the ester does not dissolve, add a minimal amount of THF until the solution is homogeneous.
-
Reaction : Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed. The disappearance of an oily layer is also a visual cue. [8]4. Cooling : Once complete, remove the heat source and allow the mixture to cool to room temperature.
-
Acidification : Transfer the reaction mixture to a beaker and place it in an ice bath. Slowly add concentrated HCl or 5M HCl with stirring until the pH of the solution is ~2. [8][9]A white precipitate of p-hydroxybenzoic acid will form.
-
Isolation : Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water to remove inorganic salts. [9]7. Purification : If the product is colored, perform a recrystallization from hot water, using activated charcoal if necessary, as described in the troubleshooting section. [11][12]8. Drying : Dry the purified crystals in a desiccator or a low-temperature oven to obtain the final product.
References
-
Recovery of p-Hydroxybenzoic Acid from Cu-Catalyzed Alkaline Hydrogen Peroxide Pretreatment of Hybrid Poplar. (n.d.). OSTI.GOV. Retrieved February 20, 2026, from [Link]
-
Why are my ester hydrolysis not working. (2025, July 21). Reddit. Retrieved February 20, 2026, from [Link]
-
p-HYDROXYBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]
- Process for the decolorization and purification of p-hydroxybenzoic acid. (1956, June 5). Google Patents.
-
Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. (n.d.). CABI Digital Library. Retrieved February 20, 2026, from [Link]
-
Ester Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
- Process for the separation and purification of p-hydroxy-benzoic acid. (n.d.). Google Patents.
-
Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. (n.d.). Der Pharma Chemica. Retrieved February 20, 2026, from [Link]
-
In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? (2025, March 15). Quora. Retrieved February 20, 2026, from [Link]
-
Hydrolysis of Esters. (n.d.). A-Level Chemistry. Retrieved February 20, 2026, from [Link]
-
Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. Retrieved February 20, 2026, from [Link]
-
Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. (2016, December 26). YouTube. Retrieved February 20, 2026, from [Link]
-
What product forms when ethyl benzoate is treated with each of the following reagents? (a) H₂O, NaOH (b) H₂O, HCl. (n.d.). Vaia. Retrieved February 20, 2026, from [Link]
-
Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. Retrieved February 20, 2026, from [Link]
-
Hydrolysis of esters. (n.d.). Chemguide. Retrieved February 20, 2026, from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved February 20, 2026, from [Link]
-
A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. (2005, April 22). International Journal for Research & Development in Technology. Retrieved February 20, 2026, from [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
The Hydrolysis of Ethyl Benzoate. (2021, January 22). YouTube. Retrieved February 20, 2026, from [Link]
-
Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Hydrolysis of ethyl benzoate – Teacher's guide. (n.d.). SSERC. Retrieved February 20, 2026, from [Link]
-
Base hydrolysis of Ethyl Benzoate with reflux. (2019, February 21). Reddit. Retrieved February 20, 2026, from [Link]
-
Hydrolysis of ethyl benzoate. (n.d.). SSERC. Retrieved February 20, 2026, from [Link]
Sources
- 1. ijrdt.org [ijrdt.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. youtube.com [youtube.com]
- 9. sserc.org.uk [sserc.org.uk]
- 10. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. osti.gov [osti.gov]
optimizing temperature and reaction time for Ethyl p-acetoxybenzoate esterification
The following technical support guide is designed for researchers and process chemists encountering challenges with the esterification of 4-acetoxybenzoic acid (p-acetoxybenzoic acid) to ethyl 4-acetoxybenzoate .
Ticket ID: EAB-OPT-001 Subject: Optimization of Temperature & Reaction Time / Impurity Troubleshooting Status: Resolved (See Protocols Below)
Executive Summary & Core Mechanism
The Critical Issue:
Direct Fischer esterification of p-acetoxybenzoic acid using ethanol and strong acid (e.g.,
The Solution Matrix:
-
Method A (Recommended): Stepwise synthesis (Esterification of phenol
Acetylation). -
Method B (Direct): Acid Chloride activation (Mild conditions).
-
Method C (Direct): Steglich Esterification (Neutral conditions).
Diagnostic: Troubleshooting Your Current Workflow
Identify your issue based on the symptoms below.
| Symptom | Probable Cause | Corrective Action |
| TLC shows two spots (Rf ~0.5 and ~0.3) | Deacetylation. The lower spot is likely ethyl p-hydroxybenzoate. The reaction temperature was too high or time too long. | Switch to Method B or reduce reaction time to <2 hours at 50°C. |
| Product has a broad IR peak at ~3400 cm⁻¹ | Free Phenol Presence. The acetoxy group has been cleaved. | Re-acetylate the crude mixture using acetic anhydride/pyridine. |
| Low Yield (<50%) after 12h Reflux | Equilibrium Limit. Water accumulation is stalling the reaction. | Use a Dean-Stark trap or molecular sieves (3Å). Do not extend time; it favors degradation. |
Optimization Protocols
Method A: The "Two-Step" Route (Highest Purity)
Use this if you have p-hydroxybenzoic acid starting material or if purity is paramount.
Logic: It is chemically safer to form the robust ethyl ester first, then attach the sensitive acetoxy group under mild conditions.
-
Step 1 (Esterification): Reflux p-hydroxybenzoic acid in Ethanol with
(Cat.) for 4 hours.-
Temp: 78°C (Reflux).
-
Yield: >90%.[1]
-
-
Step 2 (Acetylation): React Ethyl p-hydroxybenzoate with Acetic Anhydride (
) and Pyridine (Cat.).-
Temp: 0°C to Room Temp.
-
Time: 1 hour.
-
Result: Quantitative conversion to Ethyl p-acetoxybenzoate without side reactions.
-
Method B: The "Acid Chloride" Route (Direct Synthesis)
Use this if you must start with p-acetoxybenzoic acid.
Logic: Activating the carboxylic acid to an acid chloride allows esterification to proceed rapidly at room temperature, avoiding the thermal stress that cleaves the acetoxy group.
Protocol:
-
Activation: Suspend p-acetoxybenzoic acid (1 eq) in dry DCM. Add Thionyl Chloride (
, 1.2 eq) and a drop of DMF. -
Reaction: Stir at 40°C for 1 hour until gas evolution ceases (Formation of Acid Chloride).
-
Evaporation: Remove excess
under vacuum (Critical step to prevent HCl generation in next step). -
Esterification: Redissolve residue in DCM. Add Ethanol (1.5 eq) and Pyridine (1.2 eq) at 0°C .
-
Time/Temp: Warm to 25°C and stir for 2 hours .
Method C: Optimized Fischer Esterification (The "Strict" Route)
Only use if reagents for A or B are unavailable.
Optimization Table:
| Parameter | Optimized Value | Rationale |
| Temperature | 55°C - 60°C | Below reflux (78°C) to kinetically favor ethyl ester formation over acetoxy cleavage. |
| Reaction Time | 3 - 4 Hours | Extended time (>6h) exponentially increases deacetylation byproducts. |
| Catalyst | p-TSA (1-2 mol%) | Gentler than |
| Water Removal | Molecular Sieves | Essential. Shifts equilibrium without needing high-heat azeotropic distillation. |
Visualizing the Chemistry
The following diagram illustrates the competing pathways. The "Danger Zone" represents the standard reflux conditions that lead to product degradation.
Caption: Pathway comparison showing the instability of the acetoxy group under direct Fischer conditions versus the stability of the Acid Chloride route.
Frequently Asked Questions (FAQ)
Q: Can I use Acetyl Chloride to generate HCl in situ for the catalyst? A: Yes, adding Acetyl Chloride to Ethanol generates anhydrous HCl. This is better than using aqueous Sulfuric Acid. However, you must still keep the temperature below 60°C to protect the acetoxy group.
Q: My product is an oil, but the literature says it should be a solid. Why? A: Ethyl p-acetoxybenzoate has a low melting point (~34°C) [1]. If it is an oil, it may contain traces of solvent or ethyl p-hydroxybenzoate (which depresses the MP). Cool to -20°C to induce crystallization or perform bulb-to-bulb distillation.[1]
Q: Why not just use DCC (Steglich Esterification)? A: You absolutely can. Reacting p-acetoxybenzoic acid with Ethanol, DCC, and DMAP at room temperature is the mildest possible method. It avoids all acidic side reactions but is less atom-economical and generates urea byproducts that must be filtered.
References
-
Raber, D. J., et al. (1988). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Organic Syntheses , Coll. Vol. 6, p. 560.
-
Master Organic Chemistry. (2022).[2][3] Fischer Esterification Mechanism and Optimization.
-
Study.com. (n.d.). Esterification: Reaction, Mechanism & Formula.
-
ChemicalBook. (n.d.). Ethyl 4-acetoxybenzoate Properties and Synthesis.
Sources
stability of Ethyl p-acetoxybenzoate under acidic and basic conditions
Technical Support Center: Stability of Ethyl p-acetoxybenzoate
Welcome to the technical support guide for Ethyl p-acetoxybenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various pH conditions. As a molecule possessing two distinct ester functionalities—an ethyl ester and an acetyl ester—its degradation profile can be complex. This guide will elucidate the underlying mechanisms, offer troubleshooting advice for common experimental challenges, and provide robust protocols for conducting stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the experimental analysis of Ethyl p-acetoxybenzoate's stability.
Q1: What are the primary degradation pathways for Ethyl p-acetoxybenzoate?
Ethyl p-acetoxybenzoate is susceptible to hydrolysis, a reaction where water cleaves the ester bonds.[1] Since it contains two ester groups, it can undergo hydrolysis at either or both sites, primarily catalyzed by acid or base.
-
Under acidic conditions , the reaction is a reversible equilibrium.
-
Under basic conditions , the process is an irreversible reaction known as saponification, which consumes the base.[2]
The primary degradation products are p-hydroxybenzoic acid, ethanol, and acetic acid, depending on which ester bond is cleaved.
Q2: My degradation under stressed conditions is either too fast or non-existent. How can I optimize my experiment?
The rate of hydrolysis is highly dependent on pH, temperature, and solvent composition. Forced degradation studies aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[3]
Troubleshooting Steps:
-
Degradation Too Fast:
-
Reduce Temperature: Lowering the temperature is the most effective way to slow down the reaction kinetics. Try running the reaction at room temperature or even in a cooled bath.
-
Decrease Catalyst Concentration: Use a lower concentration of acid or base (e.g., 0.01 M instead of 0.1 M).
-
Reduce Time: Sample at earlier time points to capture the initial degradation phase.
-
-
No or Slow Degradation:
-
Increase Temperature: Heating the reaction mixture provides the necessary activation energy to accelerate hydrolysis.[1] A common starting point is 50-80°C.[4][5]
-
Increase Catalyst Concentration: Increase the molarity of the acid or base (e.g., from 0.1 M to 1 M or higher).
-
Increase Time: Extend the duration of the experiment. Some esters require several hours or even days to show significant degradation under mild conditions.
-
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
Unexpected peaks can arise from several sources:
-
Secondary Degradation: If the stress conditions are too harsh (e.g., high temperature or prolonged exposure), the primary degradation products (like p-hydroxybenzoic acid) might themselves degrade.
-
Solvent or Reagent Impurities: Ensure high-purity solvents and reagents are used.
-
Excipient Interaction (for formulated products): If you are studying a drug product, the excipients may interact with the drug substance or degrade themselves.[6]
-
Partially Hydrolyzed Intermediates: You may be detecting molecules where only one of the two ester groups has been hydrolyzed (e.g., Ethyl p-hydroxybenzoate or p-acetoxybenzoic acid).
Validation Strategy: To confirm the identity of peaks, use a photodiode array (PDA) detector to check for peak purity and compare UV spectra. For definitive identification, LC-MS (Liquid Chromatography-Mass Spectrometry) is the recommended technique to determine the mass of the unknown compounds.
Q4: How do I ensure my kinetic data is reproducible?
Reproducibility is key to a reliable stability study.
-
Precise Temperature Control: Use a constant temperature water bath or a calibrated heating block.[7] Temperature fluctuations can significantly alter reaction rates.
-
Accurate Reagent Preparation: Prepare all acidic and basic solutions volumetrically and standardize them if necessary.
-
Consistent Sampling: Use calibrated pipettes and ensure the timing of sample collection is precise. Quench the reaction immediately upon sampling (e.g., by adding the sample to a neutralizing buffer or ice) to stop further degradation before analysis.[7]
-
Validated Analytical Method: Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[6]
Mechanisms of Hydrolysis
Understanding the reaction mechanisms is crucial for predicting degradation products and interpreting experimental results.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[1][2][4]
Mechanism Steps:
-
Protonation of the carbonyl oxygen of one of the ester groups.
-
Nucleophilic attack by water on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
A series of proton transfers occurs.
-
Elimination of the leaving group (ethanol or acetic acid).
-
Deprotonation of the reformed carbonyl to yield the carboxylic acid product and regenerate the acid catalyst.
Base-Promoted Hydrolysis (Saponification)
In the presence of a base, such as sodium hydroxide, hydrolysis is irreversible. The hydroxide ion is a strong nucleophile that directly attacks the electrophilic carbonyl carbon.[4] The final deprotonation of the carboxylic acid to form a carboxylate salt drives the reaction to completion.[2][8]
Mechanism Steps:
-
Nucleophilic attack by the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.
-
The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (or acetate) leaving group.
-
A rapid and irreversible acid-base reaction occurs where the leaving group deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol.
Experimental Protocols: Forced Degradation Study
This section provides a standardized workflow for conducting a forced degradation study on Ethyl p-acetoxybenzoate. Such studies are essential for developing stability-indicating analytical methods.[9]
Materials and Equipment
-
Ethyl p-acetoxybenzoate (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), certified solution (e.g., 1 M)
-
Sodium Hydroxide (NaOH), certified solution (e.g., 1 M)[10]
-
Phosphoric acid or other suitable buffer components for HPLC mobile phase
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with UV or PDA detector
-
Calibrated pH meter
-
Constant temperature water bath or oven
Stock Solution Preparation
-
Accurately weigh and dissolve a known amount of Ethyl p-acetoxybenzoate in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
Causality Note: Using an organic solvent for the initial stock prevents premature hydrolysis before the stressor is applied.
Protocol for Acidic Stress Study
-
Pipette a known volume of the stock solution into a flask.
-
Add an equal volume of an appropriate strength HCl solution (e.g., 0.1 M or 1 M) to initiate the reaction. The final concentration of the drug substance should be suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Place the flask in a constant temperature bath set to a desired temperature (e.g., 60°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by neutralizing the sample with an equivalent amount of base (e.g., 0.1 M NaOH) and diluting with the mobile phase to the target concentration for analysis.
-
Self-Validation: An unstressed control sample (drug in solvent without acid) should be prepared and analyzed alongside the stressed samples to provide a baseline.
Protocol for Basic Stress Study
-
Follow the same procedure as the acidic stress study, but use a NaOH solution (e.g., 0.1 M or 1 M) as the stressor.[11]
-
At each time point, withdraw an aliquot and immediately quench the reaction by neutralizing with an equivalent amount of acid (e.g., 0.1 M HCl).
-
Causality Note: Neutralization is critical to stop the degradation process, ensuring that the analytical result reflects the exact time point of sampling.
Analytical Monitoring by HPLC
A stability-indicating HPLC method is required to separate the parent compound from all potential degradation products.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of Ethyl p-acetoxybenzoate (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Summary of Typical Stress Conditions
| Stress Condition | Reagent | Concentration | Temperature | Duration | Expected Primary Degradants |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temp - 80°C | 1 - 24 hours | p-Acetoxybenzoic acid, Ethyl p-hydroxybenzoate, p-Hydroxybenzoic acid |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 M - 1 M | Room Temp - 80°C | 30 mins - 12 hours | p-Acetoxybenzoate salt, Ethyl p-hydroxybenzoate, p-Hydroxybenzoate salt |
References
-
Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. Retrieved February 20, 2026, from [Link]
-
12BL Experiment 5: Ester Hydrolysis. (n.d.). UCLA Chemistry. Retrieved February 20, 2026, from [Link]
-
Hydrolysis of an Ester. (2020, March 26). JoVE. Retrieved February 20, 2026, from [Link]
-
Ester Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? (2025, March 15). Quora. Retrieved February 20, 2026, from [Link]
-
An Efficient and Convenient Procedure for Ester Hydrolysis. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Kinetics of Ester Hydrolysis. (2014, September 17). YouTube. Retrieved February 20, 2026, from [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals. Retrieved February 20, 2026, from [Link]
-
Singh, A. K. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. Retrieved February 20, 2026, from [Link]
-
Kamberi, M., & Tsutsumi, K. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved February 20, 2026, from [Link]
-
S, S., & T, S. (2016, December 14). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Retrieved February 20, 2026, from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 20, 2026, from [Link]
-
The Hydrolysis of Ethyl Benzoate. (2021, January 22). YouTube. Retrieved February 20, 2026, from [Link]
-
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved February 20, 2026, from [Link]
Sources
- 1. study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. longdom.org [longdom.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Video: Hydrolysis of an Ester - Prep [jove.com]
- 11. youtube.com [youtube.com]
preventing side reactions during the synthesis of Ethyl p-acetoxybenzoate
Technical Support Center: Synthesis of Ethyl p-acetoxybenzoate
Ticket Subject: Optimization of Ethyl 4-acetoxybenzoate Synthesis (CAS: 13031-45-3) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary & Compound Profile
Welcome to the technical support hub. You are likely targeting Ethyl p-acetoxybenzoate (also known as Ethyl 4-acetyloxybenzoate), a double-ester derivative widely used as a prodrug model or intermediate.
The Core Challenge: This molecule contains two ester functionalities with different susceptibilities. The primary risk during synthesis is not just "side reactions" in the traditional sense, but selectivity failure (transesterification) and stability failure (hydrolysis).
| Property | Specification | Critical Note |
| CAS | 13031-45-3 | |
| MW | 208.21 g/mol | |
| State (RT) | Viscous Liquid / Low-Melting Solid | MP is ~32–34°C .[1] It often appears as a supercooled oil. Do not discard "oily" product assuming it is impure. |
| Key Impurities | Ethyl 4-hydroxybenzoate (SM), p-Acetoxybenzoic acid, Acetic acid.[2] |
The "Golden Path" Protocol
To minimize side reactions, we recommend Base-Catalyzed Acetylation of Ethyl p-hydroxybenzoate (Ethyl Paraben) over the esterification of p-acetoxybenzoic acid. The latter route introduces high risks of deacetylation under acidic conditions.
Recommended Reagents:
-
Substrate: Ethyl 4-hydroxybenzoate (Ethyl Paraben).
-
Reagent: Acetic Anhydride (
) (1.1 - 1.2 equiv). -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) + Triethylamine (
) or Pyridine. -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). DO NOT use Ethanol.
Step-by-Step Workflow (Minimizing Side Reactions):
-
Dissolution: Dissolve Ethyl 4-hydroxybenzoate in anhydrous DCM under
atmosphere.-
Why? Moisture initiates hydrolysis of
and the final product.
-
-
Base Addition: Add
(1.2 equiv) and DMAP (catalytic). Cool to 0°C.-
Why? DMAP acts as a hyper-nucleophilic acyl transfer catalyst, speeding up the reaction so it outcompetes moisture. Cooling prevents exotherm-related impurities.
-
-
Acetylation: Dropwise addition of Acetic Anhydride. Warm to Room Temp (RT) and stir for 2–4 hours.
-
Quench (Critical): Add cold saturated
solution. Stir vigorously for 15 mins.-
Why? This hydrolyzes excess
to acetate (water-soluble) without hydrolyzing your product's ester bonds.
-
-
Isolation: Extract with DCM, wash with 1M HCl (to remove amines), then Brine. Dry over
.
Critical Control Points: Preventing Side Reactions
The following diagram illustrates the reaction pathways and where specific side reactions branch off.
Figure 1: Reaction landscape showing the target pathway (Green) versus potential failure modes (Red/Yellow).
Detailed Mechanism of Failure:
-
Transesterification (The "Solvent Trap"):
-
The Fries Rearrangement (The "Catalyst Trap"):
-
Scenario: User attempts to use a Lewis Acid (
, ) or high heat (>100°C) to "push" the reaction. -
Mechanism:[3][4][5] The acetyl group migrates from the oxygen to the ortho carbon on the ring, forming Ethyl 3-acetyl-4-hydroxybenzoate.
-
Prevention: Use Nucleophilic Catalysis (DMAP/Pyridine) only. Keep temperature <40°C.
-
-
Hydrolysis (The "Workup Trap"):
-
Scenario: Washing the product with strong base (NaOH) or heating during extraction.
-
Mechanism:[3][4][5] The phenolic ester (acetate) is much more labile than the benzoate ester. High pH will cleave the acetate first, dumping you back to the starting material.[2]
-
Prevention: Use Sodium Bicarbonate (
) for washes. It is basic enough to neutralize acid but too weak to hydrolyze the ester rapidly at RT.
-
Troubleshooting Guide (FAQ)
Q1: My product is a clear oil. The literature says it should be a solid. Did I fail?
-
Diagnosis: Likely not. The melting point of Ethyl p-acetoxybenzoate is 32–34°C .
-
Solution: It supercools easily. Place the oil in a freezer (-20°C) overnight with a seed crystal or scratch the glass side. If it solidifies and remelts upon warming by hand, it is pure.
Q2: I see a yield >100% and a strong vinegar smell.
-
Diagnosis: Solvent entrapment or residual Acetic Acid/Anhydride.
-
Solution: The boiling point of Acetic Anhydride is 140°C; it is hard to remove by rotovap alone. Wash the organic layer thoroughly with saturated
until bubbling ceases, then wash with water.
Q3: NMR shows a mixture of product and starting material (Ethyl Paraben) even after 24 hours.
-
Diagnosis: Moisture contamination deactivating the anhydride, or insufficient catalyst.
-
Solution: Add 0.1 equiv more DMAP. Ensure the
is not hydrolyzed (it should be clear, not cloudy). If the reaction stalls, add 0.2 equiv fresh .
Q4: Can I use Acetyl Chloride instead of Acetic Anhydride?
-
Diagnosis: Yes, but with caveats.
-
Risk: Acetyl Chloride generates HCl gas. Unless you have a stoichiometric base (like Pyridine) to scavenge every mole of HCl, the acid will catalyze the hydrolysis of your ester or potentially induce a Fries rearrangement if heated.
is milder and safer for this substrate.
Troubleshooting Logic Tree
Use this flowchart to diagnose post-reaction issues.
Figure 2: Diagnostic decision tree for common synthesis issues.
References
-
Organic Syntheses Procedure (Analogous Chemistry)
-
Fries Rearrangement Risks
-
Catalyst Selection (DMAP)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. CAS 23676-09-7: Ethyl 4-ethoxybenzoate | CymitQuimica [cymitquimica.com]
- 8. quora.com [quora.com]
Technical Support Center: Catalyst Selection for Efficient Ethyl p-Acetoxybenzoate Synthesis
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl p-acetoxybenzoate. Moving beyond simple protocols, this document elucidates the critical role of catalyst selection in achieving high efficiency, purity, and process sustainability. We will explore the mechanistic underpinnings of various catalytic systems, troubleshoot common experimental hurdles, and answer frequently asked questions to empower you to optimize your synthetic strategy.
Overview of Synthetic Pathways
The synthesis of Ethyl p-acetoxybenzoate can be approached via two primary routes, each with distinct advantages and catalyst requirements. The choice between these pathways often depends on available starting materials, desired purity, and process scale-up considerations.
Caption: Primary synthetic routes to Ethyl p-acetoxybenzoate.
Route A, involving the initial esterification of p-hydroxybenzoic acid followed by acetylation, is a commonly employed method. The critical step is the Fischer esterification, a reversible reaction where catalyst choice and reaction conditions are paramount for achieving high conversion.
Catalyst Selection for Esterification
The esterification of a carboxylic acid with an alcohol is an equilibrium-limited reaction.[1][2][3] The catalyst's role is to accelerate the attainment of this equilibrium. The key to a high-yield process is to couple an efficient catalyst with a strategy to shift the equilibrium towards the product, typically by removing the water byproduct.[1][3]
Comparative Analysis of Esterification Catalysts
| Catalyst Type | Examples | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Homogeneous Acid | Conc. H₂SO₄ | Reflux, Excess EtOH | 85-95% | Low cost, high activity.[1][4][5] | Corrosive, difficult separation, catalyst deactivation by water[6], environmental concerns. |
| Heterogeneous Solid Acid | WO₃/B₂O₃-ZrO₂[7] | Reflux (75-85°C) | ~92% | Reusable, easy separation, environmentally friendly.[7] | Higher initial cost, potential for pore blockage or leaching.[8][9] |
| Heterogeneous Solid Acid | Montmorillonite K10[10] | Reflux, Solvent-free | >90% | Inexpensive, mild conditions, eco-friendly.[10] | Activity can vary by batch and preparation method. |
| Polyoxometalate | (NH₄)₆[MnMo₉O₃₂]·8H₂O[11] | Reflux, Toluene | ~96% | High efficiency, good stability and reusability.[11][12] | Complex preparation. |
| Enzymatic | Lipase (e.g., Novozyme 435)[13] | 52°C, Organic Solvent | 82-92% | High selectivity, mild conditions, avoids side reactions.[13] | High cost, sensitive to temperature and pH, slower reaction times. |
Mechanism Spotlight: Acid-Catalyzed Fischer Esterification
The mechanism for both homogeneous and Brønsted solid acid catalysts follows the same fundamental pathway. Understanding this mechanism is key to troubleshooting issues related to reactivity and side reactions.
Caption: The general mechanism for acid-catalyzed esterification.[9]
The initial protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by the alcohol.[9] This is the rate-determining step and is significantly accelerated by a strong acid catalyst.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Ethyl p-acetoxybenzoate in a practical, question-and-answer format.
Q1: My esterification reaction has stalled, and the yield is low. What are the primary causes?
A1: This is a frequent issue, typically rooted in two main factors:
-
Equilibrium Limitation: The Fischer esterification is reversible. As the reaction produces water, the reverse reaction (hydrolysis) begins to compete, establishing an equilibrium that may be far from complete conversion.
-
Solution: You must actively remove water as it forms. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane.[14] This continuously removes water from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle. Using a large excess of the alcohol reactant can also shift the equilibrium but can make purification more difficult.[1][2]
-
-
Catalyst Deactivation: The water produced during the reaction can deactivate Brønsted acid catalysts, particularly homogeneous ones like sulfuric acid. Water molecules can preferentially solvate the catalytic protons (H⁺), reducing their ability to protonate the carboxylic acid.[6][13] This effect can cause the reaction rate to decrease significantly as the reaction progresses.[6]
-
Solution: For homogeneous catalysts, ensure anhydrous conditions at the start and employ efficient water removal. For heterogeneous catalysts, deactivation can also occur due to poisoning from impurities in the feedstock or physical blocking of pores.[8][9] Regeneration of the catalyst (e.g., washing and drying) may be necessary.[7]
-
Q2: I am using a solid acid catalyst, but its activity drops significantly after the first use. Why, and how can I fix it?
A2: A drop in the activity of a recyclable solid acid catalyst is often due to one of the following:
-
Leaching of Active Sites: The acidic functional groups (e.g., -SO₃H) can sometimes leach from the solid support into the polar reaction medium, especially in the presence of methanol or ethanol.[8] This is a known deactivation mechanism for some immobilized ionic liquids and resins.[15]
-
Pore Blockage: Large reactant molecules or polymeric byproducts can block the micropores of the catalyst, preventing reactants from reaching the active sites.[9]
-
Poisoning: Impurities in the reactants, such as metal ions, can irreversibly bind to the active sites, poisoning the catalyst.[8]
Troubleshooting Workflow for Solid Catalyst Deactivation:
Caption: A troubleshooting flowchart for solid acid catalyst deactivation.
Q3: My reaction mixture turns dark brown when using sulfuric acid, and the final product is impure. What is causing this?
A3: Concentrated sulfuric acid is a strong oxidizing and dehydrating agent, especially at the elevated temperatures used for esterification. The dark coloration is likely due to the charring of the organic molecules (p-hydroxybenzoic acid or the product). This leads to the formation of sulfonated and polymerized byproducts that are difficult to remove and result in a lower yield of an impure product.
-
Solution:
-
Reduce Temperature: Operate at the lowest effective temperature.
-
Reduce Catalyst Loading: Use the minimum amount of H₂SO₄ required. A few drops are often sufficient for lab-scale reactions.[4]
-
Switch to a Milder Catalyst: This is the ideal solution. A solid acid catalyst like phosphoric acid-modified Montmorillonite K10[10] or a polyoxometalate will provide high activity without the aggressive side reactions.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better, A (Esterify then Acetylate) or B (Acetylate then Esterify)?
A: Route A is generally more common. The esterification of p-hydroxybenzoic acid is a well-established process with numerous catalytic options. The subsequent acetylation of the phenolic hydroxyl group on Ethyl p-hydroxybenzoate is typically a high-yielding and clean reaction. Route B involves esterifying p-acetoxybenzoic acid. While this protects the hydroxyl group from potential side reactions (like etherification) during a harsh esterification, the overall process may be less atom-economical. The choice may ultimately depend on the specific catalysts and conditions you plan to employ.
Q: What are the optimal reaction conditions for a high-yield synthesis using a solid acid catalyst?
A: While conditions vary by catalyst, a good starting point based on published research is:
-
Reactant Ratio: Molar ratio of alcohol to acid of 4:1 to 6:1.[11]
-
Catalyst Loading: Typically 5-10% by weight relative to the carboxylic acid.[7][10]
-
Water Removal: Use of a water-carrying agent (entrainer) like toluene or cyclohexane with a Dean-Stark trap is highly recommended.[14]
-
Temperature: Reflux temperature of the alcohol/entrainer mixture (typically 80-120°C).
-
Reaction Time: Generally 2-5 hours, monitored by TLC or GC.[7]
Q: Can I use microwave heating to accelerate the reaction?
A: Yes, microwave-assisted synthesis can significantly shorten reaction times. For example, using expandable graphite as a catalyst under microwave irradiation has been shown to produce ethyl benzoate with a yield of 80.1% in just 1.5 hours.[14] This is due to efficient and rapid localized heating of the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of Ethyl p-hydroxybenzoate using a Solid Superacid Catalyst
This protocol is adapted from a method using a modified metal oxide solid superacid, which offers high yield and easy catalyst recovery.[7]
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.
-
Charging the Reactor: To the flask, add p-hydroxybenzoic acid (e.g., 3.45 g, 25 mmol), absolute ethanol (e.g., 10.5 mL, ~180 mmol), and the solid superacid catalyst WO₃/B₂O₃-ZrO₂ (e.g., 0.49 g).[7] Add toluene (20 mL) as the azeotropic agent to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene/ethanol.
-
Monitoring: Continue the reaction for 3-4 hours, or until no more water is collected. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid acid catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.[7]
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent (toluene and excess ethanol) via rotary evaporation to yield the crude Ethyl p-hydroxybenzoate.
-
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Acetylation of Ethyl p-hydroxybenzoate
This protocol is a general method for the acetylation of phenols.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve the Ethyl p-hydroxybenzoate (from Protocol 1) in an excess of acetic anhydride (e.g., 1.2-1.5 molar equivalents).
-
Catalyst Addition: Add a catalytic amount of pyridine (e.g., 0.05-0.3% of the p-hydroxybenzoic acid's initial mass) to the mixture.[16]
-
Reaction: Heat the mixture to 80-85°C and stir for 2-3 hours.[16] Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture.
-
Carefully pour the mixture into cold water or onto ice to quench the excess acetic anhydride.
-
If the product precipitates, it can be collected by filtration. If it remains as an oil, extract it into a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent by rotary evaporation. The resulting crude Ethyl p-acetoxybenzoate can be purified by distillation under reduced pressure or recrystallization.[17]
References
-
Science.gov. (n.d.). acid catalyzed esterification: Topics by Science.gov. Retrieved from [Link]
-
Langmuir. (2023, January 4). Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid exchange resins deactivation in the esterification of free fatty acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of water on sulfuric acid catalyzed esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
-
Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]
- Google Patents. (n.d.). US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid.
-
TSI Journals. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]
-
CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved from [Link]
-
CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Retrieved from [Link]
-
ijstr.org. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved from [Link]
-
Profolus. (2024, May 23). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Retrieved from [Link]
-
semanticscholar.org. (n.d.). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102276454A - Method for preparing p-acetoxy-benzoic acid.
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure | Abstract. Retrieved from [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. chem.uoi.gr [chem.uoi.gr]
- 3. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijstr.org [ijstr.org]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. acid catalyzed esterification: Topics by Science.gov [science.gov]
- 14. cibtech.org [cibtech.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN102276454A - Method for preparing p-acetoxy-benzoic acid - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Isolating Pure Ethyl p-Acetoxybenzoate
Welcome to the technical support guide for the successful work-up and isolation of pure Ethyl p-acetoxybenzoate. This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple procedural list to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide: Work-Up and Purification
This section addresses specific issues that may arise during the isolation of Ethyl p-acetoxybenzoate. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Issue 1: The final product is a viscous oil, not a solid. Is this normal?
Answer: Yes, this is a common and expected observation. Ethyl p-acetoxybenzoate has a low melting point, reported to be between 30-32°C.[1] It often isolates as a colorless, viscous liquid or an oil at room temperature.[1] Crystallization can sometimes be induced by cooling the pure oil overnight at low temperatures, such as -20°C.[1] If a solid is required, purification by bulb-to-bulb distillation followed by cooling is a validated method to obtain the crystalline product.[1]
Issue 2: My yield is significantly lower than expected. What are the common causes?
Answer: Low yield can stem from several factors throughout the synthesis and work-up process. Consider the following:
-
Incomplete Reaction: The esterification may not have gone to completion. Before beginning the work-up, it is advisable to check the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure the consumption of the starting material, 4-acetoxybenzoic acid.
-
Product Hydrolysis: The target molecule contains two ester functionalities. The acetyl ester is particularly susceptible to hydrolysis under basic conditions. Using a strong base like sodium hydroxide (NaOH) during the aqueous wash can cleave the acetyl group, forming ethyl p-hydroxybenzoate, thus reducing the yield of the desired product.[2][3] The use of a milder base, such as potassium or sodium bicarbonate, is crucial to remove acidic impurities without causing significant product degradation.[1]
-
Mechanical Losses: Ensure careful transfers between glassware. During extractions, some product may remain in the aqueous layers. Thorough extraction with the organic solvent (e.g., three separate portions) helps minimize this loss.
-
Premature Product Precipitation: If the unreacted starting material, 4-acetoxybenzoic acid, is not completely removed during the basic wash, it can co-precipitate or interfere with the crystallization of the final product, making isolation difficult and reducing the isolated yield of pure material.
Issue 3: An intractable emulsion formed during the solvent extraction. How can I resolve this?
Answer: Emulsion formation is a frequent challenge in liquid-liquid extractions. Here are several field-proven techniques to break an emulsion:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which decreases the solubility of organic materials in it and helps to disrupt the emulsion.[1]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel. This can be sufficient for extraction without creating a stable emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break up the colloidal suspension.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gravity alone can often lead to layer separation.
Issue 4: The purity of my final product is low. What impurities should I suspect and how can I remove them?
Answer: The most likely impurities are unreacted starting materials or byproducts from side reactions.
-
Unreacted 4-Acetoxybenzoic Acid: This is an acidic impurity. It can be effectively removed by washing the organic layer with a mild aqueous base like 1 N potassium hydrogen carbonate or sodium bicarbonate.[1] The acid is deprotonated to its carboxylate salt, which is soluble in the aqueous layer and thus extracted from the organic phase.[4]
-
Unreacted Amine Base/Catalyst: If a basic catalyst like diisopropylethylamine was used in the synthesis, it can be removed by washing the organic layer with a dilute acid, such as 1 N hydrochloric acid (HCl).[1] The acid protonates the amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.
-
Hydrolysis Byproduct (Ethyl p-hydroxybenzoate): If harsh basic conditions were used during work-up, this byproduct may be present. Its separation can be more challenging. Purification via distillation or column chromatography would be necessary.
A well-executed extraction sequence is the first line of defense against these impurities. The standard, self-validating protocol involves sequential washes with acid, base, and brine before drying and solvent removal.[1]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each washing step in the work-up procedure?
A1: Each wash is designed to remove a specific class of impurities.
-
1 N HCl Wash: Removes residual basic compounds, such as amine catalysts.[1]
-
1 N KHCO₃ (or NaHCO₃) Wash: Removes residual acidic compounds, primarily the unreacted 4-acetoxybenzoic acid starting material.[1][4]
-
Saturated NaCl (Brine) Wash: This serves two purposes: it removes the bulk of the dissolved water from the organic solvent before the final drying step and helps to break any emulsions that may have formed.[1]
Q2: Can I use a stronger base, like sodium hydroxide, to remove the acidic starting material?
A2: It is strongly discouraged. Ethyl p-acetoxybenzoate is an ester, and the acetyl group can be readily hydrolyzed under strongly basic conditions (saponification).[2] Using a strong base like NaOH will likely cleave the acetyl group, leading to the formation of ethyl p-hydroxybenzoate as a significant impurity and reducing your overall yield. A mild base like bicarbonate is strong enough to deprotonate the carboxylic acid starting material but generally not reactive enough to hydrolyze the ester product under standard work-up conditions.[1]
Q3: My product is a liquid. Is distillation or recrystallization the better purification method?
A3: Given the low melting point of Ethyl p-acetoxybenzoate, bulb-to-bulb distillation under reduced pressure is a highly effective and recommended method for purification.[1] It efficiently separates the product from non-volatile impurities. Recrystallization can be an alternative if the product solidifies upon cooling, but it can be challenging.[5] If you choose recrystallization, you will need to identify a suitable solvent system where the product is soluble when hot but sparingly soluble when cold. Common solvent pairs for esters include ethanol/water or ethyl acetate/heptane.
Q4: How do I confirm the purity and identity of my final product?
A4: A combination of techniques should be used for a comprehensive assessment:
-
Gas Chromatography (GC): Provides information on the purity of the sample, with a pure sample showing a single major peak.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.
-
Melting Point: If the product is crystalline, a sharp melting point in the expected range (30-32°C) is a good indicator of high purity.[1]
Experimental Protocols & Data
Table 1: Physical Properties & Expected Purity
| Property | Value | Source |
| Appearance | Colorless, viscous liquid or white solid | [1] |
| Melting Point | 30–32 °C | [1] |
| Boiling Point | ~140 °C at 5 mm Hg | [1] |
| Expected Purity (Post-Distillation) | ≥99% | [1] |
Protocol: Standard Work-Up and Purification
This protocol describes the steps following the completion of the esterification reaction in an organic solvent like dichloromethane.
-
Quenching & Acidic Wash:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the mixture with three portions of 1 N hydrochloric acid (HCl) to remove any basic catalysts.
-
-
Basic Wash:
-
Wash the organic layer with three portions of 1 N potassium hydrogen carbonate (KHCO₃) to remove unreacted 4-acetoxybenzoic acid.
-
-
Brine Wash:
-
Wash the organic layer with one portion of saturated aqueous sodium chloride (brine) to remove residual water and aid layer separation.
-
-
Drying:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the solution over anhydrous sodium sulfate.
-
-
Solvent Removal:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the resulting residue by bulb-to-bulb distillation under vacuum (~140°C at 5 mm Hg) to obtain pure Ethyl p-acetoxybenzoate.[1]
-
Workflow Visualization
The following diagram illustrates the logical flow of the work-up and purification procedure.
Caption: Workflow for the isolation and purification of Ethyl p-acetoxybenzoate.
References
-
Organic Syntheses Procedure. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. Available from: [Link]
-
University of California, Irvine. Recrystallization and Crystallization. UCI Department of Chemistry. Available from: [Link]
-
Dike, M. E. REPORT Lab work: ETHYL BENZOATE. Available from: [Link]
-
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Quora. Available from: [Link]
-
LibreTexts Chemistry. Ester Chemistry. Available from: [Link]
-
Sciencemadness Discussion Board. Ethyl benzoate synthesis. Available from: [Link]
-
The Japanese Pharmacopoeia. Ethyl Parahydroxybenzoate. Available from: [Link]
-
Food and Agriculture Organization of the United Nations. ETHYL p-HYDROXYBENZOATE. FAO.org. Available from: [Link]
-
Der Pharma Chemica. Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica. Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]
-
Study.com. How could you quantitatively separate p-ethyl benzoic acid from ethyl benzoate and recover each material in pure form?. Available from: [Link]
-
SSERC. Hydrolysis of ethyl benzoate. Available from: [Link]
-
Wyzant. Ethyl Benzoate plus water and heat. Available from: [Link]
- Google Patents. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
CristalChem. Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC. Available from: [Link]
-
Brainly. You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid, ethyl-4-aminobenzoate, and fluorenone. Available from: [Link]
Sources
Technical Support Center: Scaling Up Ethyl p-Acetoxybenzoate Production
Current Status: Online | Location: Singapore | Time: Friday, Feb 20, 2026, 17:07 SGT Operator: Senior Application Scientist (Process Chemistry Division)
Critical Synthesis Vectors: The Scale-Up Strategy
User Query: We are moving from gram-scale to kilogram-scale production of Ethyl p-acetoxybenzoate. Which synthetic route offers the best control over impurities and thermal safety?
Technical Insight: For scale-up, the Acetylation of Ethyl p-hydroxybenzoate (Ethylparaben) is the superior vector compared to the esterification of p-acetoxybenzoic acid. Ethylparaben is a high-purity commodity chemical (used widely as a preservative), whereas p-acetoxybenzoic acid is an expensive specialty intermediate.
The Reaction:
Scale-Up Risk Assessment Matrix
| Parameter | Lab Scale (<50g) | Pilot/Production Scale (>1kg) | Mitigation Strategy |
| Exothermicity | Manageable with ice bath. | Critical Risk. Acetylation is highly exothermic. | Dosing control of Acetic Anhydride ( |
| Physical State | Solidifies in fridge. | Handling Nightmare. MP is ~32–34°C. Product may oil out or melt on filters. | Use chilled filtration ( |
| Byproduct Removal | Vacuum removal of AcOH. | Large volumes of AcOH require scrubbing. | Aqueous quench/neutralization or azeotropic distillation. |
| Color | Not an issue. | Phenolic oxidation causes pink/brown discoloration. | Nitrogen inerting is mandatory. |
Troubleshooting & FAQs
User Query: My product is turning pink/red during the workup. Is this a metal contamination?
Diagnostic: While iron contamination can cause purple coloration with phenols, the pink/red hue in this specific synthesis is typically due to Quinone formation resulting from the oxidation of unreacted Ethylparaben (phenol) under basic or aerobic conditions.
Corrective Action:
-
Check Conversion: Ensure <0.5% unreacted Ethylparaben via HPLC before quenching.
-
Inert Atmosphere: Perform the reaction and crystallization under
. -
Acidic Workup: Avoid strong bases (NaOH) during the quench. The acetoxy group is base-labile. Use saturated
or dilute acid washes to remove pyridine/catalysts.
User Query: I cannot get the product to crystallize; it remains a viscous oil.
Diagnostic:
Ethyl p-acetoxybenzoate has a melting point of 30–34°C [1]. If your lab ambient temperature is
Corrective Action:
-
Solvent Swap: If you used Toluene or EtOAc, exchange solvent to Ethanol/Water or Hexane for crystallization.
-
Thermal Control: You must chill the crystallizer to
. -
Seeding: Seed with pure crystals at
.
User Query: Yield is lower than expected (60-70%). Where did the mass go?
Diagnostic:
The ester bond (acetoxy) is susceptible to hydrolysis. If you quenched a hot reaction mixture (
Corrective Action:
-
Cool before Quench: Cool reaction mass to
before water addition. -
pH Control: Keep aqueous washes between pH 4 and 7.
Validated Protocol: 1.0 kg Scale-Up
Objective: Synthesis of Ethyl p-acetoxybenzoate with >98% purity and >90% yield.
Reagents
-
Ethyl p-hydroxybenzoate (Ethylparaben): 1.0 kg (6.02 mol)
-
Acetic Anhydride (
): 736 g (7.22 mol, 1.2 eq) -
Catalyst: Sulfuric Acid (
, conc.): 5 mL (Cat.) OR DMAP (10g) for milder conditions. -
Solvent: Toluene (2.0 L) - Chosen for azeotropic drying capability and solubility profile.
Step-by-Step Methodology
-
Inerting: Purge a 5L jacketed reactor with Nitrogen.
-
Charging: Charge Toluene and Ethyl p-hydroxybenzoate. Stir at 200 RPM.
-
Catalyst Addition: Add
(or DMAP). -
Controlled Addition (Critical):
-
Heat mixture to
. -
Add Acetic Anhydride via dosing pump over 45 minutes .
-
Monitor: Maintain internal temperature
. (Exotherm control).
-
-
Reaction: Stir at
for 2–3 hours. -
Workup (Liquid-Liquid Extraction):
-
Isolation (Low-Melting Solid):
-
Dry organic layer over
. Filter. -
Concentrate Toluene under vacuum at
to a viscous oil. -
Crystallization: Add Hexane (1.5 L). Cool to -5°C with slow agitation.
-
Filter rapidly on a chilled funnel.
-
Dry in a vacuum desiccator (no heat) over
or Silica.
-
Visualizing the Workflow
Reaction Logic & Troubleshooting Flow
Figure 1: Process Flow Diagram illustrating the critical path from acetylation to isolation, highlighting key failure modes (Color/Yield).
Impurity Profile & Control
Figure 2: Root Cause Analysis for common impurities found in the crude reaction mixture.
References
-
Organic Syntheses , Coll.[5] Vol. 6, p.1019 (1988); Vol. 51, p.139 (1971). Preparation of Ethyl 4-acetoxybenzoate via Triethyloxonium Tetrafluoroborate (Alternative Route & Physical Properties).[5]
-
National Institute of Standards and Technology (NIST) . Ethylparaben (Ethyl 4-hydroxybenzoate) - Starting Material Properties.[1][6]
-
Frontiers in Chemistry . A Stoichiometric Solvent-Free Protocol for Acetylation Reactions (Green Chemistry Approaches).[2]
-
ChemicalBook . Ethyl 4-acetoxybenzoate Product Specifications and Melting Point Data.[5]
Sources
Validation & Comparative
Comparative Technical Guide: Methyl p-acetoxybenzoate vs. Ethyl p-acetoxybenzoate
Executive Summary
This guide provides a technical evaluation of Methyl 4-acetoxybenzoate and Ethyl 4-acetoxybenzoate . These compounds act as acetylated "pro-drug" forms of the widely used preservatives Methyl Paraben and Ethyl Paraben, respectively.[1]
The Core Distinction:
-
Methyl p-acetoxybenzoate is a stable crystalline solid (
) offering easier handling and precise weighing for solid-dose or powder formulations. It metabolizes into Methyl Paraben, providing moderate antimicrobial coverage with higher aqueous solubility.[1] -
Ethyl p-acetoxybenzoate is a low-melting solid or viscous liquid (
), requiring liquid handling protocols at elevated ambient temperatures. It metabolizes into Ethyl Paraben, offering superior antimicrobial potency and lipophilicity, making it ideal for oil-based or transdermal delivery systems where membrane penetration is critical.[1]
Chemical & Physical Profile
The following data consolidates experimental values and calculated physicochemical properties to aid in formulation selection.
| Property | Methyl p-acetoxybenzoate | Ethyl p-acetoxybenzoate | Comparison Note |
| CAS Number | 24262-66-6 | 13031-45-3 | — |
| Molecular Weight | 194.19 g/mol | 208.21 g/mol | Ethyl is ~7% heavier. |
| Physical State | Crystalline Powder (White) | Low-melting Solid / Viscous Liquid | Critical: Methyl is easier to handle. |
| Melting Point | 82 – 84 °C [1][2] | ~34 °C [3][4] | Ethyl requires temperature control during storage. |
| LogP (Est.) | ~1.78 | ~2.30 | Ethyl is significantly more lipophilic. |
| Active Metabolite | Methyl Paraben | Ethyl Paraben | Ethyl paraben is 2-3x more potent against fungi. |
| Water Solubility | Low (Insoluble) | Very Low (Insoluble) | Both require co-solvents (EtOH, DMSO). |
Mechanistic Insight: Metabolic Activation[1]
Both compounds function as double-esters . In biological systems or formulation environments containing esterases, they undergo a sequential hydrolysis.[1] The acetoxy group at the para-position is highly labile and acts as a protecting group that is cleaved first, releasing the active antimicrobial agent (the Paraben).
Pathway Visualization[1]
Figure 1: Sequential hydrolysis pathway. The acetoxy group is cleaved rapidly to release the active paraben. The alkyl ester tail hydrolyzes more slowly, eventually deactivating the molecule.[1]
Experimental Workflows
Protocol A: Synthesis & Purification
This protocol describes the acetylation of the parent paraben. This method is self-validating via Melting Point (MP) analysis.
Reagents:
-
Substrate: Methyl 4-hydroxybenzoate OR Ethyl 4-hydroxybenzoate (1.0 eq)
-
Reagent: Acetic Anhydride (1.2 eq)
-
Catalyst: Sulfuric Acid (Catalytic drops) or Pyridine (Solvent/Base)
-
Solvent: Ethyl Acetate (for extraction)
Step-by-Step Methodology:
-
Reaction: Dissolve 0.1 mol of the starting Paraben in acetic anhydride (approx. 20 mL). Add 3-4 drops of conc. H₂SO₄.[2]
-
Heating: Heat the mixture to 70–80°C for 60 minutes. Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (more polar) should disappear.
-
Quenching: Pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring. The acetoxy derivative will precipitate.
-
Isolation (Methyl): Filter the white solid. Wash with cold water. Recrystallize from dilute ethanol. Target MP: 82–84°C.[2][3][4]
-
Isolation (Ethyl): If the product oils out (due to low MP of ~34°C), extract with Ethyl Acetate (3x 50 mL). Wash organic layer with NaHCO₃ (sat) to remove acetic acid. Dry over MgSO₄ and concentrate in vacuo. Cool to 0°C to induce crystallization.
Figure 2: Decision tree for isolation based on the physical state of the derivative.
Protocol B: Comparative Hydrolytic Stability Study
To determine the "prodrug" release rate, the hydrolysis of the acetoxy group must be measured.[1]
Objective: Compare the half-life (
Methodology:
-
Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) adjusted to pH 7.4 and pH 9.0 (accelerated condition).
-
Stock Solution: Dissolve 10 mg of each ester in 1 mL Acetonitrile.
-
Incubation: Spike 50 µL of stock into 10 mL of pre-warmed (37°C) buffer.
-
Sampling: Aliquot 500 µL at
minutes. -
Quench: Immediately add 500 µL cold Methanol + 0.1% Formic Acid to stop esterase/chemical activity.
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient Water/Acetonitrile (0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Tracking: Monitor disappearance of the Diester (high retention time) and appearance of the Monoester (Paraben, lower retention time).
-
Expected Outcome:
-
Methyl p-acetoxybenzoate: Slightly faster hydrolysis rate (
) due to lower steric bulk of the methyl tail, though the effect on the remote acetoxy group is minimal. -
Ethyl p-acetoxybenzoate: Slightly slower hydrolysis; higher retention time on C18 column.
Performance Verdict & Application Guide
When to use Methyl p-acetoxybenzoate:
-
Solid Formulations: When the final product is a powder, tablet, or capsule.[1] The high melting point (84°C) ensures stability during milling and compression.
-
Aqueous Solubility Priority: If the active metabolite (Methyl Paraben) needs to reach a high concentration in an aqueous compartment.
-
Standardization: Used as a reference standard for calibrating esterase activity assays due to its purity and ease of handling.
When to use Ethyl p-acetoxybenzoate:
-
Lipophilic/Transdermal Systems: The lower melting point and higher LogP make it miscible with lipid bases, ointments, and emulsion oil phases.[1]
-
Enhanced Potency: If the target application requires stronger antifungal activity (Ethyl Paraben is generally more potent than Methyl Paraben).
-
Low-Temperature Processing: Suitable for "cold-process" cosmetic formulations where heating to 80°C (to melt the methyl variant) is undesirable.
References
-
ChemicalBook. (2023). Methyl 4-acetoxybenzoate Properties and Safety.[3][4][5] Retrieved from
-
TCI Chemicals. (2023). Product Specification: Methyl 4-Acetoxybenzoate.[2][3][4][6] Retrieved from
-
Organic Syntheses. (1988).[6] Esterification of Carboxylic Acids: Ethyl and Methyl 4-acetoxybenzoates. Coll. Vol. 6, p.1019.[1][6] Retrieved from
-
Stenutz, R. (2023).[6] Ethyl 4-acetyloxybenzoate Datasheet.[7] Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: Ethyl 4-acetoxybenzoate derivatives. Retrieved from
Sources
- 1. CN104447308A - Synthesis method of methylparaben - Google Patents [patents.google.com]
- 2. Buy Methyl 4-acetoxybenzoate | 24262-66-6 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. METHYL 4-ACETOXYBENZOATE | 24262-66-6 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 13031-45-3 CAS MSDS (Ethyl-4-acetoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Comparative Guide: Validation of Ethyl p-acetoxybenzoate Synthesis
Titration vs. Instrumental Analysis
Executive Summary
This guide provides a technical validation protocol for Ethyl p-acetoxybenzoate (Ethyl 4-acetoxybenzoate), a model ester derivative often used as an intermediate in pharmaceutical synthesis. While High-Performance Liquid Chromatography (HPLC) is the industry standard for specific impurity profiling, Saponification Back-Titration remains a critical, absolute method for assay purity validation—particularly in early-stage development where certified reference standards may not exist.
This document details the synthesis, the specific stoichiometric challenges of validating a diester/phenolic ester system, and objectively compares the titration workflow against HPLC.
Strategic Context: The Molecule
-
Target: Ethyl p-acetoxybenzoate (
)[1] -
Role: Ester prodrug model; intermediate for parabens.
-
Synthesis Route: Acetylation of Ethyl p-hydroxybenzoate using Acetic Anhydride.
-
Validation Challenge: The molecule contains two hydrolyzable sites:
-
The ethyl ester moiety (
) -
The phenolic acetate moiety (
)
-
Expert Insight: A common analytical error is treating this molecule as a mono-ester. Validation calculations must account for the consumption of two equivalents of base per mole of product.[2] Failure to adjust stoichiometry results in a 200% error in purity estimation.
Experimental Workflow: Synthesis & Validation
The following workflow visualizes the critical path from raw materials to validated product.
Figure 1: Integrated Synthesis and Validation Workflow for Ethyl p-acetoxybenzoate.
Detailed Protocols
3.1 Synthesis: Acetylation Protocol
-
Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), Toluene (solvent).
-
Procedure:
-
Dissolve Ethyl 4-hydroxybenzoate in toluene.
-
Add acetic anhydride and catalytic pyridine.
-
Reflux at 80-90°C for 2 hours.
-
Workup: Wash with dilute HCl (to remove pyridine), then
(to remove acetic acid), then brine. -
Isolation: Dry over
and concentrate. Purify by bulb-to-bulb distillation or recrystallization (if solid, mp ~30-32°C).[3]
-
3.2 Validation: Saponification Back-Titration (The Core Protocol)
This method relies on the Ester Value principle. We hydrolyze the ester with excess alkali and titrate the remaining alkali.[2][4]
The Stoichiometry Trap:
-
Reaction:
-
Net Consumption: 2 Moles of NaOH per 1 Mole of Product.
Step-by-Step Protocol:
-
Preparation: Weigh accurately ~1.0 g of the synthesized Ethyl p-acetoxybenzoate into a 250 mL round-bottom flask.
-
Saponification: Add exactly 50.0 mL of 0.5 N Ethanolic KOH .
-
Reflux: Attach a condenser and reflux gently for 60 minutes. (Ensure no loss of volatile solvent).
-
Cooling: Cool the flask to room temperature. Rinse the condenser with ~10 mL distilled water into the flask.
-
Titration: Add 3 drops of Phenolphthalein indicator.[5]
-
Back-Titration: Titrate the excess alkali with 0.5 N HCl until the pink color just disappears (endpoint).
-
Blank: Perform a blank determination simultaneously (50.0 mL KOH, refluxed, no sample).
Calculation:
- : Volume of HCl (mL)
- : Normality of HCl
- : Molecular Weight (208.21 g/mol )
- : Weight of sample (g)
-
Factor 2: Accounts for the double ester hydrolysis.
-
Factor 10: Conversion factor for units.
Comparative Analysis: Titration vs. HPLC
Why use titration in the age of HPLC? The choice depends on the development phase.
Performance Data Comparison
| Feature | Saponification Titration | HPLC (UV Detection) |
| Method Type | Absolute (Stoichiometric) | Relative (Requires Reference Std) |
| Specificity | Low (Reacts with any ester/acid) | High (Separates impurities) |
| Precision (RSD) | High (0.1% - 0.3%) | Medium (0.5% - 1.0%) |
| Accuracy | High (if impurities are non-acidic) | High (dependent on standard purity) |
| Cost per Run | < $5 (Reagents only) | > $50 (Column, Solvents, Waste) |
| Throughput | Low (Manual/Semi-auto) | High (Autosampler) |
| Detection Limit | mM range | µM range (Trace analysis) |
Scientific Rationale for Selection
-
Titration (The "Assay" Method): Best for determining the mass balance or "strength" of the bulk material. It confirms that the bulk mass effectively acts as the target molecule. In this specific synthesis, the starting material (Ethyl p-hydroxybenzoate, MW 166) consumes only 1 net equivalent of base (vs 2 for product).
-
Result: If the conversion is incomplete, the titration value will deviate significantly, making it a robust check for acetylation completion.
-
-
HPLC (The "Purity" Method): Best for identifying what the impurities are (e.g., unreacted phenol, solvent residues, side products).
Mechanism & Logic Visualization
The following diagram explains the chemical logic during the back-titration, specifically why the phenol group does not interfere with the final calculation (due to pH shifts).
Figure 2: Stoichiometric Logic of the Double-Ester Hydrolysis Titration.
References
-
Organic Syntheses. "Ethyl 4-acetoxybenzoate Synthesis Protocol." Organic Syntheses, Coll.[3] Vol. 6, p.1019.[3] (Provides physical properties and synthesis routes).
-
Mettler Toledo. "Validation of Titration Methods: Accuracy, Precision, and Robustness."[6] Mettler Toledo Applications Library. (Standard protocol for validating titrimetric assays).[5][6]
-
BenchChem. "Comparative Guide: Titration vs. HPLC for Purity Validation." BenchChem Technical Guides. (Comparison of analytical techniques).
-
PubChem. "Ethyl p-acetoxybenzoate Compound Summary." National Library of Medicine.
-
Metrohm. "Titer Determination and Validation in Potentiometry." Metrohm Application Bulletin AB-206.
Sources
- 1. Ethyl p-acetoxybenzoate | C11H12O4 | CID 2752083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
Spectroscopic Differentiation of Ethyl Acetoxybenzoate Isomers: A Comparative Guide
Executive Summary
Ethyl acetoxybenzoate (C₁₁H₁₂O₄) exists as three constitutional isomers: ortho (ethyl 2-acetoxybenzoate, an aspirin derivative), meta (ethyl 3-acetoxybenzoate), and para (ethyl 4-acetoxybenzoate). Differentiating these isomers is critical in pharmaceutical quality control, particularly for detecting isomeric impurities in the synthesis of salicylates and parabens.
This guide provides a definitive technical comparison of these isomers using Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (
Part 1: Structural Context & Electronic Vectors
To interpret the spectra, one must first understand the competing electronic effects of the substituents on the benzene ring:
-
Ethoxycarbonyl group (-COOEt): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It deshields adjacent protons (shifting them downfield in NMR) and increases the wavenumber of adjacent bonds.
-
Acetoxy group (-OAc): Electron-withdrawing by induction (-I) but electron-donating by resonance (+M). The oxygen atom directly attached to the ring increases electron density at ortho and para positions, shielding those protons.
Diagram 1: Isomer Structures & Electronic Environments
Caption: Structural relationship between isomers highlighting the key symmetry and steric features that drive spectroscopic differences.
Part 2: Experimental Synthesis (Standard Generation)
Before analysis, reference standards are often required. The most reliable synthesis for all three isomers is the acetylation of the corresponding ethyl hydroxybenzoate (ethyl salicylate, ethyl 3-hydroxybenzoate, or ethyl paraben).
Protocol: Acetylation of Ethyl Hydroxybenzoates
Objective: Synthesize analytical standards for spectroscopic comparison.
-
Reagents: Ethyl hydroxybenzoate isomer (1.0 eq), Acetic anhydride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM).
-
Reaction:
-
Dissolve the specific ethyl hydroxybenzoate isomer in dry DCM.
-
Add pyridine (catalyst/base) followed by dropwise addition of acetic anhydride at 0°C.
-
Stir at room temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
-
Workup (Self-Validating Step):
-
Wash with 1M HCl (removes pyridine)
Wash with sat. NaHCO₃ (removes acetic acid) Wash with Brine. -
Validation: The disappearance of the broad -OH stretch (~3300 cm⁻¹) in the IR spectrum of the crude product confirms complete acetylation.
-
-
Purification: Flash column chromatography or recrystallization (isomer dependent).
Part 3: Spectroscopic Comparison
Infrared Spectroscopy (IR)
IR is the "fingerprint" method. While the carbonyl stretches are similar, the Fingerprint Region (600–900 cm⁻¹) provides the most reliable differentiation based on C-H Out-of-Plane (OOP) bending.
| Feature | Ortho (2-isomer) | Meta (3-isomer) | Para (4-isomer) | Mechanistic Cause |
| Ester C=O | ~1720 cm⁻¹ | ~1720 cm⁻¹ | ~1715 cm⁻¹ | Conjugation with the ring lowers frequency; ortho steric twist may reduce conjugation, raising |
| Acetoxy C=O | ~1760–1770 cm⁻¹ | ~1765 cm⁻¹ | ~1760 cm⁻¹ | Phenolic esters appear at higher frequencies than alkyl esters. |
| C-H OOP Bending | 750 cm⁻¹ (Strong) | 690 & 780 cm⁻¹ | 800–850 cm⁻¹ | Diagnostic pattern for substitution: Ortho (1,2), Meta (1,3), Para (1,4). |
Diagnostic Rule:
-
Single strong band ~750 cm⁻¹
Ortho -
Two bands (~690, 780 cm⁻¹)
Meta -
Single strong band >800 cm⁻¹
Para
Nuclear Magnetic Resonance ( H NMR)
Proton NMR is the definitive tool for structural elucidation. The splitting patterns (multiplicity) and coupling constants (
Para Isomer (Ethyl 4-acetoxybenzoate)
-
Symmetry: High (
axis). -
Pattern: AA'BB' system (often appears as two "doublets").
-
Signals:
-
~8.05 ppm (2H, d,
Hz): Protons ortho to the electron-withdrawing ester group (deshielded). -
~7.15 ppm (2H, d,
Hz): Protons ortho to the acetoxy group (shielded by resonance).
-
~8.05 ppm (2H, d,
-
Key Identifier: Two clean doublets with a large ortho coupling constant.
Meta Isomer (Ethyl 3-acetoxybenzoate)
-
Symmetry: None.
-
Pattern: Four distinct aromatic signals (ABCD system).
-
Signals:
-
H-2 (The "Island" Proton): Singlet (or narrow doublet,
Hz) at ~7.8–7.9 ppm. It is flanked by two withdrawing groups but has no ortho neighbors. -
H-6: Doublet (
Hz) at ~7.9 ppm (deshielded by ester). -
H-4: Doublet/Multiplet (
Hz) at ~7.3 ppm (shielded by acetoxy). -
H-5: Triplet (
Hz) at ~7.4–7.5 ppm.
-
-
Key Identifier: The presence of a singlet (H-2) and a triplet (H-5) in the aromatic region.
Ortho Isomer (Ethyl 2-acetoxybenzoate)
-
Symmetry: None.
-
Pattern: Complex ABCD (often overlapping doublets and triplets).
-
Signals:
-
H-6: Doublet (
Hz) at ~8.0 ppm (strongly deshielded by adjacent ester). -
H-3: Doublet (
Hz) at ~7.1 ppm (shielded by acetoxy). -
H-4/H-5: Two triplets/multiplets between 7.3–7.6 ppm.
-
-
Key Identifier: One proton significantly downfield (~8.0 ppm) and a complex pattern of d, d, t, t.
Mass Spectrometry (MS) - Fragmentation Pathways
Electron Ionization (EI) MS reveals the "Ortho Effect," a specific rearrangement mechanism available only to the 2-isomer.
The Ortho Effect (2-isomer specific)
In ethyl 2-acetoxybenzoate, the close proximity of the ester and acetoxy groups allows for a McLafferty-type rearrangement or direct elimination of small molecules (ethanol or ketene) that is geometrically impossible for meta and para isomers.
-
Ortho Pathway:
or . The loss of ethanol (46 Da) is a signature "ortho effect" interaction between the ester ethoxy and the acetoxy carbonyl. -
Meta/Para Pathway: Primarily sequential loss of the alkoxy radical (
) followed by CO elimination. They do not easily eliminate neutral ethanol.
Diagram 2: MS Fragmentation Logic
Caption: Divergent fragmentation pathways. The Ortho isomer undergoes specific rearrangements due to substituent proximity.
Part 4: Decision Matrix & Summary
Table 1: Comparative Data Summary
| Parameter | Ortho (Ethyl 2-acetoxybenzoate) | Meta (Ethyl 3-acetoxybenzoate) | Para (Ethyl 4-acetoxybenzoate) |
| Symmetry ( | Asymmetric (ABCD) | Asymmetric (ABCD) | Symmetric (AA'BB') |
| Key NMR Signal | H-6 doublet (~8.0 ppm) | H-2 Singlet (~7.8 ppm) | Symmetric Doublets |
| IR (OOP Bending) | ~750 cm⁻¹ (Single) | ~690 & 780 cm⁻¹ (Double) | >800 cm⁻¹ (Single) |
| MS Characteristic | Ortho Effect (Loss of EtOH/Ketene) | Standard Fragmentation | Standard Fragmentation |
| Physical State (RT) | Liquid/Low melting solid | Liquid | Solid (Highest MP due to symmetry) |
Diagram 3: Identification Workflow
Caption: Logic flow for identifying the specific isomer based on primary NMR characteristics.
References
-
National Institute of Standards and Technology (NIST). Ethyl 4-ethoxybenzoate (IR Spectrum). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
Organic Syntheses. Ethyl 4-acetoxybenzoate Synthesis Protocol. Org.[2][3][4] Synth. 1977, 57, 12. Available at: [Link]
-
Todua, N. G., & Mikaia, A. I. (2016).[5] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94.[5] Available at: [Link]
-
PubChem. Ethyl 2-acetoxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Reich, H. J. Proton NMR: Spin-Spin Splitting. University of Wisconsin-Madison. Available at: [Link]
Sources
- 1. Benzoic acid, 4-ethoxy-, ethyl ester [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. ethyl 3-acetoxyhexanoate, 21188-61-4 [thegoodscentscompany.com]
- 4. quora.com [quora.com]
- 5. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ethyl p-Acetoxybenzoate and Other Acetylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, acetylation stands as a cornerstone transformation, pivotal for the protection of functional groups, the synthesis of active pharmaceutical ingredients, and the development of novel materials. The choice of an acetylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall process viability. While traditional reagents such as acetyl chloride and acetic anhydride are widely employed, alternative agents like ethyl p-acetoxybenzoate are emerging as valuable tools in the synthetic chemist's arsenal. This guide provides an in-depth, objective comparison of the reactivity of ethyl p-acetoxybenzoate with other commonly used acetylating agents, supported by experimental data and mechanistic insights to inform your selection process.
The Spectrum of Acetylating Agents: A Reactivity Overview
The efficacy of an acetylating agent is fundamentally linked to the electrophilicity of the carbonyl carbon and the stability of the leaving group. This principle governs the generally accepted reactivity hierarchy:
Acyl Chlorides > Acid Anhydrides > Esters > Carboxylic Acids
-
Acetyl chloride , with its highly polarized carbon-chlorine bond and the excellent leaving group ability of the chloride ion, is the most reactive of the common acetylating agents. It readily acetylates a wide range of nucleophiles, including alcohols, phenols, and amines, often without the need for a catalyst.[1][2] However, this high reactivity can be a double-edged sword, leading to poor selectivity in polyfunctional molecules and the generation of corrosive hydrochloric acid (HCl) as a byproduct.[1]
-
Acetic anhydride is a less reactive and therefore more selective acetylating agent than acetyl chloride.[2] Its byproduct, acetic acid, is less corrosive than HCl, making it a more practical choice in many applications.[2] However, acetylation with acetic anhydride often requires heating or the use of a catalyst to achieve reasonable reaction rates.[1]
-
Ethyl p-acetoxybenzoate and other aryl acetates represent a class of milder acetylating agents. Their reactivity stems from the ability of the phenoxide ion to act as a leaving group. The electronic nature of the substituents on the aromatic ring can modulate this reactivity; electron-withdrawing groups enhance the leaving group ability of the phenoxide, thereby increasing the acetylating strength of the ester.[1][3] Acetylation using aryl acetates typically proceeds via a transesterification or transacetylation mechanism, which often requires catalytic activation.[4][5]
Mechanistic Considerations: The "Why" Behind the Reactivity
The choice of an acetylating agent dictates the reaction mechanism and, consequently, the optimal conditions.
-
Nucleophilic Acyl Substitution (for Acetyl Chloride and Acetic Anhydride): The reaction proceeds through a direct nucleophilic attack on the highly electrophilic carbonyl carbon, followed by the elimination of the leaving group (chloride or acetate). The high reactivity of acetyl chloride allows this to occur rapidly, even at low temperatures.[1] Acetic anhydride generally requires activation by a base (e.g., pyridine, DMAP) or an acid to enhance the electrophilicity of the carbonyl group.
-
Transesterification/Transacetylation (for Ethyl p-Acetoxybenzoate): The acetylation of a substrate (e.g., an alcohol) with ethyl p-acetoxybenzoate is an equilibrium-driven process. The reaction is typically catalyzed by an acid or a base to activate either the ester or the nucleophile.[4][5] Lewis acids can coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity.[6] Bases can deprotonate the nucleophile, increasing its nucleophilicity. The equilibrium can be shifted towards the product by removing one of the products (e.g., the phenol byproduct) or by using a large excess of the acetylating agent.
Comparative Performance Data
The following table summarizes the performance of ethyl p-acetoxybenzoate in comparison with acetyl chloride and acetic anhydride for the acetylation of a model primary alcohol, benzyl alcohol.
| Acetylating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Byproduct | Key Advantages | Key Disadvantages |
| Ethyl p-Acetoxybenzoate | Lewis Acid (e.g., ZnCl₂) | Room Temperature - Reflux | Several hours | Moderate to High | p-Hydroxybenzoic acid ethyl ester | Milder, more selective, less corrosive byproduct | Requires catalyst, longer reaction times, equilibrium considerations |
| Acetyl Chloride | None or mild base (e.g., pyridine) | 0 - Room Temperature | < 1 hour | Very High | HCl | High reactivity, fast reaction | Poor selectivity, corrosive byproduct, moisture sensitive |
| Acetic Anhydride | Base (e.g., DMAP) or Acid | Room Temperature - Reflux | 1 - 24 hours | High | Acetic Acid | Good reactivity and selectivity, less corrosive byproduct than acetyl chloride | Often requires catalyst and/or heat |
Note: Reaction conditions and yields are representative and can vary depending on the specific substrate and catalyst used.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed experimental protocols for the acetylation of benzyl alcohol with each of the three agents are presented below.
Protocol 1: Acetylation of Benzyl Alcohol using Ethyl p-Acetoxybenzoate with a Lewis Acid Catalyst
This protocol illustrates a typical transesterification approach for acetylation. The Lewis acid catalyst activates the ester, making it more susceptible to nucleophilic attack by the alcohol.
Materials:
-
Benzyl alcohol
-
Ethyl p-acetoxybenzoate
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add anhydrous zinc chloride (0.1 eq) to the solution and stir until it dissolves.
-
Add ethyl p-acetoxybenzoate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain benzyl acetate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and catalyst is crucial to prevent the hydrolysis of the ester and the deactivation of the Lewis acid catalyst.
-
Lewis Acid Catalyst: Zinc chloride is a mild Lewis acid that effectively activates the carbonyl group of the ester towards nucleophilic attack.
-
Excess Acetylating Agent: Using a slight excess of ethyl p-acetoxybenzoate helps to drive the equilibrium towards the product side.
-
Aqueous Workup: The sodium bicarbonate wash neutralizes the Lewis acid catalyst and any acidic byproducts.
Protocol 2: Acetylation of Benzyl Alcohol using Acetyl Chloride
This protocol highlights the high reactivity of acetyl chloride, which allows for a rapid and uncatalyzed reaction.
Materials:
-
Benzyl alcohol
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine or Pyridine (optional, as a base to scavenge HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. If desired, triethylamine or pyridine (1.1 eq) can be added to neutralize the generated HCl.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain benzyl acetate.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Acetyl chloride is highly sensitive to moisture and will readily hydrolyze.
-
Low Temperature Addition: The reaction is highly exothermic, and dropwise addition at 0 °C helps to control the reaction rate and prevent side reactions.
-
Optional Base: The use of a non-nucleophilic base like triethylamine or pyridine can prevent the accumulation of corrosive HCl and drive the reaction to completion.
Protocol 3: Acetylation of Benzyl Alcohol using Acetic Anhydride with a DMAP Catalyst
This protocol demonstrates a common method for acetylation using the less reactive acetic anhydride, where a nucleophilic catalyst is employed to increase the reaction rate.
Materials:
-
Benzyl alcohol
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add acetic anhydride (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require several hours to reach completion.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain benzyl acetate.
Causality Behind Experimental Choices:
-
DMAP as a Catalyst: DMAP is a highly effective nucleophilic catalyst that reacts with acetic anhydride to form a more reactive acetylpyridinium intermediate, which is then attacked by the alcohol.
-
Excess Acetic Anhydride: A larger excess of acetic anhydride is often used compared to acetyl chloride to compensate for its lower reactivity and to drive the reaction to completion.
Visualization of Reactivity and Experimental Workflow
Caption: Relative reactivity of common acetylating agents.
Caption: General experimental workflow for an acetylation reaction.
Conclusion: Selecting the Optimal Acetylating Agent
The choice of an acetylating agent is a nuanced decision that requires careful consideration of substrate reactivity, desired selectivity, and practical process parameters.
-
For high-yielding, rapid acetylations of robust substrates where selectivity is not a primary concern, acetyl chloride remains a powerful choice due to its inherent high reactivity.[1][2]
-
Acetic anhydride offers a more moderate and controllable alternative, providing a good balance of reactivity and selectivity, making it a workhorse in many synthetic applications.[2]
-
Ethyl p-acetoxybenzoate emerges as a valuable reagent for the mild and selective acetylation of sensitive substrates. Its lower reactivity, which necessitates catalytic activation, allows for greater control over the reaction. The choice of catalyst can be tuned to achieve the desired level of reactivity and selectivity. While reaction times may be longer, the benefits of milder conditions and less corrosive byproducts can be significant, particularly in the context of complex molecule synthesis and green chemistry principles.
By understanding the relative reactivities, mechanistic underpinnings, and practical considerations associated with each class of acetylating agent, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and precision.
References
Sources
- 1. osti.gov [osti.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Selective acetylation of primary alcohols by ethyl acetate [academia.edu]
- 5. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationships of Benzoic Acid Esters in Drug Design
Executive Summary
This guide provides a technical analysis of Benzoic Acid Esters (e.g., Procaine, Tetracaine, Benzocaine), the foundational class of local anesthetics. While historically significant, their clinical utility is often weighed against their instability and allergenic potential compared to Amino-Amides (e.g., Lidocaine). This document dissects the Structure-Activity Relationship (SAR) governing their potency and stability, providing experimental frameworks for evaluating these parameters in drug discovery.
The Pharmacophore: Anatomy of a Benzoate Ester
The efficacy of benzoic acid esters relies on a precise tripartite structure. Altering any domain shifts the delicate balance between lipophilicity (potency) and hydrolytic stability (duration/toxicity) .
The Tripartite Structure[1]
-
Lipophilic Domain (Aromatic Ring):
-
SAR Rule: Lipophilicity determines the ability to penetrate the neuronal sheath and membrane.
-
Substituent Effect: Electron-donating groups (EDGs) like -NH2 or -OR at the para position increase the electron density of the carbonyl oxygen via resonance. This strengthens the ester bond (increasing stability) and enhances receptor binding.
-
Intermediate Linker (Ester Chain):
-
Core: An ester linkage (-COO-) separating the ring and amine by 1–3 carbons.
-
SAR Rule: This is the "Achilles' heel." Esters are prone to rapid hydrolysis by plasma pseudocholinesterase.[5]
-
Design Trade-off: While esters reduce systemic toxicity (rapid clearance), they produce para-aminobenzoic acid (PABA), a common allergen.[5]
-
-
Hydrophilic Domain (Terminal Amine):
-
Core: Usually a tertiary amine (e.g., diethylamine).
-
SAR Rule: Controls ionization. The drug must be non-ionized (lipophilic) to cross the membrane but ionized (protonated) to block the intracellular Na+ channel.
-
Exception: Benzocaine lacks this tail, rendering it permanently non-ionized and suitable only for topical surface anesthesia.
-
Comparative Analysis: Esters vs. Amide Alternatives[6][7][8][9][10]
The following table contrasts the physicochemical profiles of key benzoate esters against Lidocaine (the amide gold standard).
Table 1: Physicochemical & Pharmacological Comparison
| Feature | Procaine (Prototype Ester) | Tetracaine (Optimized Ester) | Benzocaine (Atypical Ester) | Lidocaine (Amide Alternative) |
| Structure | Diethylaminoethyl p-aminobenzoate | p-butylaminobenzoic acid ester | Ethyl p-aminobenzoate | Amino-amide |
| Lipophilicity | Low | High (due to N-butyl group) | Moderate | Moderate |
| Relative Potency | 1 (Reference) | 16 – 50x | Low (Surface only) | 4x |
| Metabolism | Rapid (Plasma Cholinesterase) | Slow (Plasma Cholinesterase) | Rapid | Hepatic (CYP450) |
| Half-Life | < 1 min | ~5–10 min | N/A (Topical) | ~90 min |
| Metabolite | PABA (Allergenic) | PABA (Allergenic) | PABA | Xylidide (Non-allergenic) |
| pKa | 8.9 | 8.5 | 2.5 (Very weak base) | 7.9 |
Technical Insight: Why is Tetracaine so potent?
The addition of a butyl group to the aromatic amine of procaine (creating tetracaine) dramatically increases lipophilicity.[4] This allows a higher concentration of the drug to partition into the neuronal membrane, creating a "reservoir" effect that enhances both potency and duration of action, despite the inherent instability of the ester link.
Visualization: SAR & Metabolic Pathways
The following diagram illustrates the decision logic for optimizing a benzoate ester and contrasts its metabolic fate with amides.
Figure 1: SAR optimization logic and metabolic divergence between ester and amide anesthetics.
Experimental Protocols for Validation
To objectively compare a new benzoate ester derivative against standards, the following self-validating protocols are required.
Experiment A: Voltage-Clamp Electrophysiology (Potency)
Objective: Determine the IC50 for Na+ channel inhibition (Mechanism of Action).
Methodology:
-
Preparation: Use HEK293 cells stably expressing NaV1.7 or isolated Rat Dorsal Root Ganglion (DRG) neurons.
-
Setup: Whole-cell patch-clamp configuration.
-
Pipette Solution: CsF-based (to block K+ currents).
-
Bath Solution: Standard Tyrode’s solution.
-
-
Protocol:
-
Holding Potential: -100 mV (Resting state).
-
Pulse: Depolarize to 0 mV for 20 ms to elicit peak Na+ current (
). -
Perfusion: Apply test compound (e.g., Procaine derivative) for 2 minutes.
-
Test Pulse: Repeat depolarization to measure residual current (
).
-
-
Data Analysis:
-
Calculate Fractional Inhibition:
. -
Plot Concentration-Response curve to derive IC50.
-
-
Validation Check: Use Tetrodotoxin (TTX) (100 nM) as a positive control to confirm Na+ current identity.
Experiment B: Plasma Hydrolysis Kinetics (Stability)
Objective: Quantify metabolic stability and half-life (
Methodology:
-
Incubation: Mix test compound (10 µM) with pooled human plasma at 37°C.
-
Sampling: Aliquot samples at t = 0, 1, 5, 10, 30, and 60 minutes.
-
Quenching: Immediately stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope yields . -
Causality Check: If
is < 1 min, the ester is likely too unstable for systemic duration, confirming the "Procaine-like" profile.
Synthesis Strategy: Testing the Ring Substituents
To verify the electronic effects on the aromatic ring, the following synthetic workflow is recommended:
Figure 2: General synthetic pathway for procaine/benzocaine analogs.
Note on Step 2: The reduction of the nitro group to an amine is critical. The amine acts as an electron-donating group (EDG). If you skip this or use an electron-withdrawing group (like -NO2), the resulting ester will hydrolyze significantly faster due to the destabilization of the carbonyl carbon.
References
-
Katzung, B. G. (2024). Basic & Clinical Pharmacology. McGraw Hill. Link
-
Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology. Link
-
Ruetsch, Y. A., et al. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current Topics in Medicinal Chemistry. Link
-
Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress. Link
-
Foye, W. O. (2019). Foye's Principles of Medicinal Chemistry. Wolters Kluwer. Link
Sources
alternative synthetic routes to Ethyl p-acetoxybenzoate
A Comparative Guide to Alternative Synthetic Routes for Ethyl p-acetoxybenzoate
Introduction
Ethyl p-acetoxybenzoate is a valuable compound in organic synthesis, often serving as an intermediate in the production of pharmaceuticals, liquid crystals, and other specialty chemicals. Its synthesis involves two key transformations: the esterification of a carboxylic acid and the acetylation of a phenolic hydroxyl group. The sequence and methodology of these steps define the synthetic route, significantly impacting overall efficiency, cost, scalability, and environmental footprint.
This guide provides an in-depth comparison of the primary synthetic pathways to Ethyl p-acetoxybenzoate. We will dissect each route, explaining the chemical principles behind experimental choices, providing detailed protocols, and presenting comparative data to guide researchers and process chemists in selecting the optimal strategy for their specific needs.
Route A: The Classical Two-Step Pathway: Esterification Followed by Acetylation
This is arguably the most conventional and widely practiced approach, starting from the readily available 4-hydroxybenzoic acid. The strategy involves first protecting the carboxylic acid via esterification with ethanol, followed by acetylation of the phenolic hydroxyl group.
Mechanism & Scientific Rationale
The initial step is a Fischer-Speier esterification.[1] This is an acid-catalyzed nucleophilic acyl substitution where ethanol acts as the nucleophile attacking the protonated carbonyl carbon of 4-hydroxybenzoic acid. The reaction is reversible, and to drive it towards the product, excess ethanol is typically used, and the water formed is often removed. The choice of acid catalyst is critical. While strong mineral acids like H₂SO₄ are effective, they pose challenges related to equipment corrosion and difficult separation.[2] Modern approaches favor solid acid catalysts, which are easily recoverable, reusable, and more environmentally benign.[3][4]
The second step is a straightforward acetylation of the phenol group on the synthesized Ethyl 4-hydroxybenzoate. Acetic anhydride is a common and efficient acetylating agent for this purpose.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxybenzoate (Solid Acid Catalyst Method)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or a setup for azeotropic removal of water), combine 4-hydroxybenzoic acid (1.0 eq), absolute ethanol (5-9 eq), and a solid superacid catalyst such as WO₃/B₂O₃-ZrO₂ (approx. 10-15% by weight of the acid).[3]
-
Reaction Execution: Heat the mixture to reflux (typically 75-85°C).[3] Water generated during the reaction will be removed azeotropically with ethanol, driving the equilibrium towards the ester product.
-
Monitoring & Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion (typically 3-4 hours)[3], cool the mixture and recover the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Purification: Remove the excess ethanol from the filtrate by rotary evaporation to yield the crude Ethyl 4-hydroxybenzoate. Further purification can be achieved by recrystallization or column chromatography if necessary.
Step 2: Synthesis of Ethyl p-acetoxybenzoate
-
Reaction Setup: Dissolve the Ethyl 4-hydroxybenzoate (1.0 eq) from the previous step in a suitable solvent like pyridine or use it neat.
-
Reaction Execution: Add acetic anhydride (1.1-1.5 eq) dropwise to the solution, maintaining a cool temperature with an ice bath initially if the reaction is exothermic. Once the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up & Purification: Pour the reaction mixture into cold water to hydrolyze any excess acetic anhydride. If an acidic workup is needed, carefully add dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl p-acetoxybenzoate.
Workflow Diagram
Caption: Workflow for Route A: Esterification followed by Acetylation.
Route B: The Alternative Two-Step Pathway: Acetylation Followed by Esterification
This route reverses the order of operations, starting with the acetylation of 4-hydroxybenzoic acid to form 4-acetoxybenzoic acid, which is then esterified. This approach is particularly noteworthy for its use of highly efficient, though specialized, reagents in the esterification step.
Mechanism & Scientific Rationale
The initial acetylation of 4-hydroxybenzoic acid is a standard procedure. The subsequent esterification of 4-acetoxybenzoic acid presents a challenge for traditional Fischer esterification due to the potential for hydrolysis of the acetyl group under strong acid and heating. To circumvent this, a milder, more powerful alkylating agent is required.
The procedure detailed in Organic Syntheses utilizes triethyloxonium tetrafluoroborate (Meerwein's salt).[5] This is a potent electrophilic ethylating agent. The reaction proceeds via an SN2 mechanism where the carboxylate anion of 4-acetoxybenzoic acid acts as the nucleophile, attacking the ethyl group of the oxonium salt. A non-nucleophilic base, diisopropylethylamine (Hünig's base), is used to deprotonate the carboxylic acid without competing in the alkylation. This method avoids harsh acidic conditions and high temperatures, preserving the acetoxy group and leading to very high yields.[5]
Experimental Protocol
Step 1: Synthesis of 4-Acetoxybenzoic Acid
-
This precursor can be prepared by reacting 4-hydroxybenzoic acid with acetic anhydride, often with a catalytic amount of acid or base.[5]
Step 2: Synthesis of Ethyl p-acetoxybenzoate (via Oxonium Salt) [5]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, charge triethyloxonium tetrafluoroborate (1.1 eq), dichloromethane (as solvent), and 4-acetoxybenzoic acid (1.0 eq).
-
Reaction Execution: Add a magnetic stir bar and stir the solution while introducing diisopropylethylamine (1.1 eq) via syringe. Stopper the flask and continue stirring at room temperature for 16-24 hours.
-
Work-up: Quench the reaction by extracting the mixture sequentially with 1 N HCl, 1 N potassium hydrogen carbonate, and saturated aqueous sodium chloride.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate on a rotary evaporator. The residue can be purified by bulb-to-bulb distillation to afford Ethyl p-acetoxybenzoate as a colorless liquid.[5]
Workflow Diagram
Caption: Workflow for Route B: Acetylation followed by Esterification.
Route C: Emerging & Greener Alternatives: Biocatalysis
The principles of green chemistry encourage the use of catalysts over stoichiometric reagents and the use of milder, safer reaction conditions.[6] Biocatalysis, the use of enzymes to perform chemical transformations, excels in this regard.
Mechanism & Scientific Rationale
Lipases are a class of enzymes that are exceptionally effective at catalyzing esterification and transesterification reactions under mild, often solvent-free conditions.[7] For the synthesis of Ethyl p-acetoxybenzoate, a two-step or a one-pot, two-enzyme system could be envisioned.
-
Esterification: A lipase could catalyze the esterification of 4-hydroxybenzoic acid with ethanol. The enzyme's active site would activate the carboxylic acid, facilitating the nucleophilic attack by ethanol.
-
Acetylation: Another lipase could then catalyze the acetylation of the resulting Ethyl 4-hydroxybenzoate using a mild acetyl donor like ethyl acetate (transesterification).
The primary advantages of this approach are the extremely mild reaction conditions (often near room temperature), high selectivity (reducing byproduct formation), and the biodegradable nature of the catalyst. This avoids the use of harsh acids, corrosive reagents, and high energy inputs.[8]
Hypothetical Experimental Protocol (Lipase-Catalyzed)
-
Reaction Setup: In a flask, combine 4-hydroxybenzoic acid (1.0 eq), ethanol (1.5-3.0 eq), and an immobilized lipase (e.g., Novozym 435). A minimal amount of a suitable organic solvent or solvent-free conditions can be used.
-
Esterification Step: Allow the mixture to incubate at a slightly elevated temperature (e.g., 40-60°C) with gentle agitation. Monitor for the formation of Ethyl 4-hydroxybenzoate.
-
Acetylation Step: Once the first step is complete, add an acetyl donor (e.g., ethyl acetate) and potentially a second lipase optimized for this transformation. Continue incubation until the final product is formed.
-
Work-up & Purification: The immobilized enzyme can be simply filtered off and reused. The solvent and excess reagents can be removed by evaporation, leaving the product which may require minimal purification.
Workflow Diagram
Caption: Hypothetical workflow for Route C: Biocatalytic Synthesis.
Comparative Analysis
To provide an objective comparison, the key performance indicators for each route are summarized below. The data represents typical outcomes based on cited literature.
| Parameter | Route A (Classical) | Route B (Alternative) | Route C (Biocatalytic) |
| Starting Material | 4-Hydroxybenzoic Acid | 4-Hydroxybenzoic Acid | 4-Hydroxybenzoic Acid |
| Overall Yield | Good (~80-90%) | Excellent (85-95%)[5] | Potentially Very High (>90%) |
| Key Reagents | Solid Acid Catalyst, Acetic Anhydride | Acetic Anhydride, Triethyloxonium Salt | Immobilized Lipases |
| Reaction Conditions | Reflux (75-85°C) | Room Temperature | Mild (30-60°C) |
| Reagent Hazards | Moderate (Corrosive acids if not solid) | High (Oxonium salt is moisture sensitive) | Low |
| Cost | Low to Moderate | High (Oxonium salt is expensive) | Moderate (Enzyme cost offset by reuse) |
| Environmental Impact | Moderate (Improved with solid catalysts) | High (Halogenated solvents, specialized reagents) | Very Low ("Green") |
| Scalability | Excellent | Good (Cost is a factor) | Good (Requires bioreactor setup) |
Conclusion and Recommendations
The choice of synthetic route to Ethyl p-acetoxybenzoate is a trade-off between yield, cost, safety, and environmental impact.
-
Route A (Classical: Esterification -> Acetylation) stands as the most balanced and industrially viable method. Its use of robust, inexpensive starting materials and the option to employ recoverable solid acid catalysts make it highly scalable and cost-effective. It represents the workhorse method for large-scale production.
-
Route B (Alternative: Acetylation -> Esterification) offers the highest reported yield and proceeds under mild conditions for the final step.[5] However, the high cost and handling requirements of triethyloxonium tetrafluoroborate make it best suited for small-scale laboratory synthesis where maximizing yield from a valuable precursor is the primary goal.
-
Route C (Biocatalytic) represents the future of sustainable chemical synthesis. While requiring initial process development, its advantages are significant: unparalleled mildness, low energy consumption, minimal waste generation, and high product purity.[7][8] This route is ideal for applications in the cosmetics and pharmaceutical industries where "natural" or "green" production processes are highly valued.
Ultimately, the optimal path depends on the specific priorities of the researcher or organization, balancing the classic tenets of chemical efficiency with the growing imperative for sustainable and safe manufacturing.
References
-
Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1988). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Organic Syntheses, 67, 174. doi:10.15227/orgsyn.067.0174. Available at: [Link]
- Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
Academia.edu. (n.d.). One-Pot Synthesis of ....... Retrieved from [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]
-
WJPMR. (2023). SYNTHESIS OF ORGANIC COMPOUNDS BY GREEN CHEMISTRY APPROACH. Retrieved from [Link]
-
University of Toronto. (n.d.). Green Chemistry - Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Cha, C. J., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(10), 4403-4408. Available at: [Link]
-
McElvain, S. M., & Weber, K. H. (1941). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses, 21, 12. doi:10.15227/orgsyn.021.0012. Available at: [Link]
-
Adke, P., & Kulkarni, S. (2022). Enzyme catalyzed synthesis of cosmetic esters and its intensification: A review. Journal of Industrial and Engineering Chemistry, 112, 54-71. Available at: [Link]
- Google Patents. (2015). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
Der Pharma Chemica. (n.d.). PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved from [Link]
-
Aqar, D. Y. (2018). Modelling and Optimization of Conventional and Unconventional Batch Reactive Distillation Processes [Thesis]. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemicals from ethanol--The ethyl acetate one-pot synthesis. Retrieved from [Link]
-
Schmid, A., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-113. Available at: [Link]
-
Ascham, A., et al. (2025). Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA. RSC Chemical Biology. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Ethyl p-Acetoxybenzoate Synthesis: A Cost-Benefit Analysis
Introduction
Ethyl p-acetoxybenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring both an ester and an acetyl group, makes it a versatile building block. However, the lability of the acetoxy group presents a unique challenge, as it may not withstand the harsh conditions of certain traditional synthesis methods.
This guide provides an in-depth, comparative analysis of three distinct synthesis routes for Ethyl p-acetoxybenzoate. We will move beyond simple protocols to explore the underlying chemical principles, offering a rigorous cost-benefit analysis tailored for researchers, scientists, and drug development professionals. Our objective is to equip you with the necessary data and insights to select the most appropriate method based on your specific priorities, whether they be yield, purity, cost, safety, or environmental impact.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and use of inexpensive starting materials. The reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Principle and Mechanism
This reaction is an acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds in several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (typically sulfuric acid) protonates the carbonyl oxygen of 4-acetoxybenzoic acid, rendering the carbonyl carbon more electrophilic.[1]
-
Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, reforming the carbonyl group.
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final ester product, Ethyl p-acetoxybenzoate.
Because all steps are reversible, the reaction is driven to completion by applying Le Châtelier's principle, typically by using a large excess of the alcohol (ethanol) or by removing water as it is formed.[2][3]
Experimental Protocol: Fischer Esterification
-
Combine 4-acetoxybenzoic acid (1.0 eq) and anhydrous ethanol (10-20 eq) in a round-bottom flask.
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.[4][5]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product via vacuum distillation or column chromatography.
Cost-Benefit Analysis
-
Reagent Cost: Very low. 4-acetoxybenzoic acid, ethanol, and sulfuric acid are all inexpensive, commodity chemicals.
-
Yield & Purity: Moderate to good yields (65-85%) are achievable, but dependent on effectively shifting the equilibrium. Purity after workup can be moderate, often requiring significant purification. A key risk is the potential hydrolysis of the acetoxy group under prolonged exposure to the strong acid and heat, which can reduce the final yield of the desired product.
-
Time & Energy: The reaction requires several hours at reflux, leading to moderate energy consumption.
-
Safety & Environment: Involves corrosive concentrated sulfuric acid. The use of excess ethanol and organic solvents for extraction contributes to waste generation. The atom economy is suboptimal due to the formation of water as a byproduct.[7]
Method 2: Schotten-Baumann Reaction
The Schotten-Baumann reaction offers a more reactive approach by utilizing an acyl chloride instead of a carboxylic acid. This method is often faster and proceeds under milder conditions than Fischer esterification.
Principle and Mechanism
This reaction is a nucleophilic acyl substitution at the highly electrophilic acyl chloride carbon. It is typically performed in the presence of a base to neutralize the HCl byproduct.[8][9]
-
Nucleophilic Attack: The alcohol (ethanol) attacks the carbonyl carbon of 4-acetoxybenzoyl chloride, forming a tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling a chloride ion and forming a protonated ester.
-
Deprotonation: A base (e.g., pyridine or triethylamine) deprotonates the intermediate, yielding the final ester and a salt (e.g., pyridinium chloride).[10][11]
The reaction is generally irreversible due to the formation of the stable chloride salt.
Experimental Protocol: Schotten-Baumann Reaction
-
Dissolve 4-acetoxybenzoyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a flask equipped with a dropping funnel and nitrogen inlet.
-
Add a base such as pyridine or triethylamine (1.1 eq).
-
Cool the mixture in an ice bath (0°C).
-
Add ethanol (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. Purification is often simpler than with the Fischer method.
Cost-Benefit Analysis
-
Reagent Cost: Moderate. The primary cost driver is the starting material, 4-acetoxybenzoyl chloride, which must be prepared from 4-acetoxybenzoic acid (e.g., using thionyl chloride), adding an extra step and cost. Bases like pyridine and anhydrous solvents also add to the expense.
-
Yield & Purity: Generally high yields (>90%) and good purity are achieved due to the high reactivity of the acyl chloride and the irreversible nature of the reaction.
-
Time & Energy: The reaction is significantly faster than Fischer esterification and often proceeds at room temperature, leading to low energy consumption.
-
Safety & Environment: 4-acetoxybenzoyl chloride is moisture-sensitive and corrosive. Thionyl chloride, used in its preparation, is highly toxic and corrosive. The use of chlorinated solvents and organic bases presents environmental and safety concerns.
Method 3: Esterification via Triethyloxonium Tetrafluoroborate
This method represents a milder, highly efficient alternative, particularly suited for substrates with sensitive functional groups. It avoids the harsh acidic or basic conditions of the previous methods.
Principle and Mechanism
This is an Sₙ2-type reaction. The powerful alkylating agent, triethyloxonium tetrafluoroborate, directly ethylates the carboxylate anion of 4-acetoxybenzoic acid.
-
Deprotonation: A non-nucleophilic base, such as diisopropylethylamine (Hünig's base), deprotonates the carboxylic acid to form a carboxylate anion.
-
Alkylation: The carboxylate anion acts as a nucleophile and attacks the ethyl group of the triethyloxonium salt in an Sₙ2 reaction, displacing diethyl ether as a leaving group and forming the final ester product.[12]
This method is highly effective because the oxonium salt is a very potent ethylating agent. The reaction is essentially irreversible and proceeds cleanly under mild, neutral conditions.[12]
Experimental Protocol: Triethyloxonium Salt Alkylation
This protocol is adapted from Organic Syntheses, a highly reliable and peer-reviewed source.[12]
-
Charge a round-bottomed flask with triethyloxonium tetrafluoroborate (1.1 eq), 4-acetoxybenzoic acid (1.0 eq), and dichloromethane (approx. 7.5 mL per gram of acid).
-
With magnetic stirring, introduce diisopropylethylamine (1.1 eq) via syringe.
-
Stopper the flask and stir at room temperature for 16–24 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with 1 N hydrochloric acid (3x), followed by 1 N potassium hydrogen carbonate (3x), and finally with saturated sodium chloride solution.
-
Dry the organic solution over sodium sulfate, filter, and concentrate on a rotary evaporator.
-
Purify the residue by bulb-to-bulb distillation (e.g., Kugelrohr) to provide ethyl 4-acetoxybenzoate as a colorless liquid.
Cost-Benefit Analysis
-
Reagent Cost: High. Triethyloxonium tetrafluoroborate is a specialty reagent and is significantly more expensive than the bulk chemicals used in the other methods. Diisopropylethylamine is also moderately expensive.
-
Yield & Purity: Excellent. This method provides very high yields (85–95%) and exceptional purity (>99% by GC analysis), often requiring minimal purification beyond an extractive workup and distillation.[12] It is particularly advantageous as it preserves the labile acetoxy group.[12]
-
Time & Energy: While the reaction time is long (16-24 hours), it proceeds at room temperature, requiring no energy input for heating.
-
Safety & Environment: Dichloromethane is a regulated and potentially harmful solvent. Oxonium salts are moisture-sensitive. However, the reaction avoids strong acids and corrosive reagents like thionyl chloride.
Emerging Alternative: Microwave-Assisted Synthesis
Principle
Microwave irradiation efficiently heats polar molecules (like ethanol) through dipolar polarization, leading to rapid and uniform heating of the reaction mixture.[15] This can significantly reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[14][16] For instance, the synthesis of ethyl benzoate using a microwave and an expandable graphite catalyst was completed in 1.5 hours with an 80.1% yield.[17]
Projected Cost-Benefit Analysis
-
Reagent Cost: Low. Similar to conventional Fischer esterification.
-
Yield & Purity: Potentially higher yields than conventional heating due to reduced side reactions and shorter reaction times.
-
Time & Energy: Excellent. Reaction times are typically reduced to minutes instead of hours, resulting in significant energy savings.[18][19]
-
Safety & Environment: This is a key advantage. The dramatic reduction in reaction time and potential to use less solvent or greener catalysts aligns well with the principles of green chemistry.[20][21][22]
Visualizing the Workflows
To better compare the practical steps involved in each primary method, the following workflow diagrams have been generated.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for the Schotten-Baumann Reaction.
Caption: Workflow for Oxonium Salt Alkylation.
Comparative Data Summary
| Metric | Fischer Esterification | Schotten-Baumann Reaction | Oxonium Salt Alkylation | Microwave-Assisted (Projected) |
| Typical Yield | 65-85% | >90% | 85-95%[12] | >80% |
| Purity | Moderate | Good to High | Excellent (>99%)[12] | Good to High |
| Reaction Time | 4-6 hours | 1-3 hours | 16-24 hours | < 2 hours[17] |
| Energy Input | Moderate (Reflux) | Low (Room Temp) | None (Room Temp) | Low (Short duration) |
| Reagent Cost | Low | Moderate | High | Low |
| Key Advantage | Low cost, simple | Fast, high yield | Mild conditions, excellent purity | Very fast, energy efficient |
| Key Drawback | Risk of hydrolysis, moderate purity | Corrosive acyl chloride | Expensive reagent, long time | Requires specialized equipment |
| Green Chemistry | Poor | Poor | Fair (avoids heat/strong acid) | Excellent |
Conclusion and Recommendations
The optimal synthesis route for Ethyl p-acetoxybenzoate is not universal but depends entirely on the specific constraints and goals of the project.
-
For Large-Scale, Cost-Driven Synthesis: Fischer Esterification remains a viable option if the potential for slightly lower yields and more extensive purification is acceptable. Its use of cheap, readily available materials makes it attractive economically.
-
For Rapid Synthesis with High Throughput: The Schotten-Baumann approach is superior when speed and a high, reliable yield are paramount, provided the higher cost of the acyl chloride and the associated safety considerations are manageable.
-
For High-Purity, Sensitive Substrates: The Oxonium Salt Alkylation method is the undisputed choice when the final product's purity is critical and when dealing with sensitive substrates that cannot tolerate harsh conditions.[12] Despite its high reagent cost and long reaction time, it delivers a product of exceptional quality with minimal purification, making it ideal for the final steps in synthesizing high-value molecules.
-
For Future-Focused, Sustainable Development: Microwave-Assisted Synthesis represents the most promising path forward. It combines the low reagent cost of Fischer esterification with speed, energy efficiency, and a significantly improved environmental profile.[7][22] Laboratories equipped for process optimization and green chemistry should strongly consider developing a microwave-assisted protocol for this transformation.
By carefully weighing these factors, researchers can make an informed decision that balances economic reality with scientific excellence and environmental responsibility.
References
-
Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (2020, August 01). Schotten–Baumann reaction. Retrieved from [Link]
-
Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
ChemTalk. (2023, February 09). What is Fischer Esterification?. Retrieved from [Link]
-
Alqadisiyah Journal of Medical and Applied Sciences. (2024, September 14). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]
-
MDPI. (n.d.). Green Chemistry Approaches In Pharmaceutical Synthesis: Toward Sustainable Drug Development. Retrieved from [Link]
-
Athabasca University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2017). Practical approach to green chemistry. Retrieved from [Link]
-
MDPI. (2025, June 17). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]
-
Course Hero. (n.d.). REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl benzoate. Retrieved from [Link]
-
CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Retrieved from [Link]
-
International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]
-
Journal of Drug Discovery and Health Sciences. (2024, December 30). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Retrieved from [Link]
-
Open Academic Journals Index. (2014, June 09). Green Chemistry for Chemical Synthesis. Retrieved from [Link]
-
TSI Journals. (n.d.). An overview on synthetic methods of ethyl acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Magic of Microwave-assisted Organic Synthesis : 1,5-Benzodiazepin-2-one from o-Phenylenediamine and Ethyl Acetoacetate. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Ester | PDF | Ethanol. Retrieved from [Link]
-
Thesis. (2018, July). Modelling and Optimization of Conventional and Unconventional Batch Reactive Distillation Processes. Retrieved from [Link]
-
MDPI. (2016, July 29). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]
Sources
- 1. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 2. cerritos.edu [cerritos.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. benchchem.com [benchchem.com]
- 6. ETHYL 4-ACETYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. jddhs.com [jddhs.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. byjus.com [byjus.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. ajrconline.org [ajrconline.org]
- 14. ijrpas.com [ijrpas.com]
- 15. scispace.com [scispace.com]
- 16. chemicaljournals.com [chemicaljournals.com]
- 17. cibtech.org [cibtech.org]
- 18. oaji.net [oaji.net]
- 19. researchgate.net [researchgate.net]
- 20. ijeais.org [ijeais.org]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
analytical techniques for the characterization of Ethyl p-acetoxybenzoate derivatives
A Comparative Guide to Analytical Techniques for the Characterization of Ethyl p-Acetoxybenzoate Derivatives
Authored by a Senior Application Scientist
Introduction: The Critical Role of Characterization in Drug Development
In the pharmaceutical landscape, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. Ethyl p-acetoxybenzoate and its derivatives, which share structural motifs with compounds like aspirin (acetylsalicylic acid), are of significant interest in medicinal chemistry. Their therapeutic potential is intrinsically linked to their precise chemical structure, purity, and stability. Therefore, a comprehensive analytical characterization is not merely a regulatory formality but the bedrock of drug safety and efficacy.
This guide provides an in-depth comparison of the primary analytical techniques essential for the definitive characterization of ethyl p-acetoxybenzoate derivatives. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. This approach is designed for researchers, scientists, and drug development professionals who require both technical accuracy and field-proven insights. The validation of these analytical methods is a critical process to ensure they are suitable for their intended purpose, yielding precise and accurate results.[1][2] Regulatory bodies like the FDA and EMA mandate this validation to guarantee data reliability for drug formulation, quality control, and regulatory submissions.[1][3]
Chapter 1: Structural Elucidation and Functional Group Analysis
The first step in characterizing a novel derivative is to confirm its molecular structure and the presence of key functional groups. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are the cornerstones of this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy provides unparalleled detail about the molecular skeleton, identifying the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR). This allows for the unambiguous confirmation of the synthesized structure.
Expertise & Experience: Why NMR is Definitive NMR is the gold standard for structural elucidation because it maps the connectivity of atoms. For ethyl p-acetoxybenzoate, we expect specific signals corresponding to the ethyl group, the aromatic ring, and the acetyl group. The chemical shifts, integration (for ¹H NMR), and coupling patterns provide a unique fingerprint of the molecule. For instance, the quartet-triplet pattern of the ethyl group is an unmistakable indicator of its presence.[4][5]
¹H and ¹³C NMR Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the ethyl p-acetoxybenzoate derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would overwhelm the analyte signals.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the sample in a 5 mm NMR tube.[5] The analysis is typically performed on a 300 or 400 MHz spectrometer.[6]
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis:
-
¹H NMR: Identify chemical shifts (δ), determine the integration values (proton count), and analyze the splitting patterns (multiplicity) to establish proton-proton connectivities.
-
¹³C NMR: Identify the chemical shifts of unique carbon atoms.
-
Expected NMR Data for Ethyl p-Acetoxybenzoate
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |
| ¹H NMR | -CH₃ (Acetyl) | ~2.3 | Singlet |
| -CH₃ (Ethyl) | ~1.4 | Triplet | |
| -CH₂- (Ethyl) | ~4.4 | Quartet | |
| Aromatic Protons | ~7.2 and ~8.1 | Doublets | |
| ¹³C NMR | -CH₃ (Acetyl) | ~21 | N/A |
| -CH₃ (Ethyl) | ~14 | N/A | |
| -CH₂- (Ethyl) | ~61[7] | N/A | |
| Aromatic Carbons | ~122, ~130, ~131, ~154 | N/A | |
| C=O (Acetyl) | ~169 | N/A | |
| C=O (Ester) | ~165[4][7] | N/A |
Note: Data is predictive, based on analogous structures like ethyl benzoate and ethyl 4-acetylbenzoate.[6][7][8]
Fourier-Transform Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Why IR is a Crucial First Pass For an ethyl p-acetoxybenzoate derivative, IR spectroscopy provides immediate and definitive evidence of the two critical ester functional groups. Aromatic esters have a characteristic pattern of intense peaks that are easy to identify.[9] The C=O stretching vibrations are particularly strong and occur in a predictable region, making them excellent diagnostic markers.[10][11]
IR Spectroscopy Experimental Protocol
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample pellet in the spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Expected IR Absorption Bands for Ethyl p-Acetoxybenzoate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl Ester) | Stretch | ~1715-1730[9][11][12] | Strong, Sharp |
| C=O (Vinyl/Phenyl Ester) | Stretch | ~1770[12] | Strong, Sharp |
| C-O (Ester) | Asymmetric Stretch | ~1250-1310[9] | Strong |
| C-O (Ester) | Symmetric Stretch | ~1100-1130[9] | Strong |
| C-H (Aromatic) | Stretch | ~3030-3100[10] | Medium |
| C=C (Aromatic) | Stretch | ~1600[4] | Medium |
Chapter 2: Molecular Weight and Fragmentation Analysis
Once the structure is proposed, confirming the molecular weight and understanding its fragmentation pattern under energetic conditions is essential. Mass Spectrometry (MS) is the definitive technique for this purpose.
Expertise & Experience: Why MS is Essential for Confirmation Mass spectrometry provides the exact molecular weight of the compound, confirming the molecular formula established by NMR and elemental analysis.[13] Furthermore, the fragmentation pattern acts as a secondary fingerprint. When a molecule is ionized in a mass spectrometer, it breaks apart into smaller, charged fragments in a reproducible way.[14] For esters, cleavage often occurs alpha to the carbonyl group, providing pieces of the structural puzzle that can be reassembled to confirm the original structure.[15][16]
Mass Spectrometry Experimental Protocol (Electron Ionization - GC-MS)
-
Sample Introduction: The sample is introduced into the gas chromatograph (GC), which separates it from any volatile impurities. The separated compound then enters the mass spectrometer.
-
Ionization: In the ion source, the molecule is bombarded with high-energy electrons (typically 70 eV), knocking off an electron to form a positively charged molecular ion (M⁺•).[14]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller ions and neutral radicals.[14]
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Expected Mass Spectrum Data for Ethyl p-Acetoxybenzoate (MW = 208.21 g/mol )
| m/z Value | Proposed Fragment Ion | Origin of Fragment |
| 208 | [C₁₁H₁₂O₄]⁺• | Molecular Ion (M⁺•) |
| 166 | [M - C₂H₂O]⁺• | Loss of ketene from the acetyl group |
| 163 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 138 | [M - C₂H₂O - C₂H₄]⁺• | Loss of ketene followed by loss of ethylene |
| 121 | [HOC₆H₄CO]⁺ | Cleavage of the ester and acetyl groups |
| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak)[17] |
Workflow for Structural Characterization
Caption: Integrated workflow for initial structural elucidation.
Chapter 3: Purity, Quantification, and Stability Assessment
Confirming the structure is only part of the story. A drug substance must be pure and its concentration accurately known. Chromatographic techniques are the workhorses for this task.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
HPLC is the preferred method for determining the purity and potency (assay) of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[18][19]
Expertise & Experience: Why a C18 Column is the Go-To Choice For a molecule like ethyl p-acetoxybenzoate, a reversed-phase C18 column is the logical starting point.[18] The C18 stationary phase is nonpolar, and a polar mobile phase (like a mixture of acetonitrile and water) is used. The separation is based on the differential partitioning of the analyte and its impurities between these two phases.[18] An acidic modifier (e.g., phosphoric or formic acid) is often added to the mobile phase to suppress the ionization of any acidic functional groups, ensuring sharp, symmetrical peaks.[18][20]
HPLC Method for Purity and Assay
-
System Preparation: Use a standard HPLC system with a UV detector.[18][21] Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Mobile Phase Preparation: Prepare a mobile phase, for example, Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid. Filter through a 0.45 µm membrane and degas.
-
Standard Preparation: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL). Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).[18]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.[18]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.[22]
-
-
Data Analysis:
-
Purity: Inject the sample solution. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).
-
Assay (Quantification): Inject the standard solutions to create a calibration curve (Peak Area vs. Concentration). Inject the sample and quantify its concentration using the regression equation from the calibration curve.[18][23]
-
Gas Chromatography (GC): Analysis of Volatile Components
GC is highly effective for separating and quantifying volatile and semi-volatile compounds.[24] It can be used as an alternative to HPLC or to analyze for specific volatile impurities or residual solvents that may not be detected by HPLC.
Expertise & Experience: When to Choose GC GC is particularly useful if the derivatives are thermally stable and sufficiently volatile. The choice of column is critical. A mid-polarity column (e.g., one containing 5% phenyl-polysiloxane) provides good selectivity for aromatic compounds. A flame ionization detector (FID) is commonly used as it is robust and offers a wide linear range.[24]
GC Method Protocol
-
System: Gas chromatograph with a flame-ionization detector (FID).[25]
-
Column: Capillary column, e.g., Elite-1 (100% Dimethyl polysiloxane) or similar, 30 m x 0.25 mm ID.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program:
-
Injector Temp: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
-
Detector Temp: 280 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone) to a concentration of ~1 mg/mL.
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis: Identify and quantify peaks based on retention time and peak area, similar to HPLC.
Chapter 4: Comparative Analysis of Techniques
Choosing the right analytical technique depends on the specific question being asked. No single method provides all the answers. A multi-technique approach is essential for comprehensive characterization.[26]
Workflow for Comprehensive Characterization
Caption: Relationship between techniques for full characterization.
Performance Comparison of Key Analytical Techniques
| Parameter | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry | HPLC-UV | GC-FID |
| Primary Information | Complete molecular structure, atom connectivity | Functional groups | Molecular weight, fragmentation pattern | Purity, Quantification, Impurity Profile | Purity, Quantification, Volatile Impurities |
| Sample Requirement | 5-10 mg, soluble | <1 mg, solid or liquid | <1 µg, requires volatilization | ~1-10 µg on column | ~1 ng on column |
| Sensitivity | Low | Moderate | Very High | High | Very High |
| Key Strength | Unambiguous structural elucidation | Rapid, non-destructive functional group ID | Definitive MW confirmation | High-resolution separation of non-volatiles | High-resolution separation of volatiles |
| Key Limitation | Low throughput, requires pure sample | Limited structural info | Structure is inferred, not directly observed | Requires chromophore for UV detection | Analyte must be thermally stable and volatile |
| Use in Drug Dev. | Identity confirmation | Raw material ID, reaction monitoring | Identity confirmation, metabolite ID | Release testing, stability studies | Residual solvent analysis, volatile impurities |
Chapter 5: Method Validation - Ensuring Data Integrity
Developing a method is not enough; it must be validated to prove it is fit for its purpose.[3][27] This is a mandatory requirement for regulatory compliance and ensures the quality and safety of pharmaceutical products.[1][28] The core validation parameters are defined by ICH guidelines.
Key Validation Parameters
-
Accuracy: The closeness of the measured value to the true value. Assessed by spike/recovery studies at different concentrations.[27][28]
-
Precision: The degree of agreement among individual test results. Evaluated at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days/analysts).[2][27]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[2][28]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[28]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][28]
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[28]
Conclusion
The characterization of ethyl p-acetoxybenzoate derivatives is a multi-faceted process that relies on the synergistic application of several powerful analytical techniques. While NMR and IR spectroscopy provide the foundational structural information, mass spectrometry confirms the molecular identity. Chromatographic methods like HPLC and GC are indispensable for ensuring the purity, potency, and safety of the final active pharmaceutical ingredient. Each technique provides a unique piece of the puzzle, and only by integrating the data from all can a complete and trustworthy picture be formed, satisfying the stringent requirements of pharmaceutical development.
References
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
- Infrared Spectroscopy - CDN. (n.d.).
- Provide the IR spectrum analysis for methyl benzoate. (2022, December 6). brainly.com.
- The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2020, December 20). Spectroscopy Online.
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass.
- Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). pharmaerudition.org.
- A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
- IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary.
- An Introduction to IR Spectroscopy - Esters. (2012, October 10). YouTube.
- ETHYL 4-ACETYLBENZOATE(38430-55-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- Supporting information - The Royal Society of Chemistry. (n.d.).
- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. (n.d.). Benchchem.
- Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. (2025, March 24). Filo.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Gas chromatography and mass spectroscopic determination of phytocompounds. (n.d.). Scholars Research Library.
- HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
- mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. (n.d.). docbrown.info.
- Growth of Ethyl-Para-Hydroxybenzoate Single Crystal and its Characterization. (n.d.). ResearchGate.
- Ethyl Parahydroxybenzoate. (n.d.). Japanese Pharmacopoeia.
- Spectra Problem #7 Solution. (n.d.). University of Calgary.
- Application News AD-0079. (n.d.). Shimadzu.
- Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014, October 9). AppsLab Library.
- Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine.
- Isocratic Reverse-Phase HPLC Method for Determination of Aspirin, Paracetamol, and Naproxen. (2021, July 9). Preprints.org.
- A Comparative Guide to the Characterization of Ethyl 2-(phenylazo)acetoacetate Metal Complexes. (n.d.). Benchchem.
- DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. (n.d.). IRE Journals.
- Synthesis and study of Ester Mesogenic Homologous Series: Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates. (n.d.). Der Pharma Chemica.
- Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. (2015, October 8). AZoM.
- Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. (2011, April 17). Hilaris Publisher.
- Procedures for characterization of the degradation products of methyl and ethyl p-hydroxybenzoate by thin-layer chromatography. (1965). PubMed.
- Ethyl 2-acetoxybenzoate. (n.d.). PubChem.
- Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). (n.d.). Analytical Methods (RSC Publishing).
- Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017, December 14). SciELO.
Sources
- 1. particle.dk [particle.dk]
- 2. emerypharma.com [emerypharma.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Spectra Problem #7 Solution [chem.ucalgary.ca]
- 5. azom.com [azom.com]
- 6. rsc.org [rsc.org]
- 7. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 8. ETHYL 4-ACETYLBENZOATE(38430-55-6) 1H NMR spectrum [chemicalbook.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. brainly.com [brainly.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Ethyl 2-acetoxybenzoate | C11H12O4 | CID 10728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. helixchrom.com [helixchrom.com]
- 21. preprints.org [preprints.org]
- 22. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 23. irejournals.com [irejournals.com]
- 24. scielo.br [scielo.br]
- 25. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. pharmaerudition.org [pharmaerudition.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl p-Acetoxybenzoate
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of ethyl p-acetoxybenzoate, moving beyond mere procedural steps to explain the underlying chemical principles and safety imperatives.
Part 1: Hazard Profile and Essential Safety Precautions
Before any disposal procedure, a thorough understanding of the compound's characteristics is paramount. Ethyl p-acetoxybenzoate is an ester that, while not having an extensive toxicological profile, requires careful handling due to its potential as an irritant and the hazards associated with its potential breakdown products.[1][2]
1.1. Chemical and Hazard Characteristics
| Property | Data | Source(s) |
| Molecular Formula | C₁₁H₁₂O₄ | [3][4] |
| Appearance | Colorless to yellowish liquid or solid | [3][5] |
| GHS Hazard Statements | May cause skin, eye, and respiratory irritation. May be harmful if swallowed, in contact with skin, or if inhaled.[1][6] | [1][6] |
| Primary Hazards | Irritant | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases | [7][8] |
1.2. Personal Protective Equipment (PPE): Your First Line of Defense
Handling ethyl p-acetoxybenzoate, whether in pure form or as waste, mandates a standard level of laboratory protection. The causality is clear: we protect against the primary routes of exposure—inhalation, skin, and eye contact.[9]
-
Eye and Face Protection : Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[9]
-
Skin Protection : Use chemically impermeable gloves (e.g., nitrile) and wear a lab coat or other impervious protective clothing.[9] Always inspect gloves before use and wash hands thoroughly after handling.[9]
-
Respiratory Protection : All handling of the powder or solutions that could generate aerosols should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2] If exposure limits are exceeded, a full-face respirator may be necessary.[9]
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The appropriate disposal route for ethyl p-acetoxybenzoate is dictated by its form, concentration, and the presence of contaminants. The following decision workflow provides a logical pathway for managing this waste stream.
Caption: Decision workflow for ethyl p-acetoxybenzoate disposal.
2.1. Protocol for Concentrated and Solid Waste
This procedure applies to the pure compound, concentrated solutions, and contaminated disposable labware. The core principle is containment and segregation for professional disposal.
-
Waste Collection : Designate a specific, chemically compatible container for ethyl p-acetoxybenzoate waste. This container must be in good condition, with a tightly sealing screw-on cap.[10][11]
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "Ethyl p-acetoxybenzoate," and any other components in the waste mixture.[10] An accurate composition is vital for the disposal facility.
-
Segregation : Do not mix this waste with other waste streams, particularly strong oxidizing agents or bases, to avoid unforeseen reactions.[7][10]
-
Storage : Store the sealed waste container in a cool, dry, well-ventilated area, away from heat or ignition sources, and within a secondary containment tray.[7][12]
-
Final Disposal : Once the container is full or reaches your institution's accumulation time limit, arrange for collection by your organization's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
2.2. Pre-treatment Protocol: Alkaline Hydrolysis for Dilute Aqueous Waste
For dilute, uncontaminated aqueous waste streams, alkaline hydrolysis can be an effective pre-treatment step. This process breaks the ester bond, converting ethyl p-acetoxybenzoate into sodium p-hydroxybenzoate and ethanol.[13][14] This may render the waste more suitable for disposal via your institution's aqueous waste stream, but only with prior approval from your EHS department.
Causality : The ester is susceptible to nucleophilic attack by hydroxide ions, leading to irreversible cleavage into an alcohol (ethanol) and a carboxylate salt (sodium p-hydroxybenzoate), which are generally considered less hazardous.[13][15]
-
Safety First : Perform this entire procedure in a chemical fume hood while wearing all prescribed PPE.
-
Preparation : Place the aqueous ethyl p-acetoxybenzoate waste in a suitable flask equipped with a magnetic stir bar.
-
Basification : While stirring, slowly add a 2M sodium hydroxide (NaOH) solution.[14] The goal is to raise the pH significantly (pH > 12) to drive the hydrolysis.
-
Reaction : Gently heat the mixture (e.g., to 50-60°C) to accelerate the reaction. Continue heating and stirring for 1-2 hours or until the oily ester layer has completely disappeared.[15]
-
Cooling & Neutralization : Allow the solution to cool to room temperature. Neutralize the solution by slowly adding a dilute acid (e.g., 1M HCl) until the pH is between 6 and 8. Be prepared for potential precipitation of p-hydroxybenzoic acid if the solution becomes acidic.
-
Final Disposal : Once neutralized and fully reacted, the resulting aqueous solution must be disposed of according to your institution's specific guidelines for aqueous chemical waste, following consultation with your EHS office.
Part 3: Spill Management
Accidental releases require immediate and correct action to mitigate exposure and environmental contamination.[9]
-
Evacuate and Ventilate : Ensure the area is well-ventilated. Evacuate non-essential personnel.[9]
-
Control Ignition Sources : Remove all sources of ignition from the area.[7][9]
-
Containment : For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[2][12] Do not use combustible materials like paper towels for large spills. For solid spills, carefully sweep up the material, avoiding dust formation.[9]
-
Collection : Collect the absorbed material and contaminated debris into a suitable, labeled container for hazardous waste disposal.[9][16]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Dispose of all cleanup materials as hazardous waste according to Protocol 2.1.
By adhering to these scientifically-grounded procedures, you ensure that the disposal of ethyl p-acetoxybenzoate is conducted with the highest standards of safety, responsibility, and regulatory compliance, building a culture of trust and excellence in your laboratory.
References
-
Material Safety Data Sheet. (2011, June 1). Material Safety Data Sheet. Retrieved from [Link]
-
UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl 4-etoxybenzoate, 97%. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
OEHS. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
EHSO. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
Techno PharmChem. (n.d.). ETHYL BENZOATE. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: Benzoic acid, ethyl ester. Retrieved from [Link]
-
Federal Register. (2011, March 9). Potassium Benzoate; Exemption From the Requirement of a Tolerance. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Regulations.gov. (2025, December 22). Petition to Delist Hazardous Air Pollutant: 2-Butoxyethyl Benzoate. Retrieved from [Link]
-
YouTube. (2021, January 22). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Retrieved from [Link]
-
ChemBK. (2024, April 9). Ethyl 2-acetoxybenzoate. Retrieved from [Link]
-
Regulations.gov. (2020, August 25). Risk Assessment. Retrieved from [Link]
-
PMC. (n.d.). Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Ethyl 2-acetoxybenzoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
ECHA. (n.d.). Benzoic acid - Registration Dossier. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A. Retrieved from [Link]
Sources
- 1. cochise.edu [cochise.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chembk.com [chembk.com]
- 4. CAS 529-68-0: Ethyl 2-acetoxybenzoate | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. technopharmchem.com [technopharmchem.com]
- 9. echemi.com [echemi.com]
- 10. geo.utexas.edu [geo.utexas.edu]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 14. sserc.org.uk [sserc.org.uk]
- 15. youtube.com [youtube.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Mastering Safety: A Researcher's Guide to Handling Ethyl p-Acetoxybenzoate
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides an in-depth, practical framework for the safe handling of Ethyl p-acetoxybenzoate, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Understanding the Risks: Hazard Profile of Ethyl p-Acetoxybenzoate
Before any handling operation, a thorough understanding of the compound's hazard profile is essential. Ethyl p-acetoxybenzoate is a solid, powdered organic compound that presents potential hazards upon exposure. While a comprehensive toxicological profile has not been fully investigated, the primary risks are associated with irritation to the skin, eyes, and respiratory system.[1]
| Hazard Route | Potential Effects | Source |
| Inhalation | May cause respiratory irritation. | [1][2] |
| Skin Contact | May cause skin irritation. | [1][2] |
| Eye Contact | Causes serious eye irritation. | [2] |
| Ingestion | May be harmful if swallowed. | [1] |
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is crucial to minimize exposure and ensure a safe laboratory environment.
Core Directive: Selecting Your Personal Protective Equipment
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific handling procedure, the quantity of the substance, and the potential for aerosolization. The following sections detail the essential PPE for handling Ethyl p-acetoxybenzoate, grounded in established safety standards.
Respiratory Protection: Guarding Against Inhalation
For handling small quantities of Ethyl p-acetoxybenzoate in a well-ventilated area or a chemical fume hood, a standard dust mask or a half-mask respirator with a particulate filter may be sufficient. However, for procedures with a higher risk of generating dust, such as weighing or transferring large quantities, a higher level of respiratory protection is warranted. In these situations, a full-face respirator with a combination of organic vapor and particulate cartridges is recommended to provide comprehensive protection.[3][4]
Hand Protection: The First Line of Defense
Chemically resistant gloves are a non-negotiable component of your PPE.[4][5] Nitrile gloves are a common and effective choice for handling solid chemicals and provide good resistance to a range of organic compounds. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially if contamination is suspected. For tasks with a higher risk of splashes or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.
Eye and Face Protection: Shielding from Irritants
Given that Ethyl p-acetoxybenzoate can cause serious eye irritation, robust eye and face protection is mandatory.[2] At a minimum, chemical splash goggles that provide a complete seal around the eyes should be worn.[5] For operations where there is a significant risk of splashing or dust generation, a full-face shield used in conjunction with safety goggles offers the highest level of protection.[5][6]
Protective Clothing: Minimizing Skin Contact
A standard laboratory coat is the minimum requirement for protective clothing when handling Ethyl p-acetoxybenzoate.[7] For procedures involving larger quantities or a higher risk of contamination, consider using a chemical-resistant apron or disposable coveralls to provide an additional layer of protection.[4][6] Ensure that clothing provides full coverage, including long sleeves, and that it is made from a material that is resistant to the chemical being handled.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Sources
- 1. cochise.edu [cochise.edu]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 6. sams-solutions.com [sams-solutions.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
